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  • Product: 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid
  • CAS: 1373232-53-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid

Foreword: The Strategic Importance of Substituted Biphenyl Dicarboxylic Acids Substituted biphenyl dicarboxylic acids represent a class of compounds with significant utility in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Biphenyl Dicarboxylic Acids

Substituted biphenyl dicarboxylic acids represent a class of compounds with significant utility in medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structures make them ideal scaffolds for the design of novel therapeutics, including protease inhibitors and receptor antagonists. Furthermore, their unique electronic and photophysical properties are leveraged in the development of advanced polymers and functional materials. The target molecule of this guide, 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, is a prime example of this class, incorporating a fluorine atom and a nitro group, which are key functionalities for modulating biological activity and material properties. This guide provides a comprehensive overview of a robust synthetic strategy for this valuable compound, intended for researchers, scientists, and professionals in drug development.

Deconstructing the Target: A Retrosynthetic Approach

A logical retrosynthetic analysis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid points to a Suzuki-Miyaura cross-coupling reaction as the pivotal step in constructing the biphenyl core. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. To ensure the success of the coupling and to avoid undesirable side reactions, the carboxylic acid functionalities are best protected as esters, which can be subsequently hydrolyzed in the final step.

This retrosynthetic strategy breaks down the synthesis into four key stages:

  • Synthesis of the Aryl Halide Precursor: Preparation of methyl 3-bromo-5-nitrobenzoate.

  • Synthesis of the Arylboronic Acid Precursor: Preparation of 4-fluoro-3-(methoxycarbonyl)phenylboronic acid.

  • The Key Coupling Step: Suzuki-Miyaura coupling of the two precursors to form the protected biphenyl diester.

  • Final Deprotection: Hydrolysis of the dimethyl ester to yield the target dicarboxylic acid.

Retrosynthesis Target 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid Diester Dimethyl 4-fluoro-5'-nitrobiphenyl-3,3'-dicarboxylate Target->Diester Hydrolysis Precursors Methyl 3-bromo-5-nitrobenzoate + 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid Diester->Precursors Suzuki-Miyaura Coupling ArylHalide 3-Bromo-5-nitrobenzoic acid Precursors->ArylHalide Esterification ArylBoronic 4-Fluoro-3-carboxy-phenylboronic acid Precursors->ArylBoronic Esterification

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

The synthesis of the aryl halide precursor commences with the readily available 3-bromo-5-nitrobenzoic acid. A classic Fischer esterification is employed, utilizing methanol as both the reagent and solvent, with a catalytic amount of strong acid.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous methanol in a quantity sufficient to dissolve the starting material upon heating (approximately 8 mL per gram of acid).[1]

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 1 mL per 20 mL of methanol) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water, which will cause the ester product to precipitate.[1]

  • Collect the solid product by vacuum filtration, washing with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from methanol to yield methyl 3-bromo-5-nitrobenzoate as a crystalline solid.

Parameter Value Rationale
Reactants 3-Bromo-5-nitrobenzoic acid, Methanol, Sulfuric AcidFischer-Speier esterification is a reliable and cost-effective method for this transformation.
Solvent MethanolServes as both a reactant and a solvent, driving the equilibrium towards the product.
Catalyst Concentrated Sulfuric AcidA strong acid catalyst is required to protonate the carboxylic acid, activating it for nucleophilic attack by methanol.
Temperature RefluxElevated temperature increases the reaction rate and helps to drive off the water produced, shifting the equilibrium.
Work-up Precipitation in ice waterThe ester is insoluble in water, allowing for easy isolation from the water-soluble acid and catalyst.
Part 2: Synthesis of 4-Fluoro-3-(methoxycarbonyl)phenylboronic Acid

This crucial precursor can be synthesized from 4-fluoro-3-carboxyphenylboronic acid, which is commercially available. The esterification can be achieved using similar Fischer esterification conditions as described in Part 1. Alternatively, for substrates sensitive to strong acids, milder esterification methods can be employed.

Protocol (via Fischer Esterification):

  • Follow the procedure outlined in Part 1, substituting 3-bromo-5-nitrobenzoic acid with 4-fluoro-3-carboxyphenylboronic acid.

  • Given the presence of the boronic acid moiety, careful monitoring of the reaction is crucial to prevent degradation.

  • The work-up procedure remains the same, yielding 4-fluoro-3-(methoxycarbonyl)phenylboronic acid.

Parameter Value Rationale
Starting Material 4-Fluoro-3-carboxyphenylboronic acidA commercially available and suitable precursor for the target boronic acid ester.
Esterification Method Fischer EsterificationA straightforward method, though milder conditions might be necessary to preserve the boronic acid group.
Key Consideration Stability of the boronic acidBoronic acids can be sensitive to harsh acidic conditions and high temperatures; careful control of the reaction is necessary.
Part 3: The Pivotal Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the core biphenyl structure is assembled via a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving a high yield, especially when dealing with sterically hindered or electronically deactivated substrates.

Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd + R-X Transmetal Transmetalation (Aryl-Pd(II)-Aryl') OxAdd->Transmetal + R'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - R-R' Product Dimethyl 4-fluoro-5'-nitro- biphenyl-3,3'-dicarboxylate RedElim->Product ArylHalide Methyl 3-bromo- 5-nitrobenzoate ArylHalide->OxAdd ArylBoronic 4-Fluoro-3-(methoxycarbonyl)- phenylboronic acid ArylBoronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol:

  • In a reaction vessel, dissolve methyl 3-bromo-5-nitrobenzoate (1.0 eq) and 4-fluoro-3-(methoxycarbonyl)phenylboronic acid (1.1-1.5 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Add a base, such as sodium carbonate or potassium phosphate (2-3 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain dimethyl 4-fluoro-5'-nitrobiphenyl-3,3'-dicarboxylate.

Parameter Value Rationale
Catalyst Pd(PPh₃)₄ or other Pd(0) complexesEfficiently catalyzes the cross-coupling of a wide range of aryl halides and boronic acids.
Base Na₂CO₃, K₃PO₄, or othersActivates the boronic acid for transmetalation to the palladium center.[2]
Solvent Toluene/Ethanol/Water or Dioxane/WaterA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Inert Atmosphere Argon or NitrogenPrevents the oxidation and deactivation of the Pd(0) catalyst.
Part 4: Final Hydrolysis to the Dicarboxylic Acid

The final step is the hydrolysis of the dimethyl ester to the desired dicarboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.

Protocol:

  • Dissolve the dimethyl 4-fluoro-5'-nitrobiphenyl-3,3'-dicarboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and water.

  • Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (2.5-3.0 eq per ester group).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2).

  • The dicarboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

Parameter Value Rationale
Reagent LiOH or NaOHStrong bases that effectively hydrolyze the ester groups to carboxylates.
Solvent THF/Water or Methanol/WaterA co-solvent system is used to ensure the solubility of both the ester and the inorganic base.
Temperature Room temperature to gentle heatingMild conditions are often sufficient for complete hydrolysis, minimizing potential side reactions.
Work-up AcidificationProtonates the carboxylate salts to precipitate the final dicarboxylic acid product.

Causality and Self-Validation in the Synthetic Protocol

The presented synthetic route is designed with inherent self-validating checkpoints. The successful isolation and characterization of each intermediate (the aryl halide ester and the arylboronic acid ester) confirms the efficacy of the initial steps before proceeding to the crucial and often most challenging cross-coupling reaction.

The choice of a Suzuki-Miyaura coupling is predicated on its broad functional group tolerance and well-established reliability in forming biaryl linkages. The use of ester protecting groups is a standard and effective strategy to prevent the free carboxylic acids from interfering with the basic conditions of the coupling reaction. The final hydrolysis step is a robust and high-yielding transformation.

Conclusion: A Pathway to a Valuable Molecule

This technical guide outlines a logical and experimentally sound synthetic pathway for the preparation of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. By breaking down the synthesis into manageable and well-precedented steps, researchers can confidently approach the synthesis of this and structurally related biphenyl dicarboxylic acids. The strategic use of protecting groups and the robust nature of the Suzuki-Miyaura cross-coupling reaction provide a reliable foundation for accessing this important class of molecules for further investigation in drug discovery and materials science.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Truman ChemLab. Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters2003, 44(41), 7719-7722.
  • Chem-Impex. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. [Link]

  • Al-Masum, M.; Ng, B.; Fun, H.-K. (4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E2009, 65(12), o3199.
  • Li, W., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One2017, 12(12), e0189242.
  • Chobanian, H. R., et al.
  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

Sources

Exploratory

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid CAS 1373232-53-1 properties

An In-Depth Technical Guide to 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (CAS 1373232-53-1) Prepared by: Gemini, Senior Application Scientist Introduction 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (CAS 1373232-53-1)

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a complex organic molecule characterized by a biphenyl core functionalized with fluoro, nitro, and dicarboxylic acid groups. While specific experimental data for this compound (CAS 1373232-53-1) is not extensively documented in publicly accessible literature, its intricate structure suggests significant potential as a versatile building block in medicinal chemistry, materials science, and polymer synthesis. This guide provides a comprehensive technical overview based on established principles of organic chemistry, offering insights into its properties, a plausible synthetic pathway, reactivity, potential applications, and handling considerations for research and development professionals.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is sparse. The following properties are either confirmed by suppliers or predicted based on the analysis of its functional groups and structural analogs.

General Properties
PropertyValueSource/Rationale
CAS Number 1373232-53-1Supplier Data
Molecular Formula C₁₄H₈FNO₆Supplier Data
Molecular Weight 305.22 g/mol Calculated from Formula
Appearance Predicted: Off-white to yellow solidTypical for nitroaromatic compounds
Melting Point Not reported. Predicted: >250 °CAromatic dicarboxylic acids are typically high-melting solids due to strong intermolecular hydrogen bonding and crystal packing forces.
Solubility Not reported. Predicted: Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF, THF) and aqueous base.The dicarboxylic acid groups enhance polarity, but the large aromatic core limits water solubility. Solubility in base is expected due to salt formation.[1]
pKa Not reported. Predicted: pKa₁ ≈ 3-4, pKa₂ ≈ 4-5The two carboxylic acid groups will have distinct pKa values. The electron-withdrawing effects of the nitro and fluoro groups are expected to increase acidity (lower pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).
Predicted Spectral Analysis

The complex structure of this molecule would give rise to a rich spectral profile.

  • ¹H NMR Spectroscopy : The spectrum would be complex, showing signals in the aromatic region (approx. 7.5-8.5 ppm). The protons on each ring would exhibit splitting from adjacent protons and, for the fluorinated ring, additional coupling to the ¹⁹F nucleus. The two carboxylic acid protons would appear as a single, broad singlet far downfield (typically >10 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy : Carbonyl carbons of the carboxylic acids are expected in the 165-175 ppm range. Aromatic carbons would appear between 110-150 ppm, with carbons directly attached to the nitro and fluoro groups showing characteristic shifts and, in the case of fluorine, C-F coupling constants.

  • ¹⁹F NMR Spectroscopy : A single resonance is expected for the fluorine atom. The chemical shift would be characteristic of an aryl fluoride, and its prediction can be refined using computational methods.[2]

  • Infrared (IR) Spectroscopy : Key expected absorption bands include a broad O-H stretch from the carboxylic acid dimers (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), characteristic N-O asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching bands for the nitro group, a C-F stretch (~1100-1250 cm⁻¹), and various C=C and C-H bands for the aromatic rings.

  • Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z 305. Common fragmentation pathways would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), carboxyl groups (•COOH), and the nitro group (•NO₂).

Proposed Synthesis and Methodology

While a specific, validated synthesis for this molecule is not published, a logical and robust pathway can be designed utilizing well-established synthetic transformations. A plausible route involves a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by oxidation of precursor groups to the required carboxylic acids.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into simpler, commercially available starting materials.

Retrosynthesis Target 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid Intermediate1 4-Fluoro-3,3'-dimethyl-5'-nitrobiphenyl Target->Intermediate1 Oxidation StartingMaterial1 3-Bromo-4-fluorotoluene Intermediate1->StartingMaterial1 Suzuki Coupling StartingMaterial2 (3-Methyl-5-nitrophenyl)boronic acid Intermediate1->StartingMaterial2 Suzuki Coupling

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

This two-step process leverages the efficiency of palladium-catalyzed cross-coupling and the reliability of benzylic oxidation.

Synthesis Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Benzylic Oxidation SM1 3-Bromo-4-fluorotoluene plus + SM2 (3-Methyl-5-nitrophenyl)boronic acid Intermediate 4-Fluoro-3,3'-dimethyl-5'-nitrobiphenyl SM2->Intermediate Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O, 80°C Target 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid Intermediate->Target KMnO₄, H₂O/Pyridine Reflux, then H₃O⁺

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3,3'-dimethyl-5'-nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.[3]

  • Reagent Setup : To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-4-fluorotoluene (1.0 eq), (3-methyl-5-nitrophenyl)boronic acid (1.1 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent and Degassing : Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction : Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure biphenyl intermediate.

Step 2: Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid via Oxidation

This protocol uses potassium permanganate, a powerful oxidizing agent for converting alkylbenzenes to carboxylic acids.[4][5]

  • Reagent Setup : In a large round-bottom flask, dissolve the biphenyl intermediate from Step 1 (1.0 eq) in a mixture of pyridine and water (e.g., 10:1 v/v).

  • Oxidant Addition : Heat the solution to reflux. Add potassium permanganate (KMnO₄, >4.0 eq, one equivalent for each C-H bond on the methyl groups plus excess) portion-wise over several hours. The purple color of the permanganate will disappear as it reacts, forming a brown manganese dioxide (MnO₂) precipitate. Continue heating until the purple color persists.

  • Quenching and Filtration : Cool the reaction mixture and quench any excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite until the purple color disappears. Filter the hot mixture through a pad of celite to remove the MnO₂ precipitate, washing the solid with hot water.

  • Acidification : Combine the aqueous filtrates and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The dicarboxylic acid product should precipitate as a solid.

  • Isolation and Purification : Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Chemical Reactivity and Derivatization

The molecule possesses three distinct functional regions that dictate its reactivity: the two carboxylic acid groups, the electron-poor nitro-substituted ring, and the less electron-poor fluoro-substituted ring.

  • Carboxylic Acid Groups : These groups are the primary sites for reactions such as:

    • Salt formation with bases.

    • Esterification with alcohols under acidic catalysis.

    • Amide formation via activation (e.g., to an acid chloride) followed by reaction with an amine.

    • Reduction to primary alcohols using strong reducing agents like LiAlH₄ (note: this may also reduce the nitro group).

  • Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd-C). This transformation provides a key synthetic handle for further functionalization.

  • Aromatic Rings : The nitro- and carboxyl-substituted ring is strongly deactivated towards electrophilic aromatic substitution. The fluoro- and carboxyl-substituted ring is also deactivated, but less so. The directing effects of the substituents would need to be considered for any potential substitution reactions.

Reactivity Core 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid Amide Diamide Derivative Core->Amide SOCl₂, then R₂NH Ester Diester Derivative Core->Ester ROH, H⁺ Amine 5'-Amino Derivative Core->Amine SnCl₂, HCl

Caption: Key reactive sites and potential derivatization pathways.

Potential Applications and Research Context

The unique combination of functional groups makes this molecule a highly attractive candidate for several areas of research and development.

  • Medicinal Chemistry : Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] Nitroaromatic compounds themselves exhibit a wide range of biological activities and often serve as precursors to bioactive amines.[8] This scaffold could be explored for developing novel inhibitors of enzymes or as a core structure for new therapeutic agents, particularly in oncology and infectious diseases.[9]

  • Materials Science : Biphenyl dicarboxylic acids are widely used as organic linkers to construct Metal-Organic Frameworks (MOFs).[10][11] MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis.[12][13][14] The fluorine and nitro functionalities on this linker could impart specific properties to the resulting MOF, such as altered pore chemistry, selective gas adsorption, or catalytic activity.

  • Polymer Chemistry : As a difunctional monomer, this compound could be used in polycondensation reactions to synthesize high-performance polymers like polyamides and polyesters. The rigid biphenyl unit would impart thermal stability, while the fluoro and nitro groups could be used to tune properties such as solubility, dielectric constant, and optical characteristics.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, handling precautions must be based on the properties of structurally related chemicals.

  • General Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood. Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and prevent skin and eye contact.

  • Hazards of Aromatic Nitro Compounds : Many aromatic nitro compounds are classified as toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[15] They can cause methemoglobinemia, leading to cyanosis. They should be treated as potential mutagens.

  • Hazards of Carboxylic Acids : As acidic powders, they can cause irritation to the skin, eyes, and respiratory system.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Conclusion

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a synthetically accessible, highly functionalized molecule. Although detailed experimental characterization is not yet available in the public domain, its structure strongly suggests its utility as a sophisticated building block. The combination of a rigid biphenyl core, two carboxylic acid handles for derivatization or polymerization, a fluorine atom for modulating electronic and pharmacological properties, and a versatile nitro group points to significant potential in the development of novel pharmaceuticals, advanced polymers, and functional porous materials like MOFs. This guide provides a solid foundation for researchers and scientists to begin exploring the rich chemistry and potential applications of this promising compound.

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Please note that direct URLs are provided for verification purposes where available.

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Foundational

structure elucidation of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid Introduction The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing compounds with a wide range of biological activities and physical properties.[1] The precise substitution pattern on the biphenyl core dictates its three-dimensional conformation and, consequently, its function. Therefore, unambiguous structure elucidation is a critical step in the research and development process. This guide provides a comprehensive, multi-technique approach to the structural verification of a complex biphenyl derivative: 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

This molecule presents a fascinating challenge for structural analysis, incorporating a variety of functional groups—carboxylic acids, a nitro group, and a fluorine atom—distributed across two interconnected aromatic rings. As Senior Application Scientists, we do not merely follow a checklist of analytical techniques. Instead, we employ a logical, integrated workflow where each experiment is designed to answer specific questions, and the data from each technique corroborates the others, leading to a self-validating and irrefutable structural assignment. This document details the rationale behind the chosen methodologies, the interpretation of expected data, and the synergistic power of combining Mass Spectrometry, Infrared Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance.

Plausible Synthetic Route: The Suzuki-Miyaura Coupling

To contextualize the structure, we first consider a plausible synthetic pathway. The most efficient and widely used method for constructing unsymmetrical biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This approach involves the reaction of an arylboronic acid or ester with an aryl halide.

For the target molecule, a logical disconnection approach suggests coupling a boronic acid derivative of the fluorinated ring with a halogenated derivative of the nitrated ring.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants A 4-Fluoro-3-carboxyphenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->catalyst B 5-Bromo-3-nitrobenzoic acid B->catalyst product 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid catalyst->product C-C Bond Formation

Caption: Hypothetical Suzuki-Miyaura cross-coupling synthesis route.

This synthetic logic provides the initial hypothesis for the molecular structure that we will seek to confirm through rigorous spectroscopic analysis.

Part 1: Molecular Formula and Mass Verification via Mass Spectrometry

The foundational step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Given the presence of two acidic carboxylic acid groups, Electrospray Ionization (ESI) in negative ion mode is the preferred method, as it will readily facilitate the deprotonation of the molecule to form the [M-H]⁻ ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Set the instrument to operate in negative ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Analysis: Determine the accurate mass of the most abundant ion, which is expected to be the singly deprotonated molecular ion [M-H]⁻. Compare this experimental mass to the theoretical exact mass calculated for the proposed formula, C₁₄H₇FNO₆⁻.

Expected Data & Interpretation

The molecular formula C₁₄H₈FNO₆ yields a theoretical monoisotopic mass. The HRMS experiment should provide an m/z value for the [M-H]⁻ ion that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the elemental composition.

ParameterExpected Value
Molecular Formula C₁₄H₈FNO₆
Theoretical Exact Mass 317.0336 Da
Expected Ion (ESI-) [M-H]⁻
Theoretical m/z 317.0285

Further fragmentation analysis (MS/MS) on the [M-H]⁻ ion could reveal characteristic losses, such as the loss of CO₂ (44 Da) from a carboxylic acid group or the loss of NO₂ (46 Da), further substantiating the presence of these functional groups.[4]

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally powerful and rapid tool for this purpose, providing a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

Protocol: FT-IR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the proposed structure.

Expected Data & Interpretation

The IR spectrum of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is expected to be complex but should display several highly diagnostic peaks.[5]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch2500-3300Very broad and strong, due to hydrogen bonding.[6][7]
Carboxylic AcidC=O stretch~1710Strong and sharp.[6][7]
Nitro GroupN-O asymmetric stretch1550-1475Strong.[8][9][10]
Nitro GroupN-O symmetric stretch1360-1290Strong.[8][9][10]
Aromatic RingC=C stretch1600-1450Multiple medium to sharp bands.
FluoroaromaticC-F stretch1300-1000Strong.

The simultaneous observation of the extremely broad O-H stretch, the strong carbonyl peak, and the two distinct, strong N-O stretching bands provides compelling evidence for the presence of both carboxylic acid and nitro functionalities.[5][8]

Part 3: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this particular compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar dicarboxylic acid and does not exchange with the acidic protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • 1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • 2D Experiments: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra to establish connectivity.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will provide the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

  • Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the far downfield region (~10-13 ppm), characteristic of acidic protons.[6][11] The integration of this signal should correspond to two protons.

  • Aromatic Protons: Six protons are expected in the aromatic region (~7.5-8.5 ppm). The specific substitution pattern will lead to predictable multiplicities. We can analyze the two rings separately.

    • Ring A (Fluoro-carboxy ring): Three protons.

    • Ring B (Nitro-carboxy ring): Three protons.

¹⁹F NMR: Fluorine Environment Analysis

Given the single fluorine atom, the proton-decoupled ¹⁹F NMR spectrum will show a single singlet.[12] The proton-coupled spectrum, however, will provide crucial connectivity information, showing coupling to the two ortho protons and a smaller coupling to the meta proton. This confirms the position of the fluorine relative to the protons on that ring.[13]

¹³C NMR: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments.

  • Carboxylic Acid Carbons (-COOH): Two signals are expected in the downfield region (~165-175 ppm).[14]

  • Aromatic Carbons: Twelve signals are expected in the aromatic region (~110-150 ppm).

    • C-F Carbon: The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).[15]

    • Other Carbons: Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF, ³JCF). Carbons attached to the electron-withdrawing nitro and carboxyl groups will be shifted downfield.

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

Workflow: Integrated NMR Analysis

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments & J-Coupling) COSY COSY (¹H-¹H Correlations) Identifies spin systems on each ring H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) Links protons to their carbons H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) Confirms substitution patterns and inter-ring linkage H1->HMBC C13 ¹³C NMR (Carbon Skeleton & C-F Coupling) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Final Unambiguous Structure F19->Final COSY->Final HSQC->Final HMBC->Final

Caption: Integrated workflow combining 1D and 2D NMR experiments.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal two independent sets of correlated protons, one for each aromatic ring, confirming that the six aromatic protons are split into two groups of three.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each aromatic proton signal to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would be:

    • From the protons on one ring to the quaternary carbon on the other ring, definitively proving the biphenyl linkage point.

    • From aromatic protons to the carboxylic acid carbons, confirming the position of the -COOH groups.

    • From the protons ortho to the fluorine to the fluorine-bearing carbon, corroborating the ¹³C and ¹⁹F data.

Predicted NMR Data Summary

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. J = coupling constant in Hz.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom(s) Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm), Multiplicity, J (Hz) Key HMBC Correlations
-COOH ~13.0, br s, 2H ~166.5, ~166.2 Protons on rings to adjacent C=O
Aromatic H (Ring A) 7.8-8.2 (3H) 115-140 To C-F, C-COOH, and C-C' linkage C
Aromatic H (Ring B) 8.0-8.5 (3H) 120-150 To C-NO₂, C-COOH, and C-C' linkage C
C-F - ~160 (d, ¹JCF ≈ 250) From ortho protons

| C-NO₂ | - | ~148 | From ortho protons |

Conclusion

The is a quintessential example of modern analytical chemistry, requiring a synergistic and logical application of multiple spectroscopic techniques. The process begins with High-Resolution Mass Spectrometry to unequivocally establish the molecular formula. Infrared Spectroscopy then provides rapid confirmation of the key carboxylic acid and nitro functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to meticulously map the atomic connectivity. The combination of ¹H, ¹³C, and ¹⁹F NMR, correlated through COSY, HSQC, and crucially, HMBC experiments, allows for the irrefutable assignment of every atom and bond in the molecule. This self-validating workflow ensures the highest degree of scientific integrity and provides the trustworthy, authoritative structural data required by researchers, scientists, and drug development professionals.

References

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid

This guide provides a comprehensive overview of the predicted spectroscopic data and recommended analytical methodologies for the thorough characterization of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. Tailored fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the predicted spectroscopic data and recommended analytical methodologies for the thorough characterization of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-tested protocols to ensure robust and reliable structural elucidation.

Introduction: The Imperative of Spectroscopic Precision

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its rigid biphenyl core, substituted with functional groups that modulate its electronic and steric properties, necessitates unambiguous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide outlines the expected spectroscopic signatures of the target molecule and provides the experimental framework for their acquisition and interpretation, ensuring the highest degree of scientific integrity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the accurate assignment of spectroscopic signals. The following diagram illustrates the structure of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid with the IUPAC numbering convention that will be used throughout this guide.

M_H [M-H]⁻ m/z = 319.03 M_H_OH [M-H-OH]⁻ m/z = 302.03 M_H->M_H_OH - OH M_H_CO2 [M-H-CO₂]⁻ m/z = 275.04 M_H->M_H_CO2 - CO₂ M_H_2CO2 [M-H-2CO₂]⁻ m/z = 230.03 M_H_CO2->M_H_2CO2 - CO₂

Caption: Proposed fragmentation pathway for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid in ESI-negative mode.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Method:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.

  • MS Method:

    • Operate the ESI source in negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M-H]⁻ ion.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) on the [M-H]⁻ ion to confirm the proposed fragmentation pathway.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal structural confirmation of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. The synergistic interpretation of data from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS will provide a self-validating system, ensuring the identity and purity of this compound for its intended applications. By adhering to the detailed experimental protocols, researchers can generate high-quality, reproducible data, upholding the principles of scientific rigor.

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Foundational

An In-depth Technical Guide to the Solubility of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid in Common Solvents

For correspondence: Senior Application Scientist, Discovery Chemistry Abstract: 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a complex organic molecule with potential applications in materials science and as a sca...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Discovery Chemistry

Abstract: 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a complex organic molecule with potential applications in materials science and as a scaffold in medicinal chemistry. Its utility is intrinsically linked to its solubility characteristics, which govern its formulation, reactivity, and bioavailability. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural attributes, offers a predictive framework derived from analogous compounds, and details a robust experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related molecules.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a molecule like 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, understanding its solubility profile is paramount. Poor solubility can impede synthetic work-ups, complicate purification, and critically, can lead to low bioavailability in drug candidates, rendering an otherwise potent compound ineffective.

This guide addresses the absence of readily available solubility data for this specific molecule by providing a logically structured approach to predicting and determining its solubility in a range of common laboratory solvents.

Molecular Structure and Theoretical Solubility Predictions

A first-principles analysis of the molecular structure of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid allows for a qualitative prediction of its solubility. The molecule's behavior is dictated by the interplay of its constituent functional groups.

  • Biphenyl Core: The central biphenyl structure is large, rigid, and hydrophobic. This nonpolar backbone will inherently limit solubility in polar solvents like water.

  • Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are the primary drivers of polarity. They can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents (e.g., alcohols, water).[1][2] Furthermore, their acidic nature (pKa likely in the 4-5 range) means their solubility can be dramatically increased in basic aqueous solutions due to the formation of highly soluble carboxylate salts.[3][4]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing and highly polar functional group.[5] This group will contribute to the overall polarity of the molecule, potentially enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). However, nitro compounds often exhibit lower than expected water solubility.[6][7]

  • Fluoro Group (-F): The fluorine atom is the most electronegative element, but its small size and single bond result in a substituent that is only weakly polar and has a minimal direct impact on solubility compared to the other functional groups.

Overall Prediction: The molecule presents a classic dichotomy: a large, nonpolar core functionalized with multiple polar groups. This structure suggests poor solubility in nonpolar solvents (e.g., hexane, toluene) and limited solubility in water.[7][8] The most promising solvents are likely to be polar aprotic solvents that can effectively solvate the large organic structure and interact with the polar groups, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Polar protic solvents like ethanol and methanol are also expected to show some utility.[9] The principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics will be most effective.[10]

Predictive Analysis from Structurally Analogous Compounds

To refine our predictions, we can examine the known solubility of structurally similar compounds.

  • Biphenyl-4,4'-dicarboxylic acid: This parent compound is known to be poorly soluble in water but can be dissolved in alkaline aqueous solutions.[11] Its solubility in DMF is often achieved only under solvothermal (high temperature and pressure) conditions, highlighting the inherent low solubility of the biphenyl-dicarboxylic acid core.[12]

  • 4-Biphenylcarboxylic acid: This mono-carboxylic acid is easily soluble in alcohols and ethers but insoluble in water.[13] A study found its solubility order to be ethyl acetate > methyl acetate > n-butanol > ethanol > methanol > benzene, demonstrating a preference for polar aprotic and ester solvents.[13]

  • Nitrobenzoic acids: These compounds are generally more soluble in polar organic solvents like methanol and ethanol than in water.[9][14] The presence of the nitro group enhances acidity compared to benzoic acid.[15] 3-Nitrobenzoic acid is soluble in oxygenated and chlorinated solvents.[15]

This comparative analysis reinforces the initial prediction. The combination of the biphenyl dicarboxylic acid's low intrinsic solubility with the polar nitro group suggests that strong polar aprotic solvents will be required for effective dissolution at room temperature.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, empirical determination is necessary. The "gold standard" for measuring thermodynamic (equilibrium) solubility is the Shake-Flask Method .[16][17][18] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Mandatory Experimental Workflow

The following protocol provides a self-validating system for accurately determining the solubility of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_valid Validation P1 Weigh excess solid compound into vials P2 Add precise volume of selected solvent P1->P2 Step 1-2 E1 Seal vials and place in shaker bath (e.g., 25°C, 100 rpm) P2->E1 Step 3 E2 Agitate for 24-48 hours to ensure equilibrium E1->E2 Step 4 E3 Allow vials to stand (1-2 hours) for solid to settle E2->E3 Step 5 S1 Withdraw supernatant using a syringe with filter (e.g., 0.22 µm PTFE) E3->S1 Step 6 V1 Analyze residual solid by XRD or DSC to check for polymorphism E3->V1 Step 9a S2 Dilute sample into a suitable mobile phase S1->S2 Step 7 S3 Quantify concentration using a validated HPLC-UV method S2->S3 Step 8 V2 Compare results from 24h and 48h timepoints to confirm equilibrium S3->V2 Step 9b

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology
  • Material Preparation: Add an excess amount of solid 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid to a series of glass vials. The excess should be clearly visible to ensure a saturated solution can be formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours.[16] For molecules with potentially slow dissolution kinetics, extending this to 48 or even 72 hours is recommended.[19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE, chosen for chemical compatibility) and dispense the clear, saturated solution into a clean vial for analysis. This filtration step is critical to remove any undissolved microparticles.

  • Quantification: Prepare a calibration curve from stock solutions of the compound of known concentration. Analyze the filtered saturated solution, after appropriate dilution, using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

  • Data Reporting: Calculate the solubility from the measured concentration and report the values in units such as mg/mL or mol/L.

Causality and Self-Validation
  • Why 24-48 hours? This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, moving beyond faster but less accurate "kinetic" solubility measurements.[17][21] Comparing the concentration at 24 and 48 hours is a key validation step; if the values are consistent, equilibrium has been reached.

  • Why filtration? Undissolved solid particles will artificially inflate the measured concentration, leading to a gross overestimation of solubility. A sub-micron filter ensures only the dissolved solute is analyzed.

  • Why analyze the solid residue? The process of equilibration in a solvent can sometimes induce a change in the crystal form (polymorphism) of the solid. Since different polymorphs can have different solubilities, analyzing the remaining solid by a technique like X-ray Diffraction (XRD) confirms that the measured solubility corresponds to the initial solid form.[13]

Data Presentation: A Framework for Results

Quantitative results should be summarized for clarity and comparative analysis. A suggested list of solvents would include representatives from different classes to build a comprehensive profile.

Table 1: Predicted and Experimental Solubility of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Nonpolar HexaneVery LowTo be determined
TolueneVery LowTo be determined
Polar Aprotic Dichloromethane (DCM)LowTo be determined
Ethyl AcetateModerateTo be determined
Acetonitrile (ACN)ModerateTo be determined
Tetrahydrofuran (THF)Moderate-HighTo be determined
Dimethylformamide (DMF)HighTo be determined
Dimethyl Sulfoxide (DMSO)HighTo be determined
Polar Protic WaterVery LowTo be determined
Methanol (MeOH)ModerateTo be determined
Ethanol (EtOH)ModerateTo be determined
Aqueous Buffer PBS (pH 7.4)LowTo be determined
0.1 M NaOH (aq)Very HighTo be determined

Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly alter the solubility of this compound.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Solubility of Target Molecule Structure Molecular Structure (Polarity, H-bonding) Structure->center Polymorph Crystal Form (Polymorphism) Polymorph->center Solvent Solvent Choice Solvent->center Temp Temperature Temp->center pH pH of Medium pH->center

Caption: Key Factors Influencing Compound Solubility.

  • pH: As a dicarboxylic acid, the solubility in aqueous media will be extremely pH-dependent. At pH values significantly above the second pKa, the molecule will exist as a highly soluble dianion. Therefore, it is expected to be readily soluble in aqueous bases like sodium hydroxide or sodium bicarbonate solutions.[3][22]

  • Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[13][22] This can be leveraged to prepare supersaturated solutions for crystallization or to dissolve the compound for reactions by gentle heating. The van't Hoff equation can be used to quantify this relationship if solubility is measured at several temperatures.[10]

  • Polymorphism: The existence of different crystal packing arrangements (polymorphs) can lead to different solubility values. It is crucial to characterize the solid form being used in any solubility study.

Conclusion

While specific experimental data for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is not publicly available, a thorough analysis of its molecular structure and comparison with analogous compounds provides a strong predictive framework. It is anticipated to have low solubility in nonpolar solvents and water, with the highest solubility in polar aprotic solvents like DMSO and DMF. Its dicarboxylic acid nature dictates that it will be highly soluble in aqueous basic solutions. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable method for its determination, forming a critical baseline for any future research or development involving this compound.

References

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • 4-Nitrobenzoic acid. Solubility of Things. [Link]

  • How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? ResearchGate. [Link]

  • Understanding Nitro Compounds: Structure And Properties. Sindhhealth. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Solubility of Organic Compounds. YouTube. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • 4.2.3: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • an introduction to carboxylic acids. Chemguide. [Link]

  • Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules? Quora. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Chapter 13 Carboxylic Acids. San Diego State University. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Aromatic Nitro Compounds. Missouri S&T. [Link]

  • Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Taylor & Francis Online. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Predict solubility of organic compounds? ResearchGate. [Link]

  • Carboxylic acid. Britannica. [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Thermal Stability of Nitrated Biphenyl Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the thermal stability of nitrated biphenyl dicarboxylic acids, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the thermal stability of nitrated biphenyl dicarboxylic acids, a class of molecules with significant potential in the development of high-performance polymers and energetic materials. Understanding the thermal behavior of these compounds is critical for ensuring their safe handling, processing, and application. This document will delve into the structural factors that govern their stability, the experimental techniques used for their characterization, and the underlying chemical principles of their decomposition.

Introduction: The Significance of Nitrated Biphenyl Dicarboxylic Acids

Nitrated biphenyl dicarboxylic acids are a fascinating class of organic compounds that merge the structural rigidity and thermal resilience of the biphenyl backbone with the energetic properties of nitro groups and the reactive potential of carboxylic acid functionalities. This unique combination makes them valuable precursors for a range of advanced materials. Aromatic polyamides, for instance, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The biphenyl unit, in particular, is known to impart rigidity and enhance the thermal stability of the polymer backbone.[1] The inclusion of nitro groups can further modify the properties of these materials, making them suitable for applications requiring high energy density.

The thermal stability of these molecules is a paramount concern. For those used as monomers in polymerization, they must withstand the high temperatures of processing without undergoing premature decomposition. In the context of energetic materials, their thermal stability dictates their shelf-life and safety characteristics. This guide will provide a comprehensive overview of the factors influencing the thermal stability of nitrated biphenyl dicarboxylic acids and the methods used to evaluate it.

Fundamental Principles Governing Thermal Stability

The thermal stability of nitrated biphenyl dicarboxylic acids is not a simple property but rather the result of a complex interplay of various structural and electronic factors. Understanding these factors is key to predicting and controlling the thermal behavior of these compounds.

The Role of the Biphenyl Backbone

The biphenyl scaffold itself is inherently stable due to its aromatic nature. However, the degree of steric hindrance between the two phenyl rings can influence the molecule's overall stability. The dihedral angle between the two benzene rings in biphenyl-2,4,4′,6-tetracarboxylic acid is a significant 71.59°, a result of intermolecular O—H···O interactions and steric effects.[2] This twisted conformation can affect how the molecule packs in the solid state and, consequently, its thermal properties.

The Influence of Nitro Group Substitution

The number and position of nitro groups on the biphenyl rings are critical determinants of thermal stability. The nitro group is strongly electron-withdrawing, which can impact the bond dissociation energies within the molecule. The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[3] The energy required for this bond scission is influenced by the electronic environment of the aromatic ring.

The position of the nitro group is also a crucial factor. For instance, the presence of substituents ortho to the biphenyl linkage can lead to increased steric strain, potentially lowering the decomposition temperature.

The Impact of Carboxylic Acid Groups

The carboxylic acid groups contribute to the thermal stability of these molecules primarily through their ability to form strong intermolecular hydrogen bonds. These interactions create a more robust crystal lattice that requires more energy to disrupt. However, the position of the carboxylic acid groups can also introduce destabilizing effects. A study on biphenylcarboxylic and dicarboxylic acids found that all the acids containing at least one ortho COOH group are comparatively less stable than their isomers with only meta or para COOH groups.[4]

Intramolecular hydrogen bonding between a carboxylic acid group and a nearby nitro group can also play a role, potentially influencing the conformation of the molecule and its decomposition pathway.

Experimental Assessment of Thermal Stability

A thorough understanding of the thermal stability of nitrated biphenyl dicarboxylic acids requires robust experimental characterization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides crucial information about the decomposition temperature, the number of decomposition steps, and the mass of any residual material.

Step-by-Step TGA Protocol:

  • Sample Preparation: A small, representative sample (typically 2-5 mg) of the nitrated biphenyl dicarboxylic acid is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. The desired heating rate is programmed, typically in the range of 5-20 °C/min.

  • Data Acquisition: The sample is heated at a constant rate, and the mass loss is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the final residual mass.

The following diagram illustrates a typical TGA workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 2-5 mg of sample pan Place in TGA pan weigh->pan purge Purge with N2/Ar pan->purge program Set heating rate (e.g., 10 °C/min) heat Heat sample program->heat record Record mass vs. temperature heat->record analyze Determine Tonset, Tmax, and residue record->analyze DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 1-3 mg of sample seal Seal in DSC pan weigh->seal reference Prepare reference pan seal->reference purge Purge with N2/Ar program Set heating rate heat Heat sample and reference program->heat record Record differential heat flow heat->record analyze Determine Tm and ΔHdecomp record->analyze

Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC).

Structure-Stability Relationships: A Case Study and General Trends

A study on 2,2',6,6'-tetranitro-4,4'-biphenyl dicarboxylic acid revealed its high thermal stability through DSC and TG-DTG analyses. [5]Although the full dataset is not provided in the abstract, the conclusion of "high heat-resistant stability" is significant for a molecule with a high degree of nitration. [5] Table 1: Thermal Properties of 2,2',6,6'-Tetranitro-4,4'-biphenyl Dicarboxylic Acid

PropertyValueReference
Thermal StabilityHigh heat-resistant stability[5]
Analytical TechniqueDSC and TG-DTG[5]

Based on general principles of organic chemistry and the available literature on related compounds, we can predict the following trends in thermal stability:

Table 2: Predicted Trends in Thermal Stability of Nitrated Biphenyl Dicarboxylic Acids

Structural FeaturePredicted Effect on Thermal StabilityRationale
Increasing number of nitro groups Generally decreasesIncreases the energy content of the molecule and introduces more potential decomposition pathways.
Nitro groups at ortho positions DecreasesIncreases steric strain and may facilitate intramolecular decomposition reactions.
Carboxylic acid groups at ortho positions DecreasesSteric hindrance can weaken the biphenyl linkage and lower decomposition temperatures. [4]
Intermolecular hydrogen bonding IncreasesCreates a more stable crystal lattice that requires more energy to disrupt.
Intramolecular hydrogen bonding Can increase or decreaseMay stabilize a particular conformation but could also facilitate a specific decomposition mechanism.

Decomposition Pathways

The thermal decomposition of nitrated biphenyl dicarboxylic acids is expected to proceed through a complex series of reactions. Based on the known behavior of nitroaromatic compounds, a likely initial step is the homolysis of the C-NO2 bond to generate a biphenyl dicarboxylic acid radical and nitrogen dioxide (NO2). [3] The subsequent reactions can be varied and may include:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid groups, especially at higher temperatures.

  • Radical Propagation: The highly reactive radical species can abstract hydrogen atoms or attack other molecules, leading to a chain reaction.

  • Secondary Reactions: The initial decomposition products can undergo further reactions, leading to the formation of a complex mixture of gaseous and solid products.

The following diagram illustrates a plausible initial decomposition pathway:

Decomposition_Pathway A Nitrated Biphenyl Dicarboxylic Acid B Biphenyl Dicarboxylic Acid Radical + NO2 A->B Heat (Δ) C-NO2 Bond Homolysis C Decarboxylated Radical + CO2 B->C Decarboxylation D Further Decomposition Products B->D Radical Reactions C->D Radical Reactions

Caption: A simplified representation of a possible initial decomposition pathway.

Conclusion

The thermal stability of nitrated biphenyl dicarboxylic acids is a critical parameter that dictates their suitability for various high-performance applications. This guide has outlined the key structural features that influence their thermal behavior, with the positions of the nitro and carboxylic acid groups playing a particularly important role. The use of TGA and DSC is essential for the experimental determination of their decomposition temperatures and energetic profiles.

While a comprehensive comparative analysis of all possible isomers is a subject for future research, the principles and methodologies discussed herein provide a solid foundation for scientists and engineers working with these promising but potentially hazardous materials. A thorough understanding of their thermal properties is the first step towards their safe and effective utilization in the next generation of advanced materials.

References

  • Wu, R.-F., Shi, H.-P., & Zhang, T.-L. (2011). Nitration of 2,2'-Dinitro-4,4'-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids. Chinese Journal of Structural Chemistry, 30(6), 877-881.
  • da Silva, M. A. V. R., Matos, M. A. R., Rio, C. A., Morais, V. M. F., & Liebman, J. F. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358.
  • Zhang, J.-T., & Jin, J. (2012). Biphenyl-2,4,4′,6-tetracarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2932.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667–2692.
  • da Silva, M. A. V. R., Matos, M. A. R., Rio, C. A., Morais, V. M. F., & Liebman, J. F. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358.
  • Wu, R.-F., Shi, H.-P., & Zhang, T.-L. (2011). Nitration of 2,2'-Dinitro-4,4'-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids. Chinese Journal of Structural Chemistry, 30(6), 877-881.
  • Zhang, J.-T., & Jin, J. (2012). Biphenyl-2,4,4′,6-tetracarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2932.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667–2692.
  • Wu, R.-F., Shi, H.-P., & Zhang, T.-L. (2011). Nitration of 2,2'-Dinitro-4,4'-biphenyldicarboxylic Acid at High Concentration of Sulfuric and Nitric Acids. Chinese Journal of Structural Chemistry, 30(6), 877-881.
  • da Silva, M. A. V. R., Matos, M. A. R., Rio, C. A., Morais, V. M. F., & Liebman, J. F. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358.
  • Zhang, J.-T., & Jin, J. (2012). Biphenyl-2,4,4′,6-tetracarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2932.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667–2692.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667–2692.

Sources

Foundational

chemical formula and molecular weight of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, a specialized organic compound with potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical properties, proposes synthetic routes, and explores its potential applications based on the structural motifs present in the molecule.

Core Molecular Attributes

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a substituted biphenyl compound featuring a fluoro group, a nitro group, and two carboxylic acid functionalities. These functional groups are expected to impart unique electronic and steric properties, making it an intriguing candidate for further investigation.

Chemical Formula and Molecular Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₄H₈FNO₆ChemTik[1]
Molecular Weight 305.21 g/mol ChemTik[1]
IUPAC Name 4-Fluoro-5'-nitro-[1,1'-biphenyl]-3,3'-dicarboxylic acidN/A
Structural Representation

The structural formula of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is presented below, illustrating the connectivity of the constituent atoms.

G Target Molecule 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid Disconnection Suzuki Coupling Target Molecule->Disconnection Aryl Halide Halogenated 4-Fluoro-3-carboxybenzene derivative Disconnection->Aryl Halide Aryl Boronic Acid 5-Nitro-3-carboxyphenylboronic acid Disconnection->Aryl Boronic Acid

Figure 2. Retrosynthetic approach for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This proposed protocol is based on general procedures for Suzuki-Miyaura couplings and would require optimization for this specific substrate combination.

Materials:

  • Aryl halide (e.g., 2-bromo-4-fluoro-1-methylbenzene, which would require subsequent oxidation of the methyl group)

  • Arylboronic acid (e.g., 3-carboxy-5-nitrophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed solution of the aryl halide (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in the chosen solvent system, add the base (2.0-3.0 eq).

  • Purge the mixture with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl derivative.

  • If starting with a methyl-substituted precursor, perform an oxidation reaction (e.g., using KMnO₄ or CrO₃) to convert the methyl groups to carboxylic acids.

Physicochemical Properties and Characterization

The presence of polar functional groups such as the carboxylic acids and the nitro group suggests that 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is likely a solid at room temperature with limited solubility in nonpolar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. The carboxylic acid groups will allow the compound to act as a Brønsted-Lowry acid.

Predicted Spectroscopic Data:

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm, with coupling patterns influenced by the substitution on the phenyl rings. The carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Aromatic carbons would be observed between 110-160 ppm. The carbonyl carbons of the carboxylic acids would be expected in the range of 165-185 ppm.

  • ¹⁹F NMR: A singlet or a multiplet (depending on coupling with nearby protons) would be characteristic of the fluorine atom.

  • IR Spectroscopy: Characteristic peaks would include O-H stretching of the carboxylic acids (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-N stretching of the nitro group (~1500 and ~1350 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound.

Potential Applications in Research and Development

The unique combination of functional groups in 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid suggests its potential utility in several areas of chemical research.

Medicinal Chemistry

The biphenyl scaffold is a common motif in many pharmaceutical agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity. The carboxylic acid groups provide handles for further functionalization or can act as pharmacophoric features. The nitro group can be a precursor to an amine, which is a versatile functional group in drug design.

Materials Science

Di-carboxylic acid-functionalized biphenyls are known building blocks for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials have applications in gas storage, catalysis, and sensing. The fluoro and nitro groups can be used to tune the electronic properties and pore environment of such materials.

Safety and Handling

While specific toxicity data for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Compounds containing nitroaromatic groups can be toxic and potentially mutagenic. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a compound with significant potential for further exploration in both medicinal chemistry and materials science. Its synthesis, while not explicitly documented, can be approached through well-established synthetic methodologies. The insights provided in this guide are intended to serve as a foundation for researchers and developers interested in harnessing the unique properties of this molecule.

References

  • ChemTik. 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. [Link]

Sources

Exploratory

The Discovery of Novel Biphenyl Dicarboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Potential of a Privileged Scaffold Biphenyl carboxylic acid derivatives represent a cornerstone in medicinal chemistry, embodying a "privileged scaffold" that consistently yields compounds with sig...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of a Privileged Scaffold

Biphenyl carboxylic acid derivatives represent a cornerstone in medicinal chemistry, embodying a "privileged scaffold" that consistently yields compounds with significant pharmacological activities.[1] The inherent structural rigidity of the biphenyl moiety, coupled with the versatile chemical reactivity of the dicarboxylic acid groups, provides a robust framework for the design of novel therapeutics.[1] This guide delves into the core principles and practical methodologies for the discovery and development of this promising class of molecules, offering a technically-grounded perspective for researchers, scientists, and drug development professionals. We will explore the synthetic pathways, bio-evaluation techniques, and the underlying mechanistic principles that drive the therapeutic potential of these compounds, which have shown promise as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[1]

I. Strategic Synthesis of Biphenyl Dicarboxylic Acid Scaffolds

The construction of the core biphenyl dicarboxylic acid structure is a critical first step, with the renowned Suzuki-Miyaura cross-coupling reaction standing as the most prominent and versatile method.[1] However, alternative strategies such as Friedel-Crafts acylation offer different avenues for structural elaboration.

A. The Suzuki-Miyaura Cross-Coupling: A Reliable Workhorse

The palladium-catalyzed Suzuki-Miyaura reaction provides an efficient and highly adaptable method for forging the pivotal carbon-carbon bond between two aryl groups.[1] The reaction's tolerance for a wide array of functional groups and its typically mild conditions make it a favored approach in medicinal chemistry.[2]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Aryl Halide (e.g., Bromobenzoic Acid Derivative) F Reaction Mixture A->F B Arylboronic Acid Derivative B->F C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., 1,4-Dioxane/H2O) E->F G Heating (e.g., 80°C, 16h) F->G H Workup & Extraction G->H I Purification (Column Chromatography) H->I J Characterized Biphenyl Dicarboxylic Acid Derivative I->J

Caption: General workflow for the synthesis of biphenyl dicarboxylic acid derivatives via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of a biphenyl dicarboxylic acid derivative.

  • Reagent Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, 1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[3]

  • Addition of Coupling Partner and Base: To the stirred solution, add the arylboronic acid (1.0-1.2 eq) and a base (e.g., potassium carbonate, 2.0-3.0 eq).[3]

  • Catalyst Introduction: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq).[3]

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

  • Reaction Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl dicarboxylic acid derivative.[2][3]

Self-Validation Insight: The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. The progress of the reaction should be meticulously monitored to ensure complete conversion and to minimize the formation of side products.

B. Friedel-Crafts Acylation: An Alternative Synthetic Route

The Friedel-Crafts acylation offers an alternative pathway, particularly for the synthesis of specific isomers. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Conceptual Workflow for Friedel-Crafts Acylation:

Friedel_Crafts_Workflow A Aromatic Substrate (e.g., Biphenyl) E Reaction Mixture A->E B Acylating Agent (e.g., Oxalyl Chloride) B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D Solvent (e.g., Dichloromethane) D->E F Acylation Reaction E->F G Hydrolysis F->G H Purification G->H I Biphenyl Dicarboxylic Acid Derivative H->I

Caption: General workflow for the synthesis of biphenyl dicarboxylic acid derivatives via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for Friedel-Crafts acylation.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend the Lewis acid catalyst (e.g., anhydrous aluminum trichloride) in a suitable solvent (e.g., dichloromethane).[4]

  • Addition of Reactants: Add the aromatic substrate (e.g., 4-biphenylcarboxylic acid) to the suspension. Cool the mixture in an ice bath.[4]

  • Acylation: Slowly add the acylating agent (e.g., oxalyl chloride) to the reaction mixture. Allow the reaction to proceed at a controlled temperature (e.g., 10-30°C).[4]

  • Quenching and Workup: After the reaction is complete, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product can then be purified by recrystallization or column chromatography.[4]

Causality Behind Experimental Choices: The use of a Lewis acid catalyst is essential to activate the acylating agent, making it a more potent electrophile for the aromatic substitution reaction. The reaction is typically performed under anhydrous conditions as the Lewis acid catalyst is sensitive to moisture.

II. Biological Evaluation: Unveiling Therapeutic Potential

A thorough biological evaluation is paramount to ascertain the therapeutic promise of newly synthesized biphenyl dicarboxylic acid derivatives. This section details standardized protocols for assessing anticancer and URAT1 inhibitory activities.

A. Anticancer Activity Screening

The cytotoxicity of novel compounds is frequently evaluated against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol details the steps for evaluating the anticancer activity of a compound against MCF-7 (human breast adenocarcinoma cell line) and MDA-MB-231 (human breast adenocarcinoma cell line).

  • Cell Seeding: Plate the cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: After incubation, treat the cells with various concentrations of the test compound and a standard reference drug (e.g., Tamoxifen) and incubate for another 24-48 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
Benzyloxy compound 3jMCF-79.92 ± 0.97[2]
Benzyloxy compound 3jMDA-MB-2319.54 ± 0.85[2]
Compound 3aMCF-710.14 ± 2.05[2]
Compound 3aMDA-MB-23110.78 ± 2.58[2]

Trustworthiness of the Protocol: The inclusion of a standard reference drug allows for the validation of the assay's sensitivity and provides a benchmark for evaluating the potency of the novel compounds.

B. URAT1 Inhibition Assay

Urate transporter 1 (URAT1) is a key target for the treatment of hyperuricemia and gout.[6] The inhibitory activity of novel compounds against URAT1 can be assessed using a cell-based uric acid uptake assay.

Experimental Protocol: URAT1 Inhibition Assay

This protocol describes a method for evaluating the URAT1 inhibitory activity of test compounds in HEK293 cells stably expressing human URAT1 (hURAT1).

  • Cell Culture: Seed HEK293 cells stably expressing hURAT1 in 24-well plates.[1]

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer solution.[1]

  • Inhibition Step: Incubate the cells with various concentrations of the test compound.[1]

  • Uric Acid Uptake: Initiate the uptake of radiolabeled uric acid (e.g., [¹⁴C]uric acid) and incubate for a defined period.[1]

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer and then lyse the cells.[1]

  • Quantification: Measure the amount of radiolabeled uric acid taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives

CompoundIC₅₀ (µM)Reference
Compound A10.93[6]
Compound B210.17[6]
Benzbromarone (Reference)-[6]

Expertise in Experimental Design: The use of a stable cell line overexpressing the target protein (hURAT1) is a critical aspect of this assay, ensuring a robust and specific measurement of the compound's inhibitory effect.

III. Mechanistic Insights: The NF-κB Signaling Pathway

The anti-inflammatory effects of some biphenyl dicarboxylic acid derivatives are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key regulator of the inflammatory response.[7]

The Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκBα IkB IκBα Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB Release of NF-κB Proteasome Proteasomal Degradation Ub->Proteasome Inhibitor Biphenyl Dicarboxylic Acid Derivative Inhibitor->IKK_complex Inhibition DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) Transcription->Inflammatory_Genes

Caption: The canonical NF-κB signaling pathway and a proposed mechanism of inhibition by biphenyl dicarboxylic acid derivatives.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[8] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2).[1][8] Certain biphenyl dicarboxylic acid derivatives are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent activation of NF-κB.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of a lead compound.[9] SAR studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity.[9] For biphenyl dicarboxylic acid derivatives, key areas for modification include the substituents on the biphenyl rings and the nature of the acidic functional groups. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[9][10]

V. Conclusion and Future Directions

The biphenyl dicarboxylic acid scaffold continues to be a highly fruitful area for the discovery of novel therapeutic agents.[1] The synthetic versatility, coupled with the diverse range of biological activities, underscores the significant potential of this chemical class.[1] Future research will likely focus on the development of more efficient and greener synthetic methodologies, the elucidation of novel mechanisms of action, and the application of computational tools to guide the design of next-generation biphenyl dicarboxylic acid derivatives with enhanced therapeutic profiles.

References

  • IJRPR. (n.d.). SYNTHESIS AND SCREENING FOR ANTICANCER ACTIVITY OF A SERIES OF NOVEL CHALCONE DERIVATIVES ON MCF-7 CELL LINE. [Link]

  • MDPI. (2023). Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. [Link]

  • Google Patents. (n.d.). CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • ResearchGate. (2019). In-vitro anticancer activity of few plant extracts against MCF-7, MDA-MB468 and MDA-MB231 cell lines. [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • ResearchGate. (2016). Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • NIH. (2016). On Exploring Structure Activity Relationships. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

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Foundational

An In-depth Technical Guide on the Theoretical Properties of Fluoronitrobiphenyl Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluoronitrobiphenyls and the Role of Isomerism Fluoronitrobiphenyls represent a fascinating class of molecules with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluoronitrobiphenyls and the Role of Isomerism

Fluoronitrobiphenyls represent a fascinating class of molecules with significant potential in the realms of medicinal chemistry, materials science, and organic synthesis. The biphenyl scaffold, a common motif in many bioactive compounds, provides a versatile platform for tuning molecular properties through substitution. The introduction of a fluorine atom and a nitro group, two substituents with potent and distinct electronic effects, further enhances this tunability. Fluorine, with its high electronegativity and ability to form strong C-F bonds, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties, reactivity, and potential for charge-transfer interactions.

The true complexity and potential of fluoronitrobiphenyls, however, lie in their isomerism. The relative positions of the fluoro and nitro substituents on the biphenyl rings can dramatically alter the molecule's three-dimensional structure, electronic distribution, and, consequently, its chemical and biological behavior. Understanding these isomeric effects is paramount for the rational design of novel compounds with tailored properties. This guide provides an in-depth exploration of the theoretical properties of fluoronitrobiphenyl isomers, leveraging computational chemistry to elucidate their structure-property relationships. We will delve into the methodologies used to study these molecules, present a detailed case study of a specific isomer, and discuss the broader implications of isomerism for this important class of compounds.

Theoretical Methodologies: A Computational Chemist's Toolkit

To unravel the intricate properties of fluoronitrobiphenyl isomers, computational chemistry offers a powerful suite of tools. Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for studying the electronic structure and properties of organic molecules.[1][2] DFT calculations allow for the accurate prediction of a wide range of molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.

A typical computational workflow for investigating fluoronitrobiphenyl isomers involves several key steps:

Computational Workflow General Computational Workflow for Fluoronitrobiphenyl Isomers A Isomer Structure Generation B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Confirmation of Minima) B->C D Electronic Property Analysis C->D E Natural Bond Orbital (NBO) Analysis D->E F Molecular Electrostatic Potential (MESP) Analysis D->F G Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) D->G I Spectroscopic Property Prediction (IR, Raman, NMR) D->I J Data Interpretation & Comparison E->J F->J H Global Reactivity Descriptor Calculation G->H H->J I->J

A general computational workflow for studying fluoronitrobiphenyl isomers.

Experimental Protocols: Key Computational Steps

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the isomer. This is typically achieved using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)).[3][4] This process minimizes the energy of the molecule to find its equilibrium geometry.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule, revealing the nature of chemical bonds and intermolecular interactions.[1]

    • Molecular Electrostatic Potential (MESP) Analysis: MESP maps illustrate the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential sites for non-covalent interactions, which are vital in drug-receptor binding.[1]

    • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and electronic transport properties.[2][5]

    • Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.[6]

Case Study: A Deep Dive into 3,4-difluoro-3′-nitro-1,1′-biphenyl

A recent study by Naz et al. (2023) provides a comprehensive experimental and theoretical investigation of several novel fluorinated biphenyl compounds, including 3,4-difluoro-3′-nitro-1,1′-biphenyl.[1] This isomer serves as an excellent case study to illustrate the power of computational chemistry in characterizing this class of molecules.

Synthesis:

The synthesis of 3,4-difluoro-3′-nitro-1,1′-biphenyl was achieved through the Suzuki-Miyaura coupling reaction, a widely used and efficient method for forming carbon-carbon bonds.[1]

Suzuki-Miyaura Coupling Synthesis of 3,4-difluoro-3'-nitro-1,1'-biphenyl cluster_reactants Reactants cluster_reagents Reagents A 3,4-difluorophenylboronic acid F 3,4-difluoro-3'-nitro-1,1'-biphenyl A->F Suzuki-Miyaura Coupling B 1-bromo-3-nitrobenzene B->F Suzuki-Miyaura Coupling C Pd(PPh3)4 (catalyst) D K2CO3 (base) E Toluene/Water (solvent)

Suzuki-Miyaura coupling for the synthesis of a fluoronitrobiphenyl isomer.

Structural Properties:

The optimized geometry of 3,4-difluoro-3′-nitro-1,1′-biphenyl reveals a non-planar structure. The dihedral angle between the two phenyl rings is a critical parameter that influences the extent of π-conjugation between the rings. For this isomer, the calculated dihedral angle provides insight into the balance between steric hindrance and electronic effects.

Electronic Properties:

A detailed analysis of the electronic properties of 3,4-difluoro-3′-nitro-1,1′-biphenyl provides a wealth of information:

PropertyDescriptionSignificance
NBO Charges The distribution of electron density across the molecule.Reveals the polarity of bonds and the partial charges on individual atoms, which are important for intermolecular interactions.[1]
MESP A map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.[1]
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A larger gap suggests higher kinetic stability and lower chemical reactivity.[2][5]

Global Reactivity Descriptors:

The calculated global reactivity descriptors provide a quantitative measure of the molecule's reactivity profile:

DescriptorFormulaInterpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from the molecule.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ2 / 2ηQuantifies the ability of a molecule to accept electrons.

The Impact of Isomerism: A Comparative Perspective

While a detailed computational study on a range of mono-fluoronitrobiphenyl isomers is not yet available in the literature, we can infer the likely effects of varying the substituent positions based on fundamental principles of organic chemistry and computational studies on related molecules.

Isomerism Positional Isomerism in Fluoronitrobiphenyls cluster_isomers Representative Isomers A 2-Fluoro-2'-nitrobiphenyl D Varying Properties A->D B 4-Fluoro-4'-nitrobiphenyl B->D C 2-Fluoro-4'-nitrobiphenyl C->D E Dihedral Angle D->E F Dipole Moment D->F G Reactivity D->G H Spectroscopic Signature D->H

The influence of substituent position on the properties of fluoronitrobiphenyl isomers.

The position of the fluoro and nitro groups will have a profound impact on several key theoretical properties:

  • Dihedral Angle: Isomers with bulky substituents at the ortho positions (e.g., 2-fluoro-2'-nitrobiphenyl) are expected to have a larger dihedral angle due to steric hindrance. This increased twisting would reduce the π-conjugation between the phenyl rings, affecting the overall electronic properties.

  • Dipole Moment: The magnitude and direction of the molecular dipole moment will be highly dependent on the relative positions of the electronegative fluorine atom and the electron-withdrawing nitro group. Symmetrical isomers like 4-fluoro-4'-nitrobiphenyl may have a smaller dipole moment compared to asymmetrical isomers.

  • Reactivity: The electron-donating or -withdrawing nature of the substituents, and their position, will influence the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack. MESP analysis of different isomers would reveal distinct patterns of electron-rich and electron-poor regions.

  • Spectroscopic Properties: The vibrational frequencies (IR and Raman) and NMR chemical shifts are sensitive to the local electronic environment of the atoms. Therefore, each isomer is expected to have a unique spectroscopic fingerprint, which can be predicted through theoretical calculations.[3][7]

Implications for Drug Development

The theoretical properties of fluoronitrobiphenyl isomers have direct implications for their potential use in drug development:

  • Receptor Binding: The MESP and NBO charges can help predict how an isomer might interact with the active site of a target protein. Understanding the non-covalent interactions, such as hydrogen bonds and halogen bonds, is crucial for designing potent inhibitors.

  • Metabolic Stability: The introduction of fluorine at specific positions can block sites of metabolic oxidation, thereby increasing the drug's half-life. Theoretical calculations can help identify metabolically labile sites.

  • Pharmacokinetics: Properties like lipophilicity and dipole moment, which are influenced by isomerism, play a key role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The theoretical investigation of fluoronitrobiphenyl isomers provides invaluable insights into their structure-property relationships. Through the application of computational methods like DFT, we can systematically explore the effects of isomerism on their geometric, electronic, and reactive properties. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the design of new molecules with tailored functionalities for applications in drug discovery and materials science. As computational resources continue to grow in power and accessibility, the in silico design and characterization of novel fluoronitrobiphenyl isomers will undoubtedly play an increasingly important role in accelerating scientific innovation.

References

  • Al-Otaibi, J. S., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. PMC. [Link]

  • Google Patents. (1968). Process for preparing 4-fluoro-3-nitroaniline.
  • Iqbal, M. A., et al. (2025). DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. ResearchGate. [Link]

  • Karabacak, M., et al. (2025). A DFT Study on Benzotrifuroxan and its Isomers. ResearchGate. [Link]

  • MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. [Link]

  • Naz, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

  • NSF Public Access Repository. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. [Link]

  • PubChem. (n.d.). 2-Fluoro-4'-nitro-1,1'-biphenyl. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. National Institutes of Health. [Link]

  • Rashid, M., et al. (2025). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PubMed Central. [Link]

  • ResearchGate. (2025). DFT Study on the Photoisomerization of Carvone. [Link]

  • ResearchGate. (2025). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystals. [Link]

  • Sci-Hub. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. [Link]

  • SCM. (2025). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. MDPI. [Link]

  • Zhang, Q., et al. (2025). Synthesis, characterization and fluorescence properties of boron difluoride pyridyl-β-diketonate derivatives. PubMed. [Link]

  • MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Functional Metal-Organic Frameworks Using 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Design of Functional MOFs Metal-Organic Frameworks (MOFs) have emerged as a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Design of Functional MOFs

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, in drug delivery.[1][2][3] The ability to tune the structure and function of MOFs at the molecular level by judicious selection of the organic linker is a cornerstone of their appeal. This guide focuses on the use of a novel, strategically functionalized linker, 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid , in the synthesis of bespoke MOFs.

The biphenyl-dicarboxylic acid backbone provides a robust and angular scaffold, promoting the formation of complex and porous network structures.[4] The true innovation in this linker lies in its dissymmetric functionalization:

  • The Fluoro Group (-F): This small, highly electronegative group can significantly influence the electronic properties of the framework, enhance hydrophobicity, and affect the torsion angle between the phenyl rings, thereby directing the final topology of the MOF.[5] Fluorination has also been shown to enhance CO2 absorption and, in some cases, decrease thermal and chemical stability.[5][6]

  • The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro functionality can introduce strong dipole moments within the pores, leading to enhanced selectivity for polar molecules like CO2.[7][8] This group can also serve as a precursor for further post-synthetic modification, for instance, reduction to an amino group, which can then be used to anchor therapeutic agents or catalytic species.[9]

This combination of a fluoro and a nitro group on a biphenyl dicarboxylate linker presents a unique opportunity to create MOFs with tailored properties for advanced applications, including targeted drug delivery systems where the polarity of the pores and the potential for post-synthetic modification are critical.

Part 1: Synthesis of the Ligand: 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid

As this is a specialized ligand, a plausible synthetic route is proposed based on established organic chemistry principles, such as the Suzuki-Miyaura coupling reaction, which is a powerful method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[10]

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product A 3-Bromo-4-fluorobenzoic acid C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C A->C B 3-Carboxy-5-nitrophenylboronic acid B->C D 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid C->D

Caption: Proposed synthesis of the target ligand via Suzuki-Miyaura coupling.

Experimental Protocol: Ligand Synthesis
  • Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-fluorobenzoic acid (1 eq.), 3-carboxy-5-nitrophenylboronic acid (1.1 eq.), and potassium carbonate (3 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and deionized water.

  • Degassing: Bubble argon gas through the mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 2M HCl to a pH of ~2.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

Part 2: Solvothermal Synthesis of a MOF with 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid

Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[11][12] The following is a generalizable protocol that can be optimized for different metal ions.

General Solvothermal Synthesis Workflow

G A Ligand and Metal Salt (e.g., Zn(NO3)2·6H2O) C Teflon-lined Autoclave A->C B Solvent (e.g., DMF/Ethanol) B->C D Heating (e.g., 120 °C, 48h) C->D E Cooling to RT D->E F Washing with Solvent E->F G Drying F->G H Crystalline MOF Product G->H

Caption: General workflow for the solvothermal synthesis of a MOF.

Experimental Protocol: MOF Synthesis (Example with Zinc)
  • Precursor Solution: In a 20 mL scintillation vial, dissolve 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (0.1 mmol) and Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O, 0.1 mmol) in a solvent mixture of N,N-Dimethylformamide (DMF) and ethanol (1:1, 10 mL).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at 120 °C for 48 hours, and then cool to room temperature at a rate of 5 °C/min.

  • Product Isolation:

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Immerse the crystals in a solvent suitable for solvent exchange (e.g., chloroform) for 24 hours, replacing the solvent every 8 hours.

  • Activation: Decant the solvent and activate the MOF by heating under a dynamic vacuum at a suitable temperature (e.g., 150 °C) for 12 hours to remove the guest solvent molecules from the pores.

Data Presentation: Synthesis Parameter Optimization
ParameterRange to InvestigateRationale
Temperature 80 - 160 °CAffects crystal growth rate and phase purity.[12]
Time 24 - 72 hoursInfluences crystallinity and yield.[4]
Solvent Ratio (DMF:Ethanol:Water)Modifies solubility of reactants and can influence the resulting MOF structure.
Modulator (e.g., Acetic Acid)Can control the crystal size and morphology.

Part 3: The Role of Functional Groups and Expected Properties

The strategic placement of fluoro and nitro groups is anticipated to impart unique properties to the resulting MOFs.

  • Enhanced Gas Sorption: The polar nitro groups are expected to create favorable binding sites for CO2, potentially leading to high uptake and selectivity.[7][8] The fluoro groups may further enhance this effect.[6]

  • Catalytic Activity: The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers, making the MOF a potential candidate for Lewis acid-catalyzed reactions.[7]

  • Platform for Drug Delivery: The functional groups provide handles for post-synthetic modification. The nitro group can be reduced to an amine, which can then be functionalized with targeting ligands or used to attach drug molecules.[9] The polarity of the pores can also influence the loading and release kinetics of therapeutic agents.

Part 4: Characterization of the Novel MOF

A thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern matching that simulated from the single-crystal structure.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise 3D structure, including connectivity, bond lengths, and angles.A detailed crystallographic information file (CIF) revealing the MOF's topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and the presence of the functional groups.A shift in the C=O stretching frequency of the carboxylic acid and characteristic peaks for the C-F and N-O bonds.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing the loss of solvent molecules followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Gas Adsorption (N2, CO2) To determine the porosity, surface area (BET), and pore size distribution, as well as the CO2 uptake capacity.An N2 isotherm indicating the type of porosity and a CO2 isotherm showing the uptake at different pressures.

Conclusion

The use of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid as a linker for MOF synthesis opens up exciting possibilities for the rational design of functional materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, properties, and applications of this new class of MOFs, particularly in areas such as gas separation, catalysis, and advanced drug delivery systems. The unique electronic and structural contributions of the fluoro and nitro functional groups are expected to yield materials with enhanced performance and novel functionalities.

References

  • Abdel-Ghaffar, E. A., Ali, H. A., Ismail, M. A., & Fouda, A. E. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18466-18501. [Link]

  • Boyd, P. G., Chidambaram, A., García-Díez, E., Ireland, C. P., Daff, T. D., Bounds, R., ... & Woo, T. K. (2019). Data-driven design of metal–organic frameworks for wet flue gas CO2 capture. Nature, 576(7786), 253-256. [Link]

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  • Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2008). Dramatic tuning of CO2 uptake via metal substitution in a family of porous metal-organic frameworks. Journal of the American Chemical Society, 130(33), 10870-10871. [Link]

  • Chen, Y., Li, S., Pei, X., Zhou, J., Feng, X., Zhang, S., ... & Wang, B. (2016). A solvent-free, amberlyst-15-catalyzed synthesis of imines from aromatic aldehydes and amines. Green Chemistry, 18(1), 218-223. [Link]

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  • Dey, S., & Rath, S. P. (2014). A series of metal–organic frameworks with 2, 2′-dimethoxy-4, 4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(33), 7763-7773. [Link]

  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. [Link]

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Application

Application Notes &amp; Protocols for the Synthesis of Metal-Organic Frameworks with Fluorinated Dicarboxylate Linkers

Introduction: The Strategic Advantage of Fluorination in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] Their high surface areas, tunable pore sizes, and versatile functionalities have positioned them as leading candidates for a myriad of applications, including gas storage and separation, catalysis, and drug delivery.[3] The strategic incorporation of fluorine atoms into the dicarboxylate linkers of MOFs, creating what are often termed F-MOFs, has emerged as a powerful tool to enhance their chemical and physical properties.[1][4]

Fluorination imparts several desirable characteristics to MOFs. The high electronegativity of fluorine can create strong polarization within the framework, leading to enhanced affinity for specific guest molecules like carbon dioxide.[5][6] Furthermore, the inherent hydrophobicity of fluorocarbon segments can significantly improve the moisture stability of MOFs, a critical factor for their application in humid environments.[4][7][8] This increased hydrophobicity also makes F-MOFs attractive for applications such as oil spill cleanup and as catalysts in aqueous media.[3][7] The introduction of fluorine can also influence the resulting MOF topology and flexibility, sometimes leading to novel structures with unique properties.[9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using fluorinated dicarboxylate linkers. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and outline the necessary characterization techniques to validate the synthesis of these advanced materials.

General Synthesis Workflow for Fluorinated MOFs

The synthesis of F-MOFs typically follows a solvothermal or hydrothermal route, where the metal salt and the fluorinated dicarboxylate linker are dissolved in a suitable solvent and heated in a sealed container. The choice of solvent, temperature, reaction time, and the use of modulators are critical parameters that influence the crystallinity, phase purity, and morphology of the final product.

Synthesis_Workflow Reagents Reagents (Metal Salt, Fluorinated Linker) Mixing Mixing & Sonication Reagents->Mixing Solvent Solvent System (e.g., DMF, DEF, H2O) Solvent->Mixing Modulator Modulator (Optional) (e.g., 2-Fluorobenzoic Acid) Modulator->Mixing Reaction Solvothermal/Hydrothermal Reaction (Sealed Vessel) Mixing->Reaction Isolation Isolation (Centrifugation/Filtration) Reaction->Isolation Washing Washing (e.g., DMF, Methanol) Isolation->Washing Activation Activation (Solvent Exchange & Heating) Washing->Activation Characterization Characterization Activation->Characterization

Caption: General workflow for the synthesis of MOFs with fluorinated dicarboxylate linkers.

Detailed Synthesis Protocols

Here, we provide detailed protocols for the synthesis of two representative MOFs incorporating fluorinated dicarboxylate linkers: a UiO-66 analogue with a tetrafluorinated linker and a rare-earth-based MOF with a bis(trifluoromethyl)ated linker.

Protocol 1: Synthesis of UiO-66-F4

UiO-66 is a well-known zirconium-based MOF renowned for its exceptional thermal and chemical stability.[10] The introduction of fluorine onto the terephthalate linker enhances its hydrophobic character and can modify its gas separation properties.

Rationale for Experimental Choices:

  • Zirconium(IV) oxynitrate hydrate is used as the zirconium source.

  • Tetrafluoroterephthalic acid (H₂F₄-BDC) is the fluorinated dicarboxylate linker.

  • Deionized water is employed as a green solvent.[11]

  • The reaction is carried out at room temperature, offering a more energy-efficient synthesis route.[12]

  • Sonication is used to ensure homogeneous mixing of the reagents.[11]

Step-by-Step Protocol: [11]

  • In a 100 mL Erlenmeyer flask, dissolve 1.62 g (7.02 mmol) of zirconium(IV) oxynitrate hydrate in 36 mL of deionized water. Use sonication to aid dissolution.

  • In a separate 100 mL Erlenmeyer flask, dissolve 1.08 g (4.54 mmol) of tetrafluoroterephthalic acid in 36 mL of deionized water.

  • Combine the two solutions and sonicate the mixture for 5 minutes.

  • Allow the mixture to sit at room temperature for 2 hours.

  • Collect the resulting white crystalline powder by centrifugation (8000 rpm for 10 minutes).

  • Wash the solid product three times with 20 mL of deionized water and then three times with 20 mL of methanol.

  • To ensure complete removal of unreacted linker and solvent from the pores, immerse the solids in methanol for 3 days, exchanging with fresh methanol every 24 hours.

  • Dry the final product in a vacuum oven at an appropriate temperature to obtain activated UiO-66-F4.

Protocol 2: Synthesis of a Hydrophobic Rare-Earth MOF (RE-TTA-fcu)

This protocol describes the synthesis of a rare-earth (RE = Y, Gd, or Eu) MOF using bis(trifluoromethyl)terephthalic acid (TTA) as the linker and 2-fluorobenzoic acid as a modulator.[7][8] The use of a modulator is crucial for directing the formation of the desired face-centered cubic (fcu) topology, analogous to UiO-66.[7][8]

Rationale for Experimental Choices:

  • Rare-earth nitrates are used as the metal source.

  • Bis(trifluoromethyl)terephthalic acid (TTA) provides a highly fluorinated and hydrophobic building block.[7][8]

  • 2-Fluorobenzoic acid acts as a modulator, competing with the TTA linker for coordination to the metal centers. This slows down the crystallization process, leading to a more ordered structure.[13]

  • N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve the precursors.

  • The solvothermal reaction at elevated temperature provides the necessary energy to overcome the activation barrier for crystal formation.

Step-by-Step Protocol: [7][8]

  • In a 20 mL scintillation vial, combine 0.1 mmol of the rare-earth nitrate salt (e.g., Y(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, or Eu(NO₃)₃·6H₂O), 0.1 mmol of bis(trifluoromethyl)terephthalic acid, and 1.0 mmol of 2-fluorobenzoic acid.

  • Add 10 mL of N,N-dimethylformamide (DMF) to the vial.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 72 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF to remove any unreacted starting materials.

  • Perform a solvent exchange with a more volatile solvent like methanol or ethanol to facilitate activation.

  • Dry the product under vacuum to obtain the activated RE-TTA-fcu MOF.

Parameter UiO-66-F4 RE-TTA-fcu
Metal Source Zirconium(IV) oxynitrate hydrateRare-earth nitrate
Linker Tetrafluoroterephthalic acidBis(trifluoromethyl)terephthalic acid
Solvent Deionized WaterN,N-Dimethylformamide (DMF)
Modulator None2-Fluorobenzoic Acid
Temperature Room Temperature120 °C
Reaction Time 2 hours72 hours
Synthesis Method Aqueous SynthesisSolvothermal

Characterization of Fluorinated MOFs

Thorough characterization is essential to confirm the successful synthesis, purity, and properties of the F-MOFs. A suite of analytical techniques should be employed to probe the material's structure, stability, and morphology.

Characterization_Workflow Synthesized_MOF Synthesized F-MOF PXRD Powder X-ray Diffraction (PXRD) - Phase Purity - Crystallinity Synthesized_MOF->PXRD TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvent Content Synthesized_MOF->TGA SEM Scanning Electron Microscopy (SEM) - Morphology - Crystal Size Synthesized_MOF->SEM Gas_Sorption Gas Sorption Analysis - Surface Area (BET) - Porosity Synthesized_MOF->Gas_Sorption Other Other Techniques (Single-Crystal XRD, XPS, NMR) Synthesized_MOF->Other

Caption: Key characterization techniques for fluorinated MOFs.

Summary of Characterization Techniques:

Technique Information Obtained Typical Observations for F-MOFs
Powder X-ray Diffraction (PXRD) Crystalline structure, phase purity, and comparison with simulated patterns.[14]Sharp peaks indicating high crystallinity. The peak positions should match the simulated pattern for the target structure.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.[14]A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. F-MOFs may exhibit enhanced thermal stability compared to their non-fluorinated analogues.[5]
Scanning Electron Microscopy (SEM) Crystal morphology, size, and size distribution.[15]Well-defined crystal shapes (e.g., octahedral for UiO-66 type MOFs).
Gas Sorption (e.g., N₂ at 77 K) Surface area (BET), pore volume, and pore size distribution.High surface area, characteristic of porous materials.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the elements.[7][8]Presence of fluorine, metal, carbon, and oxygen peaks, confirming the incorporation of the fluorinated linker.
Single-Crystal X-ray Diffraction Precise atomic arrangement and crystal structure.[16]Provides definitive proof of the framework's connectivity and topology.
Contact Angle Measurement Hydrophobicity of the material's surface.[7][8]High contact angles with water, confirming the hydrophobic nature imparted by the fluorinated linkers.

Applications of MOFs with Fluorinated Dicarboxylate Linkers

The unique properties of F-MOFs make them highly promising for a range of applications.

  • Gas Separation and Storage: The polar C-F bonds and the overall electron-withdrawing nature of fluorinated linkers can enhance the affinity of MOFs for CO₂, making them excellent candidates for carbon capture.[4][5][6] Their hydrophobicity also prevents water from competing for adsorption sites, which is a major advantage in industrial gas streams. F-MOFs are also being explored for the storage of gases like hydrogen and methane.[17]

  • Catalysis: The hydrophobic channels of F-MOFs can create a favorable microenvironment for organic reactions in aqueous media by excluding water from the catalytic sites.[3] This makes them effective heterogeneous catalysts for reactions such as Knoevenagel condensation.[3]

  • Hydrophobic Applications: The water-repellent nature of F-MOFs makes them suitable for applications such as oil spill cleanup, water purification, and as protective coatings.[7][8]

  • Sensing and Drug Delivery: The tunable pore environment and the potential for specific interactions with guest molecules make F-MOFs interesting platforms for chemical sensors and for the controlled release of therapeutic agents.

Conclusion

The synthesis of Metal-Organic Frameworks with fluorinated dicarboxylate linkers offers a versatile platform for the development of advanced materials with tailored properties. By carefully selecting the metal source, linker, and reaction conditions, researchers can create F-MOFs with enhanced stability, hydrophobicity, and affinity for specific molecules. The detailed protocols and characterization guidelines presented in this application note provide a solid foundation for scientists to explore the exciting potential of these materials in a wide range of applications, from environmental remediation to pharmaceutical development.

References

  • Abbas, M., Murari, B., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Materials, 17(17), 4213. [Link]

  • Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Advances, 13(43), 30467-30483. [Link]

  • Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]

  • (N.D.). Water-Stable Fluorinated Metal−Organic Frameworks (F-MOFs) with Hydrophobic Properties as Efficient and Highly Active Heterogeneous Catalysts in Aqueous Solution | Request PDF. ResearchGate. [Link]

  • (N.D.). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions (RSC Publishing). [Link]

  • Abbas, M., Murari, B., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). PubMed. [Link]

  • (N.D.). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). ResearchGate. [Link]

  • (N.D.). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). ResearchGate. [Link]

  • (N.D.). Room Temperature Aqueous Synthesis of UiO-66 Derivatives via Postsynthetic Exchange. University of South Florida. [Link]

  • (N.D.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design - ACS Publications. [Link]

  • (N.D.). (PDF) How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)?. ResearchGate. [Link]

  • (N.D.). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). ResearchGate. [Link]

  • (N.D.). Fluorinated metal-organic frameworks for gas storage.
  • (N.D.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link | Request PDF. ResearchGate. [Link]

  • (N.D.). “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry - ACS Publications. [Link]

  • (N.D.). Fluorinated metal–organic frameworks for gas separation | Request PDF. ResearchGate. [Link]

  • (N.D.). PXRD patterns of the: a) as‐synthesized UiO‐66‐(F)4; b) simulated... ResearchGate. [Link]

  • (N.D.). A greener path to synthesising Metal Organic Frameworks for carbon capture and storage. India Science Wire. [Link]

  • (N.D.). A fluorinated zirconium-based metal–organic framework as a platform for the capture and removal of perfluorinated pollutants from air and water. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • (N.D.). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Semantic Scholar. [Link]

  • (N.D.). Synthesis of UiO-66 Metal Organic Frameworks. LOUIS. [Link]

  • (N.D.). Fluorinated metal–organic frameworks for gas separation. Chemical Society Reviews (RSC Publishing). [Link]

  • (N.D.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. [Link]

  • (N.D.). How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]

Sources

Method

Suzuki-Miyaura coupling protocol for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid synthesis

Application Note & Protocol Strategic Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid via Suzuki-Miyaura Coupling Audience: Researchers, scientists, and drug development professionals. Abstract: This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, a highly functionalized biaryl compound with potential applications as a key intermediate in pharmaceuticals and advanced materials. Biphenyl carboxylic acids are crucial structural motifs in various fields, including polymers and medicinal chemistry.[1][2] The described protocol leverages the versatility and functional group tolerance of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating C-C bonds.[3][4][5] We present a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, key parameter optimization, and a troubleshooting guide to empower researchers in achieving a successful and efficient synthesis.

Introduction: The Significance of Substituted Biphenyls

Biphenyl derivatives are privileged structures in chemical sciences, forming the backbone of liquid crystals, organic light-emitting diodes (OLEDs), and numerous top-selling pharmaceuticals.[2][6] The specific substitution pattern of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, featuring fluoro, nitro, and dual carboxylic acid moieties, makes it a valuable and challenging synthetic target. These functional groups offer multiple handles for further chemical modification, positioning the molecule as a versatile building block for complex molecular architectures.

The Suzuki-Miyaura coupling is the method of choice for this transformation due to its mild reaction conditions, commercial availability of a vast array of boronic acids and aryl halides, and remarkable tolerance for sensitive functional groups like carboxylic acids and nitro groups, which often remain intact throughout the reaction.[4][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8][9]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[9][10]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11]

Suzuki_Miyaura_Coupling cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex  Oxidative Addition + Ar¹-X tm_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->tm_complex  Transmetalation + [Ar²-B(OR)₃]⁻ - X⁻ end_point tm_complex->end_point  Reductive Elimination start_point end_point->pd0  Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ (Boronic Acid) ate_complex [Ar²-B(OH)₃]⁻ ('ate' complex) boronic_acid->ate_complex + Base base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of the target compound from 3-bromo-4-fluorobenzoic acid and 3-carboxy-5-nitrophenylboronic acid.

Reaction Scheme: (Image of the chemical reaction showing 3-bromo-4-fluorobenzoic acid + 3-carboxy-5-nitrophenylboronic acid -> 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid in the presence of a Pd catalyst and base)

3.1. Materials and Reagents

  • 3-Bromo-4-fluorobenzoic acid (≥98% purity)

  • 3-Carboxy-5-nitrophenylboronic acid (≥97% purity)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99% purity)

  • 1,4-Dioxane, anhydrous (≥99.8%, <50 ppm water)

  • Deionized Water

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Hydrochloric Acid (1M solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

3.2. Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Argon or Nitrogen line with bubbler)

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the reaction flask with the reflux condenser and ensure the system is under a positive pressure of an inert gas (Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the reaction flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-carboxy-5-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane: 5 mL water). The water is essential for dissolving the inorganic base and facilitating the formation of the boronate 'ate' complex.

  • Degassing: Bubble argon gas through the stirred suspension for 20-30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of deionized water. Carefully acidify the aqueous mixture to a pH of ~2 using 1M HCl. This step is crucial to protonate the carboxylate salts, making the final product soluble in an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

Key Parameter Optimization

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides rationale for their selection.

ParameterCommon OptionsTypical RangeRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol %Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable Pd(0) source.[7][12] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can improve yields by promoting efficient oxidative addition and reductive elimination.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0 - 4.0 eqThe base is not merely a proton scavenger; it is essential for activating the boronic acid to form the reactive boronate species.[10] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive substrates. K₂CO₃ is a cost-effective and generally efficient choice for this type of transformation.[7]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O3:1 to 5:1 (Organic:Aqueous)A biphasic system is common. The organic solvent (e.g., dioxane, toluene) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the base and facilitates the transmetalation step.[2][7] Anhydrous conditions can be used with bases like KF.
Temperature 60 - 110 °C-The temperature must be high enough to overcome the activation energy for the oxidative addition but not so high as to cause catalyst decomposition or significant side reactions. 80-100 °C is a common and effective range.
Boronic Acid Stoichiometry -1.1 - 1.5 eqA slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for potential proto-deboronation (hydrolysis) side reactions.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.1. Use a fresh bottle of catalyst or a different catalyst/ligand system.2. Ensure thorough degassing of the reaction mixture before adding the catalyst.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Homo-coupling of Boronic Acid 1. Presence of oxygen.2. High reaction temperature.1. Improve inert atmosphere technique and degassing.2. Lower the reaction temperature slightly (e.g., to 80 °C).
Debromination of Aryl Halide 1. Catalyst system promotes this side reaction.2. Presence of impurities that act as hydrogen sources.1. Switch to a different ligand that favors cross-coupling over debromination (e.g., bulky electron-rich phosphines).[5]2. Ensure high purity of starting materials and solvents.
Product is Insoluble/Precipitates During Reaction The product or intermediates have low solubility in the chosen solvent system.Add a co-solvent like DMF or NMP to improve solubility. Ensure the base is fully dissolved in the aqueous phase.
Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and reliable pathway for the synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent, and by maintaining a scrupulously inert atmosphere—researchers can achieve high yields of this valuable chemical intermediate. The protocol and insights provided herein serve as a comprehensive guide for professionals in drug discovery and materials science, enabling the efficient construction of complex biaryl systems.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2017, December 11). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (n.d.). WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids.
  • NIH National Center for Biotechnology Information. (n.d.). Biphenyl-3,3′-dicarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Retrieved from [Link]

  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ACS Publications - Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Semantic Scholar. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing - Organic & Biomolecular Chemistry. (n.d.). A simple, efficient and green procedure for Suzuki-Miyaura coupling of aryl halides containing carboxyl group. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • RSC Publishing - Organic & Biomolecular Chemistry. (n.d.). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Retrieved from [Link]

  • ACS Publications - Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]

Sources

Application

The Architect's Guide to Biphenyls: Palladium-Catalyzed Synthesis of Functionalized Scaffolds

Introduction: The Biphenyl Motif - A Cornerstone in Modern Chemistry The biphenyl moiety, a deceptively simple structural unit composed of two interconnected phenyl rings, is a cornerstone in the architecture of a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Motif - A Cornerstone in Modern Chemistry

The biphenyl moiety, a deceptively simple structural unit composed of two interconnected phenyl rings, is a cornerstone in the architecture of a vast array of functional molecules. Its prevalence spans from pharmaceuticals and agrochemicals to advanced materials and ligands in catalysis. The specific arrangement and functionalization of these rings dictate the molecule's three-dimensional shape and electronic properties, thereby defining its biological activity or material function. The efficient and selective synthesis of functionalized biphenyls is, therefore, a critical endeavor for researchers, scientists, and drug development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of the biaryl bond. These methods offer a high degree of control over the substitution pattern and are tolerant of a wide range of functional groups, making them indispensable in modern organic synthesis. This guide provides an in-depth exploration of the three preeminent palladium-catalyzed methods for biphenyl synthesis: the Suzuki-Miyaura, Stille, and Hiyama cross-coupling reactions. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer a comparative analysis to empower researchers in selecting the optimal synthetic strategy for their specific target.

I. The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely utilized method for the synthesis of biphenyls, celebrated for its operational simplicity, mild reaction conditions, and the use of generally stable and low-toxicity organoboron reagents.[1]

Mechanistic Rationale: A Symphony of Palladium Oxidation States

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three key steps involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Hiyama_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-SiR3 Ar'-SiR3 [Ar'-SiR3F]- [Ar'-SiR3F]- Ar'-SiR3->[Ar'-SiR3F]- Activation (F-) [Ar'-SiR3F]-->Ar-Pd(II)-Ar'(L2)

Sources

Method

Application Notes &amp; Protocols for Gas Sorption Analysis of Metal-Organic Frameworks Derived from Nitrobiphenyl Linkers

Introduction: The Significance of Nitro-Functionalized Biphenyl MOFs in Gas Sorption Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitro-Functionalized Biphenyl MOFs in Gas Sorption

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for a host of applications, including gas storage, separations, and catalysis.[1][2] The choice of the organic linker is a critical determinant of the final properties of the MOF.

This guide focuses on a specific and promising subclass of MOFs: those constructed from nitrobiphenyl dicarboxylate linkers. The incorporation of a nitro (–NO₂) group onto the biphenyl backbone is a strategic design choice aimed at enhancing selective gas adsorption, particularly of carbon dioxide (CO₂). The nitro group is strongly electron-withdrawing and possesses a significant dipole moment. This electronic characteristic introduces strong quadrupolar interactions with CO₂ molecules, leading to increased adsorption affinity and selectivity over other gases like nitrogen (N₂) and methane (CH₄).[3]

Understanding the gas sorption behavior of these materials is paramount to evaluating their performance for applications such as post-combustion carbon capture. This document provides a comprehensive overview of the experimental procedures, from sample preparation to detailed data analysis, required to accurately characterize the gas sorption properties of MOFs synthesized from nitrobiphenyl linkers.

Pre-Analysis: From Synthesis to an Activated, Porous Framework

The journey to reliable gas sorption data begins with a properly synthesized and, most importantly, activated material. The pores of as-synthesized MOFs are typically filled with solvent molecules, unreacted linkers, and other guest species.[4] These must be removed to expose the porous network to the adsorbate gas. Failure to achieve complete activation is a common source of error, leading to drastically underestimated surface areas and gas uptake capacities.

Synthesis of a Representative Nitrobiphenyl MOF

A representative example involves the solvothermal synthesis of a lanthanide-based MOF using 2-nitrobiphenyl-4,4'-dicarboxylic acid (H₂bpdc-NO₂).[3]

Protocol for Synthesis:

  • In a Teflon-lined autoclave, combine the lanthanide(III) nitrate salt (e.g., Eu(NO₃)₃·6H₂O) and H₂bpdc-NO₂ in a molar ratio of approximately 1:1.5.

  • Add a solvent mixture, typically N,N-dimethylformamide (DMF) and water.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120-150 °C) for a period of 24-72 hours.[5]

  • After cooling to room temperature, the resulting crystalline product is harvested by filtration.

  • The collected crystals are washed thoroughly with a fresh solvent, such as DMF, to remove any unreacted starting materials.

The Critical Step: MOF Activation

The activation process is arguably the most critical variable in obtaining reproducible gas sorption data. The goal is to gently remove pore-occluding species without causing the framework to collapse. The thermal stability of nitro-functionalized MOFs must be carefully considered, as some can decompose at temperatures as low as 250-300°C.[6] A multi-step solvent exchange followed by thermal activation under vacuum is a robust and widely adopted method.[4][7]

Protocol for Activation:

  • Solvent Exchange:

    • Immerse the as-synthesized MOF powder in a volatile solvent with a low surface tension and boiling point, such as ethanol or methanol, for 24 hours. The rationale here is to replace the high-boiling synthesis solvent (e.g., DMF) with one that is more easily removed.

    • Decant the solvent and replenish with fresh ethanol or methanol. Repeat this process 3-5 times to ensure complete exchange.

  • Thermal Activation:

    • Transfer the solvent-exchanged MOF to a sample tube compatible with your gas sorption analyzer.

    • Attach the sample tube to the degassing port of the instrument.

    • Slowly heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) to a temperature that is above the boiling point of the exchange solvent but well below the decomposition temperature of the MOF. A typical starting point for a new nitro-functionalized MOF would be 120-180 °C.[7]

    • Hold the sample at this temperature under vacuum for at least 12-24 hours to ensure all guest molecules are removed.

    • After activation, the sample should be kept under vacuum or an inert atmosphere (e.g., N₂ or He) until the analysis begins to prevent re-adsorption of atmospheric contaminants.

G cluster_synthesis Synthesis cluster_activation Activation synth_start Combine Metal Salt & Nitrobiphenyl Linker in Solvent solvothermal Solvothermal Reaction (e.g., 120-150 °C, 24-72h) synth_start->solvothermal harvest Harvest & Wash Crystals solvothermal->harvest solvent_exchange Solvent Exchange (e.g., with Ethanol, 3-5x) harvest->solvent_exchange thermal_activation Thermal Activation (e.g., 150 °C under vacuum, 12-24h) solvent_exchange->thermal_activation activated_mof Activated MOF (Pores are empty) thermal_activation->activated_mof

Caption: Workflow from MOF synthesis to activation.

Porosity and Surface Area Determination: N₂ Physisorption at 77 K

The foundational characterization of any porous material is the determination of its surface area and pore size distribution. This is typically achieved by measuring the physisorption of nitrogen gas at its boiling point (77 K).

Rationale Behind N₂ Physisorption

At 77 K, nitrogen molecules have sufficient kinetic energy to diffuse into the porous structure of the MOF but low enough energy to adsorb onto the surface via van der Waals forces. By measuring the amount of N₂ adsorbed at various relative pressures (P/P₀), an adsorption-desorption isotherm is generated. The shape of this isotherm provides qualitative information about the porous nature of the material (e.g., microporous, mesoporous, or macroporous).

Step-by-Step Experimental Protocol
  • Sample Preparation: Use a precisely weighed amount (typically 30-50 mg) of the activated MOF in a pre-weighed sample tube.[7]

  • Free Space Measurement: Before analysis, the volume of the sample tube not occupied by the MOF (the "free space" or "dead volume") must be accurately determined. This is typically done using a non-adsorbing gas like helium at both room temperature and 77 K.

  • Isotherm Collection:

    • Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

    • The instrument doses known amounts of high-purity nitrogen gas into the sample tube and measures the resulting equilibrium pressure.

    • This process is repeated at increasing pressures to generate the adsorption branch of the isotherm, typically up to a relative pressure (P/P₀) of ~0.995.

    • Subsequently, the pressure is incrementally decreased to measure the desorption branch.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is the most common method for calculating the specific surface area.[8] It is applied to the low-pressure region of the adsorption isotherm (typically P/P₀ = 0.01-0.2) where monolayer formation is assumed to occur.

    • Pore Volume: The total pore volume is estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Methods like Density Functional Theory (DFT) can be applied to the isotherm data to calculate the distribution of pore sizes within the material.

ParameterTypical Value/SettingRationale
Adsorptive Gas Nitrogen (N₂)Well-characterized, readily available, and has a suitable boiling point.
Analysis Temperature 77 K (Liquid Nitrogen)Standard temperature for N₂ physisorption, ensuring condensation.
Sample Mass 30-50 mgSufficient for a strong signal without excessively long equilibration times.
Activation Temp. 120-180 °CMust be sufficient to remove solvent but below MOF decomposition temp.
Equilibration Time 1-5 minutes per pointEnsures that the pressure has stabilized before the next dose of gas.
BET P/P₀ Range 0.01 - 0.2The typical linear region for monolayer adsorption in microporous materials.

Evaluating Selective Adsorption: CO₂ Sorption Isotherms

For applications like carbon capture, the key performance metric is the material's capacity for CO₂. This is determined by measuring CO₂ adsorption isotherms at temperatures relevant to the target application (e.g., 273 K and 298 K).

Rationale for CO₂ Sorption Studies

The nitro groups on the biphenyl linker are specifically included to enhance CO₂ affinity. By measuring CO₂ uptake, we directly quantify the effectiveness of this functionalization. Performing these measurements at multiple temperatures is crucial for a thermodynamic evaluation of the adsorption process.

Step-by-Step Experimental Protocol
  • Sample Preparation: Use a freshly activated sample of the nitrobiphenyl MOF (30-50 mg).

  • Temperature Control: Place the sample tube in a cryostat or water bath set to the desired temperature (e.g., 273 K or 298 K).

  • Isotherm Collection:

    • The instrument doses known quantities of high-purity CO₂ gas into the sample tube.

    • The equilibrium pressure is recorded after each dose.

    • This process is repeated up to a final pressure of interest, typically 1 bar for comparative studies.

    • The process is then repeated at a second temperature (e.g., 298 K) using the same sample after degassing.

Caption: Workflow for N₂ and CO₂ sorption analyses.

Thermodynamic Insight: Calculating the Isosteric Heat of Adsorption (Qst)

The isosteric heat (or enthalpy) of adsorption, Qst, is a critical thermodynamic parameter that quantifies the strength of the interaction between the adsorbate (CO₂) and the adsorbent (MOF). A higher Qst value indicates a stronger interaction. It is calculated from adsorption isotherms measured at two or more different temperatures.[9][10][11]

The Clausius-Clapeyron Approach

The Clausius-Clapeyron equation is commonly used to determine Qst.[9][12] The equation is as follows:

ln(P₁/P₂) = (Qst/R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the pressures required to achieve the same amount of gas adsorbed at temperatures T₁ and T₂, respectively.

  • R is the ideal gas constant (8.314 J/mol·K).

Protocol for Qst Calculation
  • Data Acquisition: Obtain high-resolution CO₂ adsorption isotherms at a minimum of two different temperatures (e.g., 273 K and 298 K).

  • Data Fitting: Fit the experimental isotherm data with an appropriate model (e.g., Langmuir, Toth, or Dual-Site Langmuir-Freundlich) to obtain a continuous function describing the amount adsorbed as a function of pressure for each temperature.

  • Pressure Interpolation: For a series of specific gas uptake values (q), use the fitted isotherm equations to determine the corresponding pressures (P) at each temperature (T).

  • Qst Calculation: For each uptake value, plot ln(P) versus 1/T. The slope of this line is equal to -Qst/R. Therefore, Qst can be calculated from the slope. This process is repeated for various uptake values to understand how the interaction strength changes with surface coverage.

G start Acquire CO₂ Isotherms at T₁ and T₂ fit Fit Isotherms with a Model (e.g., Langmuir) start->fit interpolate For a given uptake (q), find P₁ at T₁ and P₂ at T₂ fit->interpolate plot Plot ln(P) vs. 1/T for multiple uptake values interpolate->plot calculate Calculate Slope (m = -Qst/R) plot->calculate result Qst = -m * R calculate->result

Caption: Logical workflow for Qst calculation.

Representative Data and Interpretation

The introduction of a nitro group is expected to increase CO₂ uptake and the isosteric heat of adsorption compared to a non-functionalized analogue.

MOFLinkerBET Surface Area (m²/g)CO₂ Uptake at 1 bar, 273 K (cm³/g)Zero-Coverage Qst (kJ/mol)
UiO-67 [13][14]4,4'-Biphenyldicarboxylic acid~1415~60~20-25
Nitro-functionalized UiO-67 (Hypothetical) 2-Nitro-4,4'-biphenyldicarboxylic acidLikely < 1415Likely > 60Likely > 25

Note: The data for the nitro-functionalized UiO-67 is a hypothetical projection based on established trends to illustrate the expected impact of the nitro group. Actual values would need to be determined experimentally.

The expected results would show that while the BET surface area might decrease slightly due to the bulkier nitro-functionalized linker, the CO₂ uptake and, crucially, the Qst, should increase. This demonstrates a successful trade-off: sacrificing some physical surface area for enhanced chemical affinity, leading to better performance in selective gas capture applications.

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Application

Application Notes &amp; Protocols: Synthesis of High-Performance Polymers Using Biphenyl Dicarboxylic Acids

Abstract This document provides a comprehensive technical guide for the synthesis of high-performance polymers utilizing biphenyl dicarboxylic acid-based monomers. High-performance polymers, such as aromatic polyamides (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of high-performance polymers utilizing biphenyl dicarboxylic acid-based monomers. High-performance polymers, such as aromatic polyamides (aramids), polyesters, and polyimides, are distinguished by their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The rigid, linear structure of the biphenyl moiety is a critical building block for imparting these desirable properties. This guide moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind specific experimental choices. Detailed, step-by-step protocols for the synthesis of representative polymers from each class are provided, along with methodologies for their characterization. This document is intended for researchers and scientists engaged in polymer chemistry, materials science, and the development of advanced materials.

Introduction: The Role of the Biphenyl Moiety in High-Performance Polymers

High-performance polymers are materials that maintain their structural and functional integrity under extreme conditions, including high temperatures, corrosive environments, and significant mechanical stress.[1] Aromatic polymers, in particular, derive their stability from the high bond energies of aromatic rings within the polymer backbone.

The biphenyl unit is an exceptionally effective monomer component for several key reasons:

  • Rigidity and Linearity: The para-linked biphenyl structure introduces a rigid, rod-like segment into the polymer chain. This inherent stiffness restricts chain mobility and promotes strong intermolecular packing, which is fundamental to achieving high tensile strength and modulus.[2]

  • Enhanced Thermal Stability: The aromatic nature of the biphenyl group contributes to a high decomposition temperature. The strong C-C bond between the phenyl rings is thermally robust, preventing chain scission until very high temperatures are reached.

  • Chain Packing and Crystallinity: The planarity and linearity of the biphenyl structure can facilitate ordered chain packing, leading to semi-crystalline or liquid crystalline domains. These ordered regions act as physical crosslinks, significantly enhancing mechanical properties.

However, the very rigidity that imparts strength also leads to challenges in processability, primarily poor solubility in common organic solvents and high melting or glass transition temperatures.[1][3] Much of the research in this field focuses on chemical modifications to strike a balance between performance and processability.[1]

This guide will detail the synthesis of three major classes of high-performance polymers using biphenyl-based monomers:

  • Aromatic Polyamides (Aramids) from 4,4'-Biphenyldicarboxylic Acid

  • Aromatic Polyesters from 4,4'-Biphenyldicarboxylic Acid

  • Aromatic Polyimides from 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)

Synthesis of Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are renowned for their exceptional strength-to-weight ratio and thermal resistance. They are synthesized via the polycondensation reaction between an aromatic dicarboxylic acid and an aromatic diamine.[4] Using 4,4'-biphenyldicarboxylic acid as the monomer imparts a high degree of rigidity and order to the resulting polymer chain.

Causality of Experimental Choices

The direct polycondensation of aromatic dicarboxylic acids and aromatic diamines is challenging due to the lower reactivity of the monomers compared to their aliphatic counterparts. To overcome this, specific reaction conditions are necessary.

  • Yamazaki-Higashi Reaction: This high-temperature solution method is a powerful technique for synthesizing high-molecular-weight aramids directly from dicarboxylic acids and diamines.[2][5] It employs a phosphite-based activating agent (triphenyl phosphite) in the presence of a base (pyridine) and a solubilizing salt (e.g., CaCl₂ or LiCl). The mechanism involves the in situ formation of a highly reactive phosphonium salt of the carboxylic acid, which then readily reacts with the amine.

  • Solvent System: A polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), is required to dissolve the monomers and, crucially, the resulting rigid-rod polymer.[2] The addition of salts like LiCl or CaCl₂ further enhances solubility by disrupting the strong interchain hydrogen bonds that would otherwise cause the polymer to precipitate prematurely.[2]

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the reagents at high temperatures and to exclude moisture, which can hydrolyze the activated acid species and terminate chain growth.

Experimental Protocol: Synthesis of Poly(p-phenylene biphenylamide)

This protocol details the synthesis of an aramid from 4,4'-biphenyldicarboxylic acid and 4,4'-oxydianiline (ODA) via the Yamazaki-Higashi method.[2][5]

Materials:

  • 4,4'-Biphenyldicarboxylic acid (BPDAc), high purity (1.211 g, 5.0 mmol)

  • 4,4'-Oxydianiline (ODA) (1.001 g, 5.0 mmol)

  • Triphenyl phosphite (TPP) (3.1 mL, 12.0 mmol)

  • Pyridine (Py), anhydrous (2.0 mL)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (20 mL)

  • Calcium Chloride (CaCl₂), anhydrous (1.0 g)

  • Methanol (250 mL)

  • Deionized Water

Procedure:

  • Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The glassware must be thoroughly dried in an oven beforehand.

  • Monomer Dissolution: Under a gentle stream of nitrogen, add CaCl₂, 4,4'-biphenyldicarboxylic acid, 4,4'-oxydianiline, NMP, and pyridine to the flask.

  • Initial Heating: Stir the mixture at room temperature for 15 minutes to ensure homogeneity, then heat the flask to 115 °C using an oil bath to achieve complete dissolution.

  • Initiation of Polymerization: Once the solution is clear, add the triphenyl phosphite (TPP) via syringe. The solution will become more viscous as the polymerization proceeds.

  • Polycondensation: Maintain the reaction at 115 °C with continuous stirring for 3-4 hours. The viscosity will increase significantly, indicating the formation of a high-molecular-weight polymer.

  • Polymer Precipitation: Allow the reaction mixture to cool to room temperature. Pour the viscous polymer solution slowly into a beaker containing 250 mL of methanol while stirring vigorously. A fibrous white precipitate will form.

  • Purification:

    • Collect the polymer by filtration.

    • Wash the polymer thoroughly with hot methanol to remove residual solvent and unreacted monomers.

    • Boil the polymer in deionized water to remove inorganic salts.

    • Repeat the methanol wash.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight.

Polymer Characterization

The successful synthesis and properties of the aramid can be confirmed using a suite of analytical techniques.[6][7][8]

TechniquePurposeExpected Result
FTIR Spectroscopy Confirm functional groupsAppearance of N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹). Disappearance of carboxylic acid O-H band.
¹H NMR Spectroscopy Elucidate polymer structureSignals corresponding to the aromatic protons of the biphenyl and oxydianiline units, and the amide proton.
Thermogravimetric Analysis (TGA) Evaluate thermal stabilityDetermine the 10% weight loss temperature (T_d10%), which is typically >500 °C in a nitrogen atmosphere for this class of polymers.[5][9]
Differential Scanning Calorimetry (DSC) Determine thermal transitionsMeasure the glass transition temperature (T_g). For rigid aramids, T_g can be very high, often in the range of 210-261 °C or higher.[5][9]
Inherent Viscosity Estimate molecular weightA value in the range of 0.5–1.0 dL/g or higher in a suitable solvent (e.g., DMAc with LiCl) indicates successful high-molecular-weight polymerization.[5]
Visualization: Aramide Synthesis Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Polymerization cluster_purification 3. Isolation & Purification cluster_char 4. Characterization p1 Dry Glassware p2 Assemble Reactor (Flask, Stirrer, N2 Inlet) p1->p2 r1 Charge Monomers, CaCl2, NMP, Pyridine p2->r1 r2 Heat to 115°C under N2 r1->r2 r3 Add TPP (Initiation) r2->r3 r4 Stir for 3-4 hours (Polycondensation) r3->r4 iso1 Cool to RT r4->iso1 iso2 Precipitate in Methanol iso1->iso2 iso3 Filter Polymer iso2->iso3 iso4 Wash with Hot Methanol & Boiling Water iso3->iso4 iso5 Dry under Vacuum iso4->iso5 c1 FTIR / NMR iso5->c1 c2 TGA / DSC c1->c2 c3 Viscosity c2->c3

Caption: Workflow for Aramid Synthesis via Yamazaki-Higashi Polycondensation.

Synthesis of Aromatic Polyesters

Aromatic polyesters are valued for their high thermal stability, mechanical properties, and excellent chemical resistance. The synthesis involves a step-growth polycondensation between a dicarboxylic acid and a diol.[10][11] Using 4,4'-biphenyldicarboxylic acid results in polymers with high melting points and stiffness, suitable for high-performance applications.

Causality of Experimental Choices
  • Melt Polycondensation: This is a common and solvent-free method for polyester synthesis.[12] The reaction is driven by heat and the removal of a small molecule byproduct (typically water). It is often performed in two stages:

    • Esterification: The diacid and diol react at a moderate temperature (190-220 °C) under an inert atmosphere to form low-molecular-weight oligomers, with the removal of water.

    • Polycondensation: The temperature is increased (250-280 °C) and a high vacuum is applied. This crucial step removes the final traces of water and any excess diol, shifting the reaction equilibrium towards the formation of a high-molecular-weight polymer.[12]

  • Catalysis: The reaction is typically catalyzed by metal compounds, such as antimony trioxide or titanium-based catalysts, to achieve a practical reaction rate.

  • Stoichiometry: A slight excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures, ensuring that the final polymer has carboxylic acid end groups before the high vacuum stage.[12]

Experimental Protocol: Synthesis of Poly(ethylene biphenylate)

This protocol describes the synthesis of a polyester from 4,4'-biphenyldicarboxylic acid and an excess of ethylene glycol via melt polycondensation.

Materials:

  • 4,4'-Biphenyldicarboxylic acid (BPDAc) (12.11 g, 0.05 mol)

  • Ethylene Glycol (EG) (6.82 g, 0.11 mol, ~2.2x molar excess)

  • Antimony(III) Oxide (Sb₂O₃) (approx. 30 mg, ~250 ppm)

  • Polymerization Reactor (glass or stainless steel) with mechanical stirrer, inert gas inlet, and vacuum connection.

Procedure:

  • Reactor Charging: Charge the 4,4'-biphenyldicarboxylic acid, ethylene glycol, and antimony(III) oxide catalyst into the polymerization reactor.

  • Esterification Stage:

    • Purge the reactor with dry nitrogen gas.

    • Begin stirring and heat the reactor to 200-220 °C.

    • Maintain these conditions for 2-3 hours. Water will distill from the reaction mixture as the esterification proceeds. Continue until ~90-95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 270-280 °C.

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg (133 Pa) over about 30-45 minutes.

    • Continue the reaction under high vacuum for another 2-3 hours. The viscosity of the melt will increase substantially, observable by the increase in torque on the mechanical stirrer.

  • Polymer Extrusion: Once the desired viscosity is reached, stop the reaction. Extrude the molten polymer from the reactor into a strand, which is then cooled in a water bath and pelletized.

  • Drying: Dry the polymer pellets thoroughly in a vacuum oven to remove any absorbed moisture.

Polymer Characterization
TechniquePurposeExpected Result
FTIR Spectroscopy Confirm functional groupsStrong ester carbonyl (C=O) stretch around 1720 cm⁻¹. Disappearance of carboxylic acid O-H band.
TGA Evaluate thermal stabilityHigh decomposition temperature, typically starting above 400 °C.
DSC Determine thermal transitionsClear measurements of the glass transition temperature (T_g) and the melting temperature (T_m).
Gel Permeation Chromatography (GPC/SEC) Determine molecular weightProvides the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).[7]
Visualization: Polyesterification Reaction

G Monomers BPDA Dianhydride + ODA Diamine in DMAc PAA Poly(amic acid) Solution (Viscous Precursor) Monomers->PAA Step 1: Low Temp Polymerization Thermal Thermal Imidization PAA->Thermal Step 2A Chemical Chemical Imidization PAA->Chemical Step 2B Film Polyimide Film (Solid) Thermal->Film Heat Ramp (100-300°C) Powder Polyimide Powder Chemical->Powder Acetic Anhydride/Pyridine + Precipitation

Caption: The two-step synthesis route for aromatic polyimides.

Conclusion

The incorporation of biphenyl dicarboxylic acids and their derivatives is a cornerstone strategy for the creation of high-performance polymers. The rigidity and thermal robustness of the biphenyl unit directly translate into materials with superior mechanical strength and thermal stability. This guide has detailed the synthesis and underlying principles for producing high-performance aramids, polyesters, and polyimides using these critical monomers. The provided protocols serve as a validated starting point for researchers, emphasizing the causal relationships between reaction conditions and final polymer properties. Mastery of these synthesis techniques enables the development of advanced materials tailored for demanding applications across the aerospace, electronics, and automotive industries.

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Method

Application Notes &amp; Protocols for Targeted Drug Delivery Systems Using Metal-Organic Frameworks

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Metal-Organic Frameworks (MOFs) as carriers for targeted drug delivery...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Metal-Organic Frameworks (MOFs) as carriers for targeted drug delivery. This document offers in-depth scientific rationale, detailed experimental protocols, and critical insights into the design, synthesis, characterization, and evaluation of MOF-based drug delivery systems.

Introduction: The Rationale for MOFs in Targeted Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional properties, including high surface area, tunable pore size, and versatile functionality, make them highly promising candidates for advanced drug delivery systems.[1][2] Unlike traditional drug carriers, MOFs offer the potential for unprecedented drug loading capacities and controlled release profiles, which can enhance therapeutic efficacy while minimizing systemic toxicity.[3] The ability to precisely engineer the structure and surface chemistry of MOFs allows for the development of sophisticated "smart" delivery systems that can target specific tissues or cells and release their therapeutic payload in response to particular physiological or external stimuli.[3][4]

This guide will delve into the practical aspects of designing and implementing MOF-based targeted drug delivery strategies, providing both the foundational knowledge and the detailed protocols necessary for successful experimentation.

Section 1: Designing the MOF-Based Drug Delivery System: A Strategic Approach

The design of an effective MOF-based drug delivery system is a multi-faceted process that requires careful consideration of the therapeutic goal, the properties of the drug, and the biological environment. The key to a successful design lies in the synergistic interplay between the MOF carrier, the encapsulated drug, and the targeting moiety.

The Trinity of Components: MOF, Drug, and Targeting Ligand

A targeted MOF drug delivery system is conceptually composed of three essential components: the MOF framework, the therapeutic drug, and a targeting ligand. The choice of each component is critical and interdependent.

  • The MOF Framework: The selection of the metal nodes and organic linkers determines the fundamental properties of the MOF, such as its porosity, stability, and biocompatibility.[1] For drug delivery applications, it is imperative to choose components with low toxicity.[5] Metals like iron, zinc, and zirconium are often preferred due to their established biocompatibility.[1][5] The organic linkers should also be non-toxic and can be chosen to interact favorably with the intended drug molecule.[6]

  • The Therapeutic Drug: The physicochemical properties of the drug, including its size, charge, and solubility, will dictate the most suitable MOF architecture for encapsulation and the optimal loading strategy. The interaction between the drug and the MOF framework is crucial for achieving high loading efficiency and controlled release.[7]

  • The Targeting Ligand: To achieve active targeting, the surface of the MOF can be functionalized with ligands that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells.[1][8] Common targeting moieties include folic acid, antibodies, peptides, and aptamers.[1][8]

cluster_0 MOF-Based Drug Delivery System MOF_Framework MOF Framework (Metal + Linker) Drug Therapeutic Drug MOF_Framework->Drug Encapsulation Targeting_Ligand Targeting Ligand MOF_Framework->Targeting_Ligand Surface Functionalization Target_Cell Target Cell Drug->Target_Cell Therapeutic Effect Targeting_Ligand->Target_Cell Recognition & Binding

Caption: Core components of a targeted MOF drug delivery system.

Targeting Strategies: Navigating the Biological Landscape

The effectiveness of a drug delivery system hinges on its ability to accumulate at the target site while minimizing off-target effects. MOF-based systems can be engineered to achieve targeting through several mechanisms:

  • Passive Targeting (The EPR Effect): This strategy relies on the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of solid tumors.[9] The leaky vasculature and poor lymphatic drainage in the tumor microenvironment allow nanoparticles of a certain size (typically < 200 nm) to accumulate preferentially in the tumor tissue.[8] Therefore, controlling the particle size of the MOFs is a critical design parameter for passive targeting.

  • Active Targeting: This approach involves the functionalization of the MOF surface with targeting ligands that specifically bind to receptors overexpressed on the surface of target cells.[10] This enhances the cellular uptake of the MOF-drug conjugate, leading to a higher intracellular drug concentration at the target site. Folic acid is a commonly used targeting ligand for cancer therapy, as the folate receptor is often overexpressed on the surface of various cancer cells.[10]

  • Stimuli-Responsive Targeting (Smart Delivery): This advanced strategy involves designing MOFs that release their drug payload in response to specific triggers present in the target microenvironment, such as changes in pH, redox potential, temperature, or the presence of specific enzymes.[3][4] For instance, the acidic microenvironment of tumors (pH ~6.5-6.8) can be exploited to trigger the degradation of pH-sensitive MOFs and subsequent drug release.[9][10]

cluster_strategies Targeting Targeting Strategies Passive Passive Targeting EPR Effect (Size-dependent accumulation) Targeting->Passive Active Active Targeting Ligand-Receptor Binding (Enhanced cellular uptake) Targeting->Active Stimuli Stimuli-Responsive Triggered Drug Release (pH, Redox, etc.) Targeting->Stimuli

Caption: Overview of targeting strategies for MOF-based drug delivery.

Section 2: Synthesis and Characterization of Drug-Loaded MOFs: Detailed Protocols

This section provides step-by-step protocols for the synthesis of commonly used MOFs for drug delivery, followed by procedures for drug loading and essential characterization techniques.

Protocol: Solvothermal Synthesis of ZIF-8 Nanoparticles

Zeolitic Imidazolate Framework-8 (ZIF-8) is a popular choice for drug delivery due to its facile synthesis, high porosity, and pH-responsive nature.[4][11]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (MeOH)

  • Deionized (DI) water

Procedure:

  • Prepare a solution of 2-methylimidazole by dissolving 5 g of Hmim in 25 mL of methanol.[12]

  • Prepare a separate solution of zinc nitrate by dissolving 2.305 g of Zn(NO₃)₂·6H₂O in 25 mL of methanol.[12]

  • Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution under vigorous stirring at room temperature.[12]

  • Continue stirring for 1 hour to allow for the formation of a milky white suspension of ZIF-8 nanoparticles.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat at 100°C for 16 hours.[12][13]

  • After cooling to room temperature, collect the ZIF-8 nanoparticles by centrifugation at 8000 rpm for 15 minutes.

  • Wash the nanoparticles three times with fresh methanol to remove any unreacted precursors.

  • Dry the purified ZIF-8 nanoparticles under vacuum at 60°C overnight.

Rationale: The solvothermal method allows for the synthesis of highly crystalline ZIF-8 nanoparticles with a uniform size distribution.[13] The choice of methanol as the solvent is crucial for the formation of the desired crystal phase. The rapid mixing of the precursor solutions promotes rapid nucleation, leading to the formation of small nanoparticles.

Protocol: Synthesis of MIL-100(Fe) Nanoparticles

MIL-100(Fe) is an iron-based MOF known for its large pores and excellent biocompatibility, making it suitable for encapsulating large drug molecules.[14][15]

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid)

  • Deionized (DI) water

Procedure:

  • Prepare "Solution 1" by dissolving 33 mg (0.159 mmol) of trimesic acid in 10 mL of DI water.[14]

  • Prepare "Solution 2" by dissolving 96 mg (0.237 mmol) of iron(III) nitrate nonahydrate in 1 mL of DI water.[14]

  • Add Solution 2 dropwise to Solution 1 at room temperature under constant stirring.[14]

  • Allow the reaction mixture to stir at 500 rpm for 4 hours.[14]

  • Collect the resulting nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with DI water and ethanol to remove impurities.

  • Dry the MIL-100(Fe) nanoparticles in a vacuum oven.

Rationale: This room-temperature synthesis method is a simpler and more environmentally friendly alternative to the high-temperature hydrothermal methods often used for MIL-100(Fe) synthesis.[14] The dropwise addition of the iron precursor helps to control the nucleation and growth of the nanoparticles, leading to a more uniform product.

Protocol: Drug Loading into MOFs (Example: Doxorubicin into UiO-66)

UiO-66 is a zirconium-based MOF known for its exceptional chemical and thermal stability.[1] This protocol describes the loading of the anticancer drug doxorubicin (DOX) into UiO-66.

Materials:

  • Synthesized UiO-66 nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Deionized (DI) water

Procedure:

  • Disperse 16 mg of UiO-66 nanoparticles in 1 mL of a 1 mg/mL DOX solution in DI water.[1]

  • Shake the mixture for 6 hours in the dark to facilitate drug loading.[1]

  • Centrifuge the mixture to separate the DOX-loaded UiO-66 nanoparticles from the supernatant.

  • Wash the nanoparticles several times with DI water to remove any unbound DOX.[1]

  • Quantify the amount of unloaded DOX in the supernatant and washing solutions using a UV-Vis spectrophotometer at an absorbance maximum of 481 nm.[1]

  • Calculate the drug loading capacity (LC) and encapsulation efficiency (EE) using the following formulas:

    • LC (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • EE (%) = (Mass of loaded drug / Initial mass of drug) x 100

Rationale: The high porosity and surface area of UiO-66 allow for the efficient encapsulation of DOX molecules within its pores.[1] Performing the loading process in the dark is important to prevent the degradation of the light-sensitive DOX. The washing steps are crucial to ensure that only the encapsulated drug is quantified, providing an accurate measurement of the loading efficiency.

Characterization of Drug-Loaded MOFs

Thorough characterization is essential to confirm the successful synthesis and drug loading of the MOF-based delivery system.

Technique Purpose Expected Outcome for Successful Synthesis/Loading
Powder X-Ray Diffraction (PXRD) To determine the crystalline structure and phase purity of the MOF.[16]The PXRD pattern of the synthesized MOF should match the simulated or reported pattern. The crystallinity should be maintained after drug loading.[17]
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF nanoparticles.[16]SEM images should show nanoparticles with a uniform size and shape.
Transmission Electron Microscopy (TEM) To observe the internal structure and porosity of the MOFs.TEM images can provide more detailed information on the particle size and morphology.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.[7][18]A high surface area and pore volume are indicative of a porous material suitable for drug loading. A decrease in surface area after drug loading confirms successful encapsulation.[19]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and quantify the amount of loaded drug.The TGA curve will show distinct weight loss steps corresponding to the removal of solvent, the decomposition of the loaded drug, and the decomposition of the MOF framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the presence of the drug.The FTIR spectrum of the drug-loaded MOF should show characteristic peaks of both the MOF and the drug.

Section 3: In Vitro and In Vivo Evaluation: Assessing Efficacy and Biocompatibility

After successful synthesis and characterization, the next critical step is to evaluate the performance of the MOF-based drug delivery system in biologically relevant environments.

Protocol: In Vitro Drug Release Study

This protocol describes how to assess the release of a drug from MOF nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.[16]

Materials:

  • Drug-loaded MOF nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with a molecular weight cutoff appropriate for the drug)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Disperse a known amount of drug-loaded MOFs in a specific volume of PBS (e.g., 10 mL) at pH 7.4 or 5.5.[16]

  • Place the suspension in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[16]

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[20]

  • Plot the cumulative drug release percentage as a function of time.

Rationale: This assay provides crucial information about the release kinetics of the drug from the MOF carrier.[7] Comparing the release profiles at different pH values can demonstrate the pH-responsiveness of the delivery system.[3] The use of a dialysis membrane ensures that only the released drug is measured, while the MOF nanoparticles are retained.

Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[21][22] This protocol is used to evaluate the cytotoxicity of the drug-loaded MOFs against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., L929)[23]

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-loaded MOFs, empty MOFs, and free drug solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[23]

  • Remove the culture medium and add fresh medium containing different concentrations of the test materials (drug-loaded MOFs, empty MOFs, and free drug).[23]

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add MTT solution to each well. Incubate for another 4 hours to allow for the formation of formazan crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Rationale: This assay is crucial for determining the therapeutic efficacy of the drug-loaded MOFs and for assessing the inherent toxicity of the MOF carrier itself.[21] By comparing the cytotoxicity of the drug-loaded MOFs to that of the free drug, the enhanced therapeutic effect due to targeted delivery can be evaluated. Including a normal cell line helps to assess the selectivity of the delivery system.[23]

In Vivo Evaluation in Animal Models

In vivo studies are essential to evaluate the biodistribution, therapeutic efficacy, and toxicity of the MOF-based drug delivery system in a whole-organism context.[6]

Experimental Design Considerations:

  • Animal Model: The choice of animal model is critical and should be relevant to the disease being studied. For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[24]

  • Administration Route: The MOF-drug conjugate is typically administered intravenously to study its systemic circulation and tumor accumulation.[24]

  • Treatment Groups: The study should include several treatment groups: a control group (e.g., receiving saline), a group receiving the free drug, a group receiving the empty MOF, and the experimental group receiving the drug-loaded MOF.

  • Efficacy Evaluation: Tumor growth should be monitored regularly by measuring the tumor volume. At the end of the study, the tumors can be excised and weighed.

  • Biodistribution and Toxicity: The accumulation of the MOFs in different organs (tumor, liver, spleen, kidneys, lungs) can be determined by measuring the concentration of the metal component of the MOF. Histological analysis of the major organs should be performed to assess any potential toxicity.[6]

Example Protocol Outline (Breast Cancer Xenograft Model):

  • Implant breast cancer cells (e.g., MCF-7) subcutaneously into the flank of female nude mice.

  • Allow the tumors to grow to a certain size (e.g., 100 mm³).

  • Randomly assign the mice to the different treatment groups.

  • Administer the respective treatments intravenously via the tail vein at a predetermined dosing schedule.

  • Monitor the tumor size and body weight of the mice every few days.

  • At the end of the experiment, euthanize the mice and collect the tumors and major organs for further analysis (weight, histology, metal content).

Rationale: In vivo studies provide the most definitive evidence of the therapeutic potential and safety of a new drug delivery system before it can be considered for clinical translation.[6] These studies allow for the assessment of the EPR effect, active targeting, and overall therapeutic outcome in a complex biological system.

Section 4: Future Perspectives and Challenges

The field of MOF-based drug delivery is rapidly evolving, with ongoing research focused on developing more sophisticated and multifunctional systems. Future directions include the design of MOFs with multiple stimuli-responsiveness, the co-delivery of different therapeutic agents for combination therapy, and the integration of diagnostic and therapeutic functionalities (theranostics).[2]

However, several challenges remain to be addressed before MOF-based drug delivery systems can be widely implemented in the clinic. These include concerns about the long-term toxicity and biodegradability of MOFs, the scalability of their synthesis, and the need for more comprehensive in vivo studies to fully understand their pharmacokinetic and pharmacodynamic properties.[25]

References

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. [Link]

  • Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation. RSC Publishing. [Link]

  • Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T. IJN. [Link]

  • Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field. RSC Publishing. [Link]

  • Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe) Nanoparticles for Drug Delivery Applications. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. [Link]

  • Folic Acid–Functionalized Metal-Organic Framework Nanoparticles as Drug Carriers Improved Bufalin Antitumor Activity Against Breast Cancer. Frontiers. [Link]

  • Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B. [Link]

  • Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment. PMC - NIH. [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • Recent advances in metal–organic frameworks for stimuli-responsive drug delivery. Nanoscale. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]

  • Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. Brieflands. [Link]

  • Synthesis, characterization and drug loading properties of a medical metal-organic framework constructed from bioactive curcumin derivatives. PLOS ONE. [Link]

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  • Identifying Differing Intracellular Cargo Release Mechanisms by Monitoring In Vitro Drug Delivery from MOFs in Real Time. NIH. [Link]

  • Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery. PMC. [Link]

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  • Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework. ACS Omega. [Link]

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  • Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. PMC - NIH. [Link]

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  • Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: Engineering Porous Materials with Open Metal Sites via Functionalized Linkers

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Significance of Open Metal Sites Porous materials, such as metal-organic frameworks (MOFs) and porous coordination polymers (PCPs), have garner...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of Open Metal Sites

Porous materials, such as metal-organic frameworks (MOFs) and porous coordination polymers (PCPs), have garnered significant attention for their vast internal surface areas and tunable pore environments. A key feature that unlocks their full potential in applications ranging from gas storage and separation to catalysis and drug delivery is the presence of "open metal sites" (OMS) or "coordinatively unsaturated sites" (CUS). These are metal centers within the framework that are not fully coordinated, leaving them available to interact with guest molecules. The strategic introduction of OMS is a design challenge that can be elegantly addressed through the use of functionalized linkers. This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for creating porous materials with tailored open metal sites.

The creation of OMS is often achieved by the removal of volatile solvent molecules that initially coordinate to the metal centers during synthesis. This activation process exposes the metal sites, making them accessible for various applications. The choice of functionalized linkers is paramount in this process, as they not only dictate the overall topology of the framework but also influence the coordination environment of the metal nodes, thereby predisposing the material to the formation of stable OMS.

Part 1: Design and Synthesis Strategies

The rational design of porous materials with a high concentration of accessible and reactive open metal sites is a primary goal in the field. This section will delve into the design principles of functionalized linkers and the synthetic methodologies employed to construct these advanced materials.

Rational Design of Functionalized Linkers

The linker, a fundamental building block of MOFs, provides a powerful tool for tuning the properties of the resulting framework. To engineer open metal sites, linkers can be functionalized with specific chemical groups that either sterically hinder full coordination around the metal center or can be post-synthetically modified to expose a metal site.

Key Design Considerations for Linkers:

  • Steric Hindrance: Bulky functional groups appended to the linker can prevent the close packing of linkers around the metal node, leading to the formation of coordinatively unsaturated metal centers.

  • Labile Functional Groups: Incorporating functional groups that can be easily removed after the framework has been synthesized is a common strategy. For example, ester or thermolabile groups can be cleaved to generate open sites.

  • Reactive Functional Groups: Linkers bearing reactive moieties such as amino, hydroxyl, or thiol groups can serve as anchor points for post-synthetic modifications, which can in turn lead to the creation of OMS.

Synthesis Protocols

The synthesis of porous materials with open metal sites can be broadly categorized into two main approaches: direct synthesis and post-synthetic modification.

1.2.1. Direct Synthesis using Pre-functionalized Linkers

This method involves the one-pot reaction of a metal salt with a specifically designed functionalized organic linker under solvothermal or hydrothermal conditions. The choice of solvent is critical, as it can act as a template and also coordinate to the metal centers, which can later be removed to generate OMS.

Protocol: Synthesis of a Cu-based MOF with Open Metal Sites

  • Objective: To synthesize a copper-based MOF with coordinatively unsaturated Cu(II) sites using a tricarboxylic acid linker.

  • Materials:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 0.125 g of Cu(NO₃)₂·3H₂O in 4 mL of a 1:1:1 (v/v/v) mixture of DMF, ethanol, and deionized water.

    • Add 0.070 g of H₃BTC to the solution.

    • Cap the vial tightly and sonicate for 15 minutes to ensure complete dissolution.

    • Place the vial in a preheated oven at 85 °C for 24 hours.

    • After cooling to room temperature, blue crystals of the MOF will have formed.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Solvent exchange the DMF-solvated MOF with ethanol (3 x 10 mL) over 24 hours.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours. This step is crucial for removing the coordinated solvent molecules and generating the open metal sites.

  • Causality: The tricarboxylic acid linker coordinates to the copper ions, forming a paddlewheel secondary building unit (SBU) where each copper dimer is coordinated by four carboxylate groups. The axial positions of the copper ions are initially occupied by solvent molecules, which are removed during the activation step to create the OMS.[1]

1.2.2. Post-Synthetic Modification (PSM)

PSM is a powerful technique to introduce functionality, including open metal sites, into a pre-existing MOF.[2][3][4] This approach allows for the incorporation of functionalities that may not be stable under the initial MOF synthesis conditions.

Protocol: Creating Open Metal Sites via Post-Synthetic Amine Modification and Subsequent Metalation

  • Objective: To create open metal sites in a Zr-based MOF by functionalizing an amino-tagged linker followed by metalation.

  • Materials:

    • UiO-66-NH₂ (a commercially available or pre-synthesized MOF)

    • Salicylaldehyde

    • Ethanol

    • A metal salt (e.g., Cu(OAc)₂)

  • Procedure:

    • Schiff Base Condensation:

      • Suspend 100 mg of UiO-66-NH₂ in 10 mL of ethanol.

      • Add a 10-fold molar excess of salicylaldehyde.

      • Reflux the mixture at 80 °C for 24 hours.

      • Collect the solid by centrifugation, wash thoroughly with ethanol, and dry under vacuum. This step forms a salen-type ligand within the MOF pores.

    • Metalation:

      • Suspend the functionalized MOF in 10 mL of ethanol.

      • Add a 5-fold molar excess of Cu(OAc)₂.

      • Stir the mixture at 60 °C for 24 hours.

      • Collect the metalated MOF by centrifugation, wash with ethanol to remove unreacted metal salt, and dry under vacuum.

  • Causality: The amino groups on the linker of UiO-66-NH₂ react with salicylaldehyde to form a chelating ligand. Subsequent reaction with a metal salt leads to the coordination of the metal ion to this newly formed ligand, creating a new, accessible metal site within the framework. This method provides precise control over the introduction of specific metal sites.[2]

Part 2: Characterization of Open Metal Sites

A thorough characterization is essential to confirm the presence, accessibility, and quantity of open metal sites. A combination of techniques is often required for a complete understanding.

Gas Adsorption Analysis

Gas adsorption is a primary method for probing the porosity and the presence of OMS. Specific probe molecules are used to interact with the open metal sites.

  • Nitrogen (N₂) Adsorption at 77 K: Provides information on the surface area and pore size distribution of the material. A high surface area is a prerequisite for accessible OMS.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂) Adsorption: These molecules can act as Lewis bases and specifically interact with the Lewis acidic open metal sites. The heat of adsorption, determined from the adsorption isotherms at different temperatures, can provide a quantitative measure of the strength of this interaction.[5] Materials with OMS typically exhibit a high initial uptake at low pressures.[6]

  • Water (H₂O) Adsorption: Irreversible water adsorption at room temperature can be used to quantify the density of open metal sites.[7]

Table 1: Comparison of Gas Adsorption Probes for OMS Characterization

Probe MoleculeInformation ObtainedAdvantagesDisadvantages
N₂ Surface area, pore volume, pore size distributionStandard technique, readily availableDoes not directly probe OMS
CO Strength and number of Lewis acidic sitesSensitive to OMS, provides quantitative data on interaction strengthCan be sensitive to sample preparation, requires low temperatures
CO₂ Interaction with OMS, particularly in basic frameworksRelevant for carbon capture applications, can be measured at ambient TQuadrupole moment can lead to complex interactions
H₂O Quantification of OMS densitySimple, can be performed at room temperatureCan lead to framework degradation in some materials
Spectroscopic Techniques

Spectroscopy provides direct evidence of the coordination environment of the metal centers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: By using probe molecules like CO or pyridine, changes in the vibrational frequencies upon adsorption can be observed. The shift in the C-O stretching frequency of adsorbed CO, for example, is a direct indicator of its coordination to a metal site.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can determine the oxidation state of the metal ions, which can change upon coordination with guest molecules.

  • Diffuse Reflectance UV-Vis Spectroscopy: This technique can probe the electronic transitions of the metal centers, providing information about their coordination environment.

X-ray Diffraction (XRD)

Single-crystal or powder XRD is crucial for determining the crystal structure of the material. By analyzing the electron density maps, it is sometimes possible to directly locate the positions of coordinated solvent molecules and, by inference, the location of the open metal sites after activation.

Part 3: Applications of Porous Materials with Open Metal Sites

The presence of accessible and reactive metal centers makes these materials highly promising for a variety of applications.

Catalysis

Open metal sites can act as Lewis acid catalytic centers for a wide range of organic transformations.[8] The uniform and isolated nature of these sites can lead to high selectivity and activity.[9]

Workflow for Catalytic Testing:

Caption: Workflow for evaluating the catalytic performance of MOFs with OMS.

Gas Storage and Separation

The strong interaction between open metal sites and certain gas molecules can be exploited for selective gas adsorption and storage.[10][11] For example, MOFs with OMS have shown high uptake capacities for methane and hydrogen, making them promising materials for natural gas and hydrogen storage applications.[1][12][13] The functionalization of pores with open metal sites can significantly enhance selectivity and storage kinetics.[10]

Table 2: Performance of MOFs with OMS in Gas Storage

MOFGasStorage Capacity (wt%)Operating ConditionsReference
HKUST-1 Methane~1435 bar, 298 K[1]
MOF-74(Mg) CO₂~271 bar, 298 K[5]
UiO-66(Zr) Hydrogen~2.577 K, 100 bar[14]
Drug Delivery

The open metal sites can serve as coordination points for drug molecules containing suitable functional groups (e.g., carboxylates, amines). This allows for high drug loading and controlled release, as the drug-metal bond can be cleaved under specific physiological conditions.

Logical Relationship for Drug Delivery Application:

Drug_Delivery_Logic MOF_with_OMS Porous Material with Open Metal Sites Drug_Loading Drug Loading via Coordination to OMS MOF_with_OMS->Drug_Loading Drug_Molecule Drug Molecule with Coordinating Group Drug_Molecule->Drug_Loading Drug_Release Controlled Release (pH, ions) Drug_Loading->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: The process of drug loading and release using MOFs with OMS.

References

  • Hall, J. G., & Bollini, P. (2019). Structure, characterization, and catalytic properties of open-metal sites in metal organic frameworks. Reaction Chemistry & Engineering, 4(5), 834-849. [Link]

  • Howarth, A. J. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks [Video]. YouTube. [Link]

  • Wang, H., et al. (2023). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Materials Research, 4(10), 859-871. [Link]

  • Babaei, M., et al. (2015). Predicting Methane Storage in Open-Metal-Site Metal–Organic Frameworks. The Journal of Physical Chemistry C, 119(23), 13033-13044. [Link]

  • Deria, P., et al. (2014). Chapter 3: Post‐synthetic Modification of MOFs. In From Crystal Engineering to Molecular Engineering. The Royal Society of Chemistry. [Link]

  • Li, Z., et al. (2019). Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. ACS Catalysis, 9(2), 1061-1074. [Link]

  • Ahmad, Z. (2025, August 8). Inorganic Chemistry: What are the potential applications of metal-organic frameworks (MOFs) in gas storage and separation? ResearchGate. [Link]

  • Lammert, M., et al. (2016). Direct synthesis (a) of mixed‐linker MOFs with site‐specific linker... ResearchGate. [Link]

  • Knebel, A., et al. (2020). Quantification of Open-Metal Sites in Metal–Organic Frameworks Using Irreversible Water Adsorption. Langmuir, 36(5), 1308-1314. [Link]

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12675-12688. [Link]

  • Witman, M., et al. (2017). Implementing Metal-Organic Frameworks for Natural Gas Storage. ChemSusChem, 10(21), 4129-4143. [Link]

  • Su, J., et al. (2020). Metal–Organic Framework-Based Catalysts with Single Metal Sites. Chemical Reviews, 120(23), 12937-12999. [Link]

  • Evans, J. D., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1063-1075. [Link]

  • Canepa, P., & Nijem, N. (2015). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]

  • Smith, J. (n.d.). Metal Organic Frameworks and Gas Storage. FMRI Materials College.com. [Link]

  • Enamine. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs [Video]. YouTube. [Link]

  • Gascon, J., et al. (2020). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 10(11), 1329. [Link]

  • Das, S., et al. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Advanced Functional Materials, 31(12), 2006291. [Link]

  • Hall, J. G., & Bollini, P. (2019). Structure, characterization, and catalytic properties of open-metal sites in metal organic frameworks. ResearchGate. [Link]

  • Su, J., et al. (2020). Metal-Organic Framework-Based Catalysts with Single Metal Sites. Chemical Reviews, 120(23), 12937-12999. [Link]

  • VPRC. (2025, October 30). Metal-Organic Frameworks (MOFs) in Gas Storage: Unlocking the Potential for Sustainable Energy Solutions. VPRC. [Link]

  • Ahmad, Z. (n.d.). 7 Common organic linkers used for synthesis of MOFs. ResearchGate. [Link]

  • Sari, F. N., et al. (2023). Screening and Experimental Validation for Selection of Open Metal Sites Metal-Organic Framework (M-CPO-27, M = Co, Mg, Ni and Zn) to Capture CO2. Molecules, 28(15), 5821. [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid synthesis

Technical Support Center: Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. We will explore the strategic considerations for this synthesis, provide a robust starting protocol, and offer a comprehensive troubleshooting guide based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid?

The most powerful and widely adopted method for constructing the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid (or its ester derivative). Its high functional group tolerance, generally good yields, and the commercial availability of catalysts and precursors make it the industry standard for this class of compounds.

Q2: Which specific precursors should be used for the Suzuki-Miyaura coupling?

For the target molecule, two primary retrosynthetic disconnections are possible. We recommend Route A for its strategic advantages.

  • Route A (Recommended): Coupling of 4-Fluoro-3-boronobenzoic acid with 3-Bromo-5-nitrobenzoic acid .

    • Rationale: 3-Bromo-5-nitrobenzoic acid is a readily available and stable starting material.[3][4] The key challenge lies in the synthesis or procurement of the fluorinated boronic acid. However, this route avoids potential complications with a nitro-substituted boronic acid, which can sometimes be less stable.

  • Route B: Coupling of 3-Bromo-4-fluorobenzoic acid with (3-Carboxy-5-nitrophenyl)boronic acid .

    • Rationale: While viable, this route involves a nitro-substituted boronic acid, which may have limited stability and a higher propensity for side reactions like protodeborylation.[5]

Q3: What are the most critical parameters to control for a successful reaction?

The success of a Suzuki-Miyaura coupling hinges on the careful selection and control of five key parameters:

  • Palladium Catalyst & Ligand: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and its associated ligand determines the efficiency of the catalytic cycle. For challenging couplings, specialized Buchwald or other phosphine ligands may be necessary to promote oxidative addition.[6]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step. Its strength and solubility can dramatically impact reaction kinetics.

  • Solvent: The solvent system must be capable of dissolving, at least partially, both the organic precursors and the inorganic base. Common choices include mixtures like 1,4-dioxane/water, DMF, or toluene/ethanol/water.[7]

  • Temperature: Most Suzuki couplings require heating (typically 80-110 °C) to drive the reaction to completion.

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. All reactions must be rigorously degassed and performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling side reactions.[1]

Q4: Why is my product difficult to dissolve and purify?

Biphenyl dicarboxylic acids, like the target molecule, are often rigid, planar structures with strong intermolecular hydrogen bonding. This leads to high melting points and poor solubility in many common organic solvents.[8] Purification often relies on precipitation and washing rather than traditional column chromatography. It is not uncommon for the product to precipitate from the reaction mixture upon formation.[9][10]

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol details a robust starting point for the synthesis via Route A . Optimization may be required based on observed results.

Reaction Scheme: (4-Fluoro-3-boronobenzoic acid) + (3-Bromo-5-nitrobenzoic acid) --[Pd Catalyst, Base]--> 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

Step-by-Step Procedure:
  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-nitrobenzoic acid (1.0 eq), 4-Fluoro-3-boronobenzoic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Note: Using a slight excess of the boronic acid can help drive the reaction to completion. K₂CO₃ is a good starting base for this system.

  • Catalyst Addition:

    • Under a positive flow of nitrogen, add the Palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).

    • Expert Tip: The choice of catalyst is critical. If this catalyst is ineffective, consider a more active pre-catalyst like Pd(dppf)Cl₂.

  • Solvent Addition and Degassing:

    • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v). The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the aryl bromide).

    • Degas the entire mixture thoroughly. This can be achieved by three cycles of evacuating the flask under vacuum and backfilling with nitrogen (or argon) or by bubbling nitrogen gas through the stirred solution for 20-30 minutes. This step is CRITICAL to prevent catalyst degradation.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress using TLC or LC-MS by periodically taking small, quenched aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A solid precipitate, which is likely the desired product, may be present.

    • Dilute the mixture with water and filter to collect any precipitated solid.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer to a pH of ~2 using 2M HCl. This will precipitate the dicarboxylic acid product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product sequentially with water and then a small amount of cold diethyl ether or ethanol to remove residual starting materials.

    • Dry the final product under vacuum. Purity can be assessed by ¹H NMR and LC-MS.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Scientific Explanation Recommended Solution
Inactive Catalyst The Pd(0) catalyst is essential for oxidative addition into the C-Br bond. If it has oxidized to Pd(II) due to air exposure or has decomposed to palladium black, the catalytic cycle cannot initiate.• Ensure all steps are performed under a strictly inert atmosphere. • Use a freshly opened bottle of catalyst or a catalyst from a glovebox. • Consider using a more robust, air-stable pre-catalyst such as Pd(dppf)Cl₂ or a Buchwald pre-catalyst.
Ineffective Base The base is required to form the boronate species [ArB(OH)₃]⁻, which is the active nucleophile in the transmetalation step. If the base is too weak or insoluble, this step becomes the rate-limiting bottleneck.• Switch to a stronger base like Potassium Phosphate (K₃PO₄). • If solubility is an issue, consider Cesium Carbonate (Cs₂CO₃) or using a solvent system like DMF that better solubilizes inorganic salts. • Note that excessively strong bases can promote side reactions.
Protodeborylation This is a competitive side reaction where the boronic acid C-B bond is cleaved by a proton source (like water) instead of coupling with the aryl halide. It is a common failure mode.[5]• Minimize water in the reaction if possible by using anhydrous solvents and bases (though some water is often necessary for Suzuki couplings). • Use a stronger base to accelerate the desired transmetalation. • Protect the boronic acid as a pinacol ester, which is more resistant to protodeborylation.
Poor Reagent Solubility If the starting materials do not have sufficient solubility at the reaction temperature, the reaction will be slow or incomplete, as it is primarily a solution-phase reaction.• Increase the reaction temperature (within the limits of solvent boiling point and substrate stability). • Switch to a solvent with higher solvating power, such as DMF or DMSO. Be aware that these can be difficult to remove. • Brief sonication of the reaction mixture before heating can help break up aggregates and improve initial dissolution.[8]
Problem 2: Significant Side Product Formation
Potential Cause Scientific Explanation Recommended Solution
Boronic Acid Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often catalyzed by Pd(0) in the presence of oxygen.• This is a clear indicator of inadequate degassing. Improve the degassing procedure (use more vacuum/N₂ cycles or a longer sparging time).
Aryl Halide Homocoupling Two molecules of the aryl halide couple. This can occur at high temperatures and is often a sign of catalyst decomposition where the ligand dissociates, leading to uncontrolled reactivity.• Lower the reaction temperature. • Increase the ligand-to-palladium ratio or use a more robust ligand that remains bound to the metal center at high temperatures.
Hydrodehalogenation The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can occur if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.• Ensure solvents are pure and free from contaminants that could act as hydride donors. • This is less common but may indicate a need to screen different catalyst/ligand combinations.
Problem 3: Difficulty in Product Purification
Potential Cause Scientific Explanation Recommended Solution
Residual Palladium Traces of palladium can remain in the final product, giving it a gray or black color. This is unacceptable for pharmaceutical applications.• After the reaction, filter the mixture through a pad of Celite® to remove precipitated palladium black. • For dissolved palladium, consider treatment with activated carbon or a palladium scavenger.
Incomplete Separation from Starting Materials The product and starting materials are all carboxylic acids, which can make chromatographic separation difficult.• Exploit the dicarboxylic nature of the product. It should be significantly more polar and have a different pKa than the monocarboxylic starting materials. • A carefully controlled acid-base extraction can be effective. • Recrystallization from a suitable solvent (e.g., acetic acid/water, ethanol) is often the best method for purifying rigid aromatic acids.[9]
Product Insolubility The product may be nearly insoluble in common work-up and purification solvents, making it difficult to handle.• Instead of a full extractive work-up, try a precipitation/washing approach. After the reaction, acidify the mixture, collect the precipitated solid, and wash it extensively with different solvents to remove impurities (e.g., wash with water to remove salts, then with ether to remove organic starting materials).[9][11]

Data & Workflow Visualization

Table 1: Illustrative Reaction Optimization Data

This table represents a hypothetical screening process to optimize the reaction yield.

Entry Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Notes
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9065Baseline condition.
2Pd(PPh₃)₄ (3)K₃PO₄ Dioxane/H₂O9078Stronger base improves yield.
3Pd(dppf)Cl₂ (3) K₃PO₄Dioxane/H₂O9085More active catalyst is beneficial.
4Pd(dppf)Cl₂ (3)K₃PO₄DMF 9072DMF did not improve yield, may complicate work-up.
5Pd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O100 91Higher temperature drives reaction to completion.
Diagrams

G cluster_workflow Synthetic Workflow reagents 1. Reagents (Aryl Halide, Boronic Acid, Base) catalyst 2. Catalyst Addition (Under Inert Gas) reagents->catalyst solvent 3. Solvent & Degassing (Critical Step) catalyst->solvent reaction 4. Thermal Reaction (90-100°C) solvent->reaction workup 5. Work-up (Acidification & Filtration) reaction->workup purification 6. Purification (Washing/Recrystallization) workup->purification

Caption: High-level experimental workflow for the synthesis.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0) Catalyst oa Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) pd0->oa Ar-Br trans Transmetalation (Base Activation of Ar'-B(OH)2) oa->trans Ar'-B(OH)2 Base re Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) trans->re re->pd0 Product

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield? catalyst Check Catalyst Activity & Inert Atmosphere start->catalyst Yes side_products Side Products Present? start->side_products No base Screen Stronger Bases (e.g., K3PO4) catalyst->base homocoupling Homocoupling? Improve Degassing side_products->homocoupling Yes deborylation Protodeborylation? Use Boronic Ester homocoupling->deborylation

Caption: A simplified decision tree for troubleshooting low yields.

References

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from: [Link]

  • ResearchGate. (2021). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. Available from: [Link]

  • Chem-Impex. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from: [Link]

  • National University of Ireland, Maynooth. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from: [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic acid in Research and Development. Retrieved from: [Link]

  • Reddit. (n.d.). Failed suzuki coupling, any suggenstions?. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic Acid by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid via recrystallization. Here,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid via recrystallization. Here, we address common challenges and provide a framework for developing a robust purification protocol.

Introduction: The Rationale Behind Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1] Impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or insoluble even at high temperatures, allowing for their removal by hot filtration. For a molecule like 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, which possesses multiple polar functional groups (two carboxylic acids and a nitro group), selecting the appropriate solvent system is paramount for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid?

A1: Given the polar nature of the target molecule due to the dicarboxylic acid and nitro functional groups, polar solvents are excellent starting points.[1] Based on general principles for similar compounds, consider the following:

  • Ethanol or Methanol: Alcohols are often effective for nitroaromatic compounds and biphenyl carboxylic acids.[1][2] They can often dissolve the compound when hot and allow for crystallization upon cooling.

  • Water: For compounds with multiple polar, hydrogen-bonding groups like carboxylic acids, water can be a good solvent.[3][4] The solubility of dicarboxylic acids in water typically decreases significantly as the temperature is lowered, which is ideal for recrystallization.[5]

  • Acetic Acid: Its ability to form hydrogen bonds and its polarity make it a potential solvent for dicarboxylic acids.

  • Mixed Solvent Systems: If a single solvent proves too effective (high solubility at room temperature) or ineffective (poor solubility at boiling), a mixed solvent system is a viable alternative.[1] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][4]

Q2: How do I select the optimal solvent experimentally?

A2: A systematic approach is best. Place a small amount of your crude product (10-20 mg) into several test tubes. To each tube, add a different potential solvent dropwise at room temperature, observing solubility. If the compound is insoluble, heat the solvent to its boiling point. The ideal solvent will dissolve the compound completely when hot and show significant crystal formation upon cooling to room temperature and then in an ice bath.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to a very high concentration of the solute or the use of a solvent with a high boiling point.[6] To remedy this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool more slowly. This encourages the formation of an ordered crystal lattice.

  • If the issue persists, consider a different solvent or a mixed solvent system.[1]

Q4: No crystals are forming, even after the solution has cooled. What's wrong?

A4: This is a common issue, often due to supersaturation or using too much solvent.[7] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][7]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.

  • Reducing Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-saturate the solution.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Recovery/Low Yield - The compound is significantly soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Test for solubility in the cold solvent before recrystallization.- Evaporate some solvent and cool again.- Preheat the filtration apparatus.- Rinse the flask with a small amount of cold solvent and add it to the filter.
Product is still impure - The cooling process was too rapid, trapping impurities.- The chosen solvent dissolves the impurity as well as the product.- Insufficient washing of the final crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent.- Wash the crystals on the filter paper with a small amount of ice-cold solvent.
Crystallization happens too quickly - The solution is too concentrated.- Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[8]
Colored Impurities Remain - The colored impurities are soluble in the recrystallization solvent.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocol: Recrystallization Workflow

This is a generalized procedure. The choice of solvent and specific volumes will need to be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. Add the chosen solvent in small portions, heating the mixture to the solvent's boiling point with gentle swirling. Continue adding solvent until the compound is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizing the Troubleshooting Process

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does the product 'oil out'? cool->oiling_out crystals_form Do crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes induce Induce crystallization (scratch, seed) crystals_form->induce No oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes check_purity Check purity filter_dry->check_purity induce->cool reheat_add_solvent->cool pure Pure product obtained check_purity->pure Yes impure Product is impure check_purity->impure No rerun Re-recrystallize with different solvent/conditions impure->rerun rerun->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

  • Gao, C., et al. (2020). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 10(43), 25685-25692.
  • Google Patents. (n.d.). Process for crystallization of dicarboxylic acids.
  • Gourlay, B. S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 10(5), 913-918.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (2022). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Retrieved from [Link]

  • Google Patents. (n.d.). Purification and recovery of dicarboxylic acids using melt crystallization.
  • Recrystallization1. (n.d.). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4'-Nitrobiphenyl-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Residue Removal in Biphenyl Synthesis

Introduction Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the synthesis of biphenyls and their derivatives, which are core structures in many active pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the synthesis of biphenyls and their derivatives, which are core structures in many active pharmaceutical ingredients (APIs).[1] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final product. For drug development professionals, controlling elemental impurities is not just a matter of good science but a strict regulatory necessity. Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, impose stringent limits on palladium levels in APIs, often in the low parts-per-million (ppm) range.[2][3]

This guide serves as a technical resource for researchers and process chemists encountering challenges with palladium removal. It provides a structured approach to troubleshooting common issues and offers validated protocols to ensure your biphenyl compounds meet the rigorous purity standards required for pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated biphenyl product black, grey, or off-color after a Suzuki coupling?

This discoloration is almost certainly due to the presence of palladium black, which is comprised of fine, insoluble particles of palladium in its elemental state, Pd(0). This often forms when the soluble palladium catalyst degrades or is reduced during the reaction or workup. While visually apparent, these particles can be challenging to remove completely by standard filtration.

Q2: What are the acceptable limits for palladium in my final compound?

For active pharmaceutical ingredients (APIs), the limit depends on the route of administration. According to the ICH Q3D Guideline for Elemental Impurities, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance, assuming a maximum daily dose of 10 grams. For parenteral routes, the limit is much lower at 10 µ g/day (typically 1 ppm ).[2] For early-stage screening compounds, a pragmatic upper limit is often considered to be 100 ppm to avoid interference in biological assays.[4]

Q3: What is the difference between Pd(0) and Pd(II) residues, and does it affect removal?

Yes, the oxidation state of the residual palladium is critical.[5]

  • Pd(0) often exists as colloidal nanoparticles or palladium black. It can sometimes be removed by filtration through diatomaceous earth (Celite), but very fine particles may pass through.

  • Pd(II) is typically a soluble, cationic species, often complexed with ligands (e.g., phosphines) or your product. These species cannot be removed by simple filtration.

Many scavenging agents, particularly those with soft donor atoms like sulfur, are more effective at binding and removing the "softer" Pd(II) species.[5] In some cases, a mild oxidant is intentionally added post-reaction to convert residual Pd(0) to Pd(II) to facilitate more efficient scavenging.[5]

Q4: Can I remove palladium with a simple aqueous wash or recrystallization?

It is often insufficient.[2][4] While recrystallization can sometimes reduce palladium levels, it is highly dependent on the system. In many cases, especially when the biphenyl product contains heteroatoms (like nitrogen or sulfur) that can act as ligands, the palladium can co-crystallize with the product, sometimes even concentrating the impurity.[2][5] Standard flash column chromatography is also notoriously ineffective at removing palladium to the low ppm levels required for APIs.[4]

Palladium Removal Strategy: A Decision Guide

Choosing the right palladium removal strategy is system-dependent and is influenced by the scale of the reaction, the nature of the product, the solvent system, and the initial palladium concentration.[5] The following decision workflow provides a logical path for selecting an appropriate method.

G cluster_start cluster_initial_assessment cluster_filtration cluster_level_check cluster_high_pd cluster_low_pd cluster_final_analysis cluster_end start Post-Reaction Mixture (Biphenyl Synthesis) initial_assessment Initial Assessment: Is Pd visible as black precipitate? start->initial_assessment filtration Filter through Celite® Pad (Removes bulk Pd(0)) initial_assessment->filtration Yes level_check Estimate Pd Level (e.g., >200 ppm?) initial_assessment->level_check No filtration->level_check high_pd_treatment High Pd Treatment: Activated Carbon level_check->high_pd_treatment Yes (>200 ppm) low_pd_treatment Low Pd Treatment: Functionalized Scavengers level_check->low_pd_treatment No (<200 ppm) high_pd_info Cost-effective for bulk removal. May require elevated temp/long stir time. high_pd_treatment->high_pd_info final_analysis Analyze for Residual Pd (ICP-MS) high_pd_treatment->final_analysis low_pd_info High efficiency for low ppm levels. Silica, Polystyrene, or Aqueous Chelators. low_pd_treatment->low_pd_info low_pd_treatment->final_analysis result Pd < Target Limit? final_analysis->result pass Purification Complete result->pass Yes fail Repeat Scavenging or Try Alternative Method result->fail No fail->low_pd_treatment Re-treat

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Guides

Problem: High palladium levels (>500 ppm) remain after initial workup and filtration.

Cause & Solution: This indicates that the majority of the residual palladium is soluble (likely Pd(II) complexed with phosphine ligands or your product) and cannot be removed by simple filtration. A bulk scavenging method is required.

  • Primary Recommendation: Activated Carbon. Treatment with activated carbon is a cost-effective first-line defense for removing high levels of palladium.[5][6] It works by adsorbing palladium species onto its high-surface-area matrix.

    • Action: Stir the crude product solution with 5-10 wt% of activated carbon (e.g., Darco® KB-B) at 40-60 °C for 2-18 hours.[5] The optimal time and temperature should be determined on a small scale. Filter the carbon through Celite® to remove it.

    • Causality: The porous structure and surface chemistry of activated carbon provide a large capacity for adsorbing both Pd(0) and some Pd(II) complexes. Elevated temperatures increase the rate of adsorption.

Problem: Scavenger treatment (e.g., with functionalized silica) is ineffective.

Cause & Solution: The ineffectiveness of a scavenger can be due to several factors: incorrect scavenger choice for the palladium species, insufficient scavenger amount, poor solvent compatibility, or interference from other components in the mixture.

  • Recommendation 1: Check Palladium Oxidation State. Thiol-based scavengers are most effective for Pd(II). If your palladium is primarily Pd(0), scavenging will be less efficient.

    • Action: Consider adding a mild oxidant (e.g., air, dilute H₂O₂) to the reaction mixture before adding the scavenger to convert Pd(0) to Pd(II). This must be done with caution to avoid degrading your product.

    • Causality: Pd(II) is a softer Lewis acid than Pd(0) and forms stronger coordinate bonds with the soft Lewis bases found in many scavengers (e.g., sulfur in thiols).[5]

  • Recommendation 2: Screen Multiple Scavengers. There is no universal scavenger; the best choice is highly system-dependent.[5]

    • Action: Set up a small parallel screen with different classes of scavengers. Test a thiol-based silica (e.g., SiliaMetS® Thiol), an amine-based silica (e.g., SiliaMetS® Diamine), and a polymer-based scavenger (e.g., MP-TMT).[5] Analyze the supernatant from each test to identify the most effective agent.

    • Causality: The diverse functionalities (thiols, amines, triazines) exhibit different affinities for palladium depending on the coordination sphere of the metal complex in your specific reaction mixture. For example, a triamine scavenger was found to be effective where a thiol scavenger failed.[5]

Problem: Significant product loss is observed during palladium removal.

Cause & Solution: This typically occurs when using non-specific adsorbents like activated carbon, which can adsorb your biphenyl product along with the palladium. It can also happen with functionalized scavengers if your product has functional groups that bind to the scavenger.

  • Recommendation 1: Reduce the Amount of Adsorbent.

    • Action: If using activated carbon, reduce the loading (e.g., from 10 wt% to 2-5 wt%) and increase the treatment time or temperature to compensate. The goal is to find a balance where palladium is removed without significant product loss.

    • Causality: Adsorption is an equilibrium process. By reducing the amount of adsorbent, you limit the capacity for non-selective binding of your product.

  • Recommendation 2: Use a More Selective Scavenger.

    • Action: Switch from activated carbon to a functionalized silica or polymer scavenger. These are designed for higher selectivity towards metals over organic molecules.[5] For example, microporous polystyrene-bound TMT (MP-TMT) has shown high selectivity, removing over 90% of palladium while leaving over 95% of the product in solution.[5]

    • Causality: The functional groups on these scavengers form strong, specific coordinate bonds with palladium, leading to much lower non-specific binding of the organic product compared to the weaker van der Waals interactions on activated carbon.

Data & Scavenger Comparison

Scavenger TypeMechanism of ActionProsConsBest For
Activated Carbon Adsorption (non-specific)Inexpensive, high capacity, effective for Pd(0) and Pd(II).[5][6]Can cause significant product loss, requires filtration of fine particles, may require long treatment times.[7]Bulk palladium removal (>200 ppm) at scale.[5]
Thiol-Functionalized Silica Covalent/Coordinate BondingHigh selectivity, high efficiency at low concentrations, easy to handle and filter.[8]Higher cost than carbon, can be less effective for certain Pd(0) species.[9]Polishing steps to remove Pd from <200 ppm to <10 ppm.
Amine-Functionalized Silica Coordinate BondingEffective for various Pd species, offers alternative selectivity to thiols.Generally lower affinity for Pd than thiols, potential for side reactions with electrophilic products.Cases where thiol scavengers fail or are incompatible with the product.
TMT-Functionalized Polymer Chelation (Trithiocyanuric acid)Very high affinity and selectivity for Pd, robust performance in various solvents like DMF.[5]High cost, resins may not be regenerable, can require longer reaction times (e.g., overnight).[5]Final purification of high-value APIs, especially in polar aprotic solvents.[5]
Aqueous Chelators (e.g., N-acetylcysteine, Thiourea) Extraction/ChelationInexpensive, avoids solid waste, can be implemented as an aqueous wash.[3][10]Can require multiple extractions, may lead to emulsion issues, efficiency is solvent-dependent.Processes where adding a solid scavenger is undesirable.

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Bulk Palladium Removal
  • Setup: After completion of the biphenyl synthesis and initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of ~50-100 mg/mL.

  • Addition: To the solution, add 0.1 to 0.2 weights of activated carbon (e.g., 10-20 g of carbon for 100 g of crude product).

  • Treatment: Heat the mixture to 45-60 °C and stir vigorously for 2 to 18 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for Pd content. A typical treatment reduced palladium from 300 ppm to <1 ppm after 18 hours at 45 °C in THF.[5]

  • Filtration: Cool the mixture to room temperature. Prepare a 2-3 cm pad of Celite® in a Büchner funnel and wet it with the solvent. Filter the reaction mixture through the Celite® pad to remove the activated carbon.

  • Rinse: Wash the Celite® pad with 2-3 bed volumes of fresh solvent to recover any adsorbed product.

  • Verification: Concentrate the combined filtrate and submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Functionalized Silica Scavenger for Final Polishing

This protocol uses a thiol-based scavenger as an example.

G cluster_workflow cluster_mechanism Mechanism of Action start dissolve 1. Dissolve crude product in organic solvent add_scavenger 2. Add Thiol-Silica (3-5 eq. vs Pd) dissolve->add_scavenger stir 3. Stir at RT to 60°C (1-4 hours) add_scavenger->stir filter 4. Filter off scavenger stir->filter analyze 5. Analyze filtrate by ICP-MS filter->analyze silica Si-O-Si  | (CH₂)₃  |  SH scavenged_pd Si-O-Si  | (CH₂)₃  |  S-Pd(II)L₂ (Solid) pd_complex [L₂Pd(II)X₂] (Soluble) pd_complex->silica Chelation

Caption: Workflow and mechanism for a thiol-based silica scavenger.

  • Setup: Dissolve the crude product (ideally with Pd levels <500 ppm) in a suitable solvent.

  • Addition: Add a thiol-functionalized silica scavenger (e.g., PhosphonicS SPM32, SiliaMetS Thiol). A typical loading is 3-10 equivalents relative to the molar amount of palladium.[1]

  • Treatment: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for 1-4 hours. Higher temperatures can accelerate the scavenging process.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Verification: Concentrate the filtrate and analyze for residual palladium by ICP-MS. In one case study, this method reduced palladium from 600 ppm to 15 ppm.[5]

Quantification of Residual Palladium

Verifying the success of your purification protocol requires accurate analytical quantification. Simply observing a colorless solution is not sufficient.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in pharmaceutical samples.[3] It offers extremely low detection limits (parts-per-billion, ppb) and is the preferred method for final API release testing.

  • Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES/OES): Another robust technique, though generally less sensitive than ICP-MS. It is suitable for in-process control where low ppm levels are the target.

  • Atomic Absorption Spectroscopy (AAS): A reliable and widely available technique, though it may lack the sensitivity of ICP-MS for meeting the strictest regulatory limits.[3]

References

  • Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Application 1054. [Link]

  • Butt, J., et al. (2020). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Huang, Y., et al. (2009). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • Scott, J. S., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Application Note AN154. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Blog. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • Reddit r/Chempros. (2023). Your trick to remove residual palladium. [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Biphenyl Dicarboxylic Acids for Chemical Reactions

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the solubility of biphenyl dicarboxylic acids in various chemical reactions. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the solubility of biphenyl dicarboxylic acids in various chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility hurdles during their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common yet often frustrating issues. Our approach is rooted in fundamental chemical principles and validated by practical, field-proven insights to ensure your success.

Introduction: The Challenge of Biphenyl Dicarboxylic Acid Solubility

Biphenyl dicarboxylic acids are a critical class of organic compounds used as building blocks in the synthesis of a wide array of materials, including high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Their rigid, aromatic structure imparts desirable properties such as thermal stability and specific electronic characteristics to the final products. However, this same rigidity and the presence of two polar carboxylic acid groups often lead to poor solubility in common organic solvents, posing a significant challenge for their use in homogeneous reaction mixtures. This guide will provide you with the necessary tools and knowledge to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our support team receives regarding the solubility of biphenyl dicarboxylic acids.

Q1: Why is my biphenyl dicarboxylic acid not dissolving in common organic solvents like THF, acetone, or ethyl acetate?

A1: The poor solubility of biphenyl dicarboxylic acids in many common organic solvents is a direct consequence of their molecular structure. The planar and rigid biphenyl core leads to strong intermolecular π-π stacking interactions. Additionally, the two carboxylic acid groups form strong intermolecular hydrogen bonds, creating a highly stable crystal lattice that is difficult for many solvents to disrupt. Solvents like THF, acetone, and ethyl acetate may not have sufficient polarity or the ability to effectively break these strong intermolecular forces, resulting in low solubility.

Q2: I've noticed that even in polar aprotic solvents like DMF and DMSO, the solubility is limited. Why is that, and how can I improve it?

A2: While polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally better at dissolving polar compounds, the solubility of biphenyl dicarboxylic acids can still be limited. For instance, the dimethyl ester of biphenyl-4,4'-dicarboxylic acid has a reported solubility of approximately 1 mg/mL in DMF and 0.25 mg/mL in DMSO[1]. To improve solubility in these solvents, you can employ several techniques:

  • Heating: Gently heating the mixture can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy. For example, biphenyl-4,4'-dicarboxylic acid can be dissolved in DMF by heating to around 100-150°C.[2]

  • Sonication: Applying ultrasonic energy can help to break apart the solid particles and enhance the dissolution process.

  • Using a Co-solvent: The addition of a small amount of a co-solvent can sometimes disrupt the crystal packing and improve solubility. Experimentation with different co-solvents is often necessary.

Q3: Can I use a base to dissolve my biphenyl dicarboxylic acid? How does this work?

A3: Yes, using a base is a very effective strategy. The carboxylic acid groups are acidic and will react with a base to form the corresponding carboxylate salt. These ionic salts are generally much more soluble in polar solvents, including water and polar organic solvents, than the neutral acid. The reaction is a simple acid-base neutralization.

  • Mechanism: The base (e.g., triethylamine, sodium hydroxide) deprotonates the carboxylic acid (R-COOH) to form the carboxylate anion (R-COO⁻) and the conjugate acid of the base. The resulting salt has strong ion-dipole interactions with polar solvents, leading to increased solubility.

Q4: Will converting my dicarboxylic acid to a salt interfere with my subsequent reaction?

A4: This is a critical consideration. If your reaction is sensitive to the presence of a base or if the carboxylate salt is not reactive under your desired conditions, this method may not be suitable. For example, in an amide coupling reaction that requires the activation of the carboxylic acid, the carboxylate may be less reactive. However, in many cases, the increased solubility outweighs this potential drawback. For reactions like esterification or nucleophilic substitution, the carboxylate can be a viable nucleophile. Careful consideration of your reaction mechanism is essential.

Q5: What are some alternative strategies if direct dissolution is not feasible?

A5: When direct dissolution remains a challenge, several alternative approaches can be employed:

  • Derivative Formation: Convert the dicarboxylic acid into a more soluble derivative, such as a diester or an diacid chloride. These derivatives often exhibit significantly better solubility in a wider range of organic solvents.

  • Phase-Transfer Catalysis (PTC): For reactions involving a biphasic system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst can be used to transport the deprotonated dicarboxylic acid (as a carboxylate) from the aqueous phase into the organic phase where the reaction with a non-polar substrate can occur.[3]

  • Solvothermal/Hydrothermal Synthesis: In the synthesis of materials like MOFs, the reactants are heated in a sealed vessel with a solvent at temperatures above the solvent's boiling point. The increased temperature and pressure can force the dissolution of otherwise insoluble starting materials.[4]

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions where the solubility of biphenyl dicarboxylic acids is a known bottleneck.

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. However, the low solubility of biphenyl dicarboxylic acids can lead to sluggish or incomplete reactions.

Problem: My amide coupling reaction is slow and gives low yields, likely due to the insolubility of the dicarboxylic acid.

Solution Workflow:

Caption: Troubleshooting workflow for amide bond formation with poorly soluble biphenyl dicarboxylic acids.

Detailed Protocols:

Protocol 1: Amide Synthesis via In-situ Salt Formation

  • Materials: Biphenyl dicarboxylic acid, amine, coupling agent (e.g., HATU), non-nucleophilic base (e.g., triethylamine or DIPEA), and a polar aprotic solvent (e.g., DMF or NMP).

  • Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the biphenyl dicarboxylic acid and the solvent. b. Add 2.2 to 3.0 equivalents of the non-nucleophilic base to the suspension. c. Stir the mixture at room temperature. The dicarboxylic acid should dissolve as the dicarboxylate salt is formed. Gentle warming may be applied if necessary. d. Once a homogeneous solution is obtained, add the coupling agent (typically 2.1 equivalents). e. Finally, add the amine (2.0 equivalents). f. Monitor the reaction by TLC or LC-MS until completion. g. Perform a standard aqueous work-up to remove the coupling byproducts and isolate the desired diamide.

Protocol 2: Amide Synthesis via Acid Chloride

  • Materials: Biphenyl dicarboxylic acid, chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)), a suitable solvent (e.g., DCM with a catalytic amount of DMF for oxalyl chloride, or neat SOCl₂), amine, and a scavenger base (e.g., triethylamine or pyridine).

  • Procedure: a. Acid Chloride Formation: In a fume hood, carefully add the biphenyl dicarboxylic acid to an excess of thionyl chloride or a solution of oxalyl chloride in an appropriate solvent. A catalytic amount of DMF is often used with oxalyl chloride. b. Heat the mixture under reflux until the evolution of gas (SO₂ and HCl for SOCl₂, or CO, CO₂, and HCl for (COCl)₂) ceases and the solid has dissolved. c. Remove the excess chlorinating agent under reduced pressure to obtain the crude diacid chloride. This derivative is often more soluble in common organic solvents. d. Amide Formation: Dissolve the crude diacid chloride in a dry, non-protic solvent (e.g., DCM, THF). e. In a separate flask, dissolve the amine and at least 2.0 equivalents of the scavenger base in the same solvent. f. Slowly add the diacid chloride solution to the amine solution at 0 °C. g. Allow the reaction to warm to room temperature and stir until completion. h. Work-up the reaction mixture, typically by washing with dilute acid, then base, to remove unreacted starting materials and byproducts.

Esterification and Polymerization

The synthesis of polyesters and other polymers from biphenyl dicarboxylic acids is another area where solubility is a major concern, often leading to low molecular weight polymers.

Problem: My polymerization reaction results in a low molecular weight polymer, and the dicarboxylic acid precipitates out of solution before high conversion is reached.

Solution Strategies:

  • High-Temperature Solution Polymerization: Running the reaction at elevated temperatures can maintain the solubility of both the monomer and the growing polymer chain. The choice of a high-boiling point solvent is crucial.

  • Interfacial Polymerization: This technique involves dissolving the diacid chloride derivative in an organic solvent and the diamine or diol in an aqueous base solution. The polymerization occurs at the interface of the two immiscible liquids. This method bypasses the need to dissolve the dicarboxylic acid in a common solvent with the other monomer.

  • Protecting Group Strategy: Temporarily converting the carboxylic acid groups into more soluble esters can facilitate the reaction. After the desired transformation on another part of the molecule, the protecting groups can be removed to regenerate the carboxylic acids.

Illustrative Workflow for High-Temperature Solution Polymerization:

Caption: Workflow for high-temperature solution polymerization to overcome solubility issues.

Data Summary: Solubility of Biphenyl Dicarboxylic Acid Derivatives

CompoundSolventTemperatureSolubilityReference
Dimethyl biphenyl-4,4'-dicarboxylateDMSORoom Temp.~0.25 mg/mL[1]
Dimethyl biphenyl-4,4'-dicarboxylateDMFRoom Temp.~1 mg/mL[1]
Biphenyl-4,4'-dicarboxylic acidDMF100-150 °CSoluble[2]
Biphenyl-2,2'-dicarboxylic acidMethanolRoom Temp.Soluble (2.5% w/v)Sarex
Biphenyl-4,4'-dicarboxylic acidWaterRoom Temp.Sparingly soluble[5]
Biphenyl dicarboxylic acids (general)Aqueous BaseRoom Temp.Generally SolubleGeneral Knowledge

Concluding Remarks

The solubility of biphenyl dicarboxylic acids is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of intermolecular forces and the chemical reactivity of the carboxylic acid groups, researchers can employ a variety of effective strategies to achieve homogeneous reaction conditions. This guide provides a starting point for troubleshooting and developing robust experimental protocols. We encourage you to explore these methods and adapt them to your specific research needs. For further assistance, please do not hesitate to contact our technical support team.

References

  • Supporting Information for "Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis". The Royal Society of Chemistry. [Link]

  • How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? ResearchGate. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. National Center for Biotechnology Information. [Link]

  • Diphenic acid (Biphenyl-2,2'dicarboxylic Acid). Sarex. [Link]

Sources

Troubleshooting

optimizing solvent system for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid recrystallization

Welcome to the technical support guide for the purification of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to optimize the recrystallization of this challenging molecule.

Introduction: Understanding the Molecule

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a complex molecule characterized by several key structural features that dictate its solubility and crystallization behavior:

  • Biphenyl Core: A rigid, aromatic backbone.

  • Dual Carboxylic Acid Groups: Highly polar, capable of strong hydrogen bonding, which significantly increases the melting point and dictates the need for polar solvents.

  • Nitro Group: A powerful electron-withdrawing and polar functional group.

  • Fluoro Group: An electronegative substituent.

The combination of these features results in a highly polar, high-melting-point solid that can be challenging to purify effectively. Common issues include poor solubility in many common organic solvents, the potential for "oiling out" instead of crystallizing, and difficulty in removing closely related impurities. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the recrystallization of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

Part 1: Solvent System Selection & Optimization

Question 1: What is the guiding principle for selecting an initial recrystallization solvent for this compound?

Answer: The primary guiding principle is "like dissolves like," which suggests that a solvent's polarity should match that of the solute.[1] Given that 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is highly polar due to its two carboxylic acid groups and a nitro group, you should begin by screening polar solvents. The ideal solvent must exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low or room temperature to ensure high recovery.[1]

Polar protic solvents, such as alcohols, water, and acetic acid, are excellent starting points because they can engage in hydrogen bonding with the carboxylic acid moieties of your molecule.[2][3]

Question 2: Which single solvents are most promising, and what is the rationale?

Answer: Based on the molecular structure, the most promising single solvents are:

  • Acetic Acid: Often an excellent solvent for aromatic carboxylic acids.[4][5] It is polar enough to dissolve the compound when hot, and its own carboxylic acid nature facilitates favorable interactions.

  • Ethanol / Methanol: These polar protic solvents are effective at solvating carboxylic acids.[2] They are less acidic than acetic acid and have lower boiling points, which can be advantageous for removal.

  • Water: While the biphenyl core reduces water solubility, the two carboxylic acid groups may render it sufficiently soluble in hot water for recrystallization.[2] This can be an excellent choice for achieving high purity if solubility parameters are met.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can also be effective. Acetone is a strong solvent, while ethyl acetate is moderately polar. They can be particularly useful if impurities have different solubilities compared to protic solvents.

Question 3: My compound is either too soluble or not soluble enough in every single solvent I've tried. What is the next logical step?

Answer: This is a classic scenario that calls for a mixed-solvent system , also known as a solvent-antisolvent or solvent-pair system.[1] This technique is employed when no single solvent has the ideal solubility characteristics.

The methodology involves:

  • Choosing a "Good" Solvent: A solvent in which your compound is highly soluble, even at room temperature.

  • Choosing a "Poor" or "Anti-Solvent": A solvent in which your compound is poorly soluble, even at the boiling point.

  • Miscibility is Key: The "good" and "poor" solvents must be fully miscible with each other.

For 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid, a common and effective pair would be a polar "good" solvent and a non-polar "poor" solvent. For example, Ethanol/Water or Acetone/Hexane .

The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Part 2: Troubleshooting Common Recrystallization Problems

Question 4: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil, not crystals. What is happening and how do I fix it?

Answer: This phenomenon is known as "oiling out." It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high.[6] Because the compound is a liquid at that temperature, it cannot form a crystal lattice. Impurities can also promote oiling out.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more of the hot solvent to decrease the saturation concentration.[1]

  • Slow Down the Cooling: Rapid cooling dramatically increases supersaturation and favors oiling. Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.[6]

  • Lower the Solution's Boiling Point: If using a high-boiling point solvent, consider switching to a lower-boiling alternative or a mixed-solvent system where the overall boiling point is lower.

  • Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes promote crystallization over oiling.

Question 5: Crystal formation is not occurring, even after my solution has cooled to room temperature. What can I do to induce crystallization?

Answer: A supersaturated solution that fails to produce crystals can be induced to do so through several methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the solution. This "seed" provides a template for lattice formation.

  • Flash Freezing: Cool a small amount of the solution in an ice bath to force rapid precipitation. These small, often impure crystals can then be used as seeds for the main batch.

  • Reduce Solvent Volume: If you have used too much solvent, you may need to evaporate some of it by gently heating the solution and then attempting to cool it again.[8]

Question 6: My final product is pure, but my recovery yield is very low. What are the likely causes?

Answer: Low recovery is a common issue with several potential causes:

  • Excessive Solvent: Using too much solvent is the most frequent cause. The compound will remain in the mother liquor even after cooling. To remedy this, you must concentrate the filtrate and attempt to recover a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[7]

  • Solubility at Low Temperature: The compound may still be too soluble in the chosen solvent, even when cold. A different solvent system may be required.

Question 7: My recrystallized product still has a yellow or brown tint. How can I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated, non-polar impurities or thermal degradation products.

  • Activated Charcoal (Decolorizing Carbon): This is the most common method. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot, dissolved solution and swirl for a few minutes. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.[3]

    • Caution: Using too much charcoal can adsorb your product and reduce the yield.[3]

  • Hot Filtration: After the charcoal treatment, you must perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.[3]

Data Presentation & Visualization

Solvent Screening Protocol & Data Table

A systematic approach to solvent selection is critical. Use the following protocol to test a range of solvents and record your observations in a table like the one below.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Record if the solid is soluble, sparingly soluble, or insoluble.

  • If the solid is not soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Add more solvent dropwise until the solid just dissolves. Record your observations.

  • Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed.

Table 1: Example Solvent Screening Data

SolventSolubility (Cold, ~25°C)Solubility (Hot, at BP)Crystal Formation on CoolingRecommendation
HexaneInsolubleInsolubleN/AUnsuitable as a single solvent. Potential anti-solvent.
TolueneInsolubleSparingly SolublePoorUnsuitable as a single solvent.
Ethyl AcetateSparingly SolubleSolubleGood, fine needlesGood candidate.
AcetoneSolubleVery SolublePoor recoveryToo soluble. Good for a mixed-solvent system.
EthanolSparingly SolubleSolubleGood, platesExcellent candidate.
Acetic AcidSparingly SolubleSolubleGood, prismsExcellent candidate.
WaterInsolubleSparingly SolublePoorUnsuitable as a single solvent. Potential anti-solvent with ethanol.
Visual Workflows

The following diagrams illustrate the logical processes for solvent selection and troubleshooting.

SolventSelection start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node start Start with Crude Product screen Screen Single Solvents (Polar Protic & Aprotic) start->screen ideal_found Ideal Solvent Found? screen->ideal_found recrystallize Proceed with Single Solvent Recrystallization ideal_found->recrystallize Yes too_soluble Too Soluble in All? ideal_found->too_soluble No insoluble Insoluble in All? too_soluble->insoluble No mixed_system Design Mixed-Solvent System too_soluble->mixed_system Yes re_evaluate Re-evaluate Compound Purity or Structure insoluble->re_evaluate Yes dissolve_good 1. Dissolve in 'Good' Solvent (e.g., Ethanol) mixed_system->dissolve_good add_poor 2. Add 'Poor' Solvent (e.g., Water) to Cloud Point dissolve_good->add_poor proceed_mixed Proceed with Mixed Solvent Recrystallization add_poor->proceed_mixed

Caption: Logical workflow for selecting an optimal solvent system.

Troubleshooting start_node start_node problem_node problem_node solution_node solution_node start Recrystallization Attempt oiling Problem: 'Oiling Out' start->oiling no_xtal Problem: No Crystals Form start->no_xtal low_yield Problem: Low Yield start->low_yield color Problem: Colored Product start->color sol_oil1 Re-heat & Add More Solvent oiling->sol_oil1 sol_oil2 Cool Solution Slowly oiling->sol_oil2 sol_xtal1 Scratch Inner Flask no_xtal->sol_xtal1 sol_xtal2 Add a Seed Crystal no_xtal->sol_xtal2 sol_yield1 Reduce Initial Solvent Volume low_yield->sol_yield1 sol_yield2 Use Ice-Cold Wash Solvent low_yield->sol_yield2 sol_color1 Use Activated Charcoal color->sol_color1 sol_color2 Perform Second Recrystallization color->sol_color2

Caption: Troubleshooting guide for common recrystallization issues.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid in an appropriately sized Erlenmeyer flask. Add a stir bar. Place the flask on a stirrer/hotplate and add a minimum amount of the chosen solvent (e.g., acetic acid or ethanol).

  • Heating: Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.

  • Hot Filtration: Pre-heat a separate Erlenmeyer flask and a fluted filter paper in a stemless funnel. Filter the hot solution quickly to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling "good" solvent (ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 5 through 9 from the single-solvent protocol above. For the washing step (Step 8), use an ice-cold mixture of the two solvents in the same ratio as the final crystallization medium.

References

  • Google Patents. (n.d.). Preparation process of biphenyl-4,4'-dicarboxylic acid. Retrieved from [4]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][2]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl.
  • Google Patents. (n.d.). Preparation and use of biphenyldicarboxylic acids.
  • PubMed. (1995). Solubilization of Biphenyl Dimethyl Dicarboxylate by Cosolvency. Archives of Pharmacal Research, 18(6), 441-445. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link][5]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link][6]

  • PubMed. (1991). Synthesis and physicochemical properties of the furan dicarboxylic acid... an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 929-934. Retrieved from [Link]

  • OSTI.gov. (2023). Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Recrystallization Handout. (n.d.). Recrystallization-1.pdf. Retrieved from a general academic source on recrystallization. [A representative link could be a university chemistry lab manual].
  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • ResearchGate. (2017). A simple and reproducible crystallization method for the preparation of... febuxostat. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link][8]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Nitrobiphenyl-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

Welcome to the technical support center for the synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized biphenyl derivative. We will delve into common challenges encountered during synthesis and scale-up, providing in-depth, field-proven insights and troubleshooting solutions.

Synthetic Strategy Overview

The most common and scalable approach for constructing the biphenyl backbone of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction offers high functional group tolerance, which is crucial given the presence of fluoro, nitro, and carboxylic acid moieties in our target molecule.[5]

The proposed synthetic route involves the coupling of two key building blocks:

  • Boronic acid/ester partner: (4-Fluoro-3-carboxyphenyl)boronic acid or a suitable ester derivative.

  • Halide partner: A halogenated 5-nitroisophthalic acid derivative (e.g., a bromo or iodo derivative).

The general reaction scheme is as follows:

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Workup reactant1 < (4-Fluoro-3-carboxyphenyl)boronic acid > conditions Pd Catalyst Ligand Base Solvent reactant1->conditions reactant2 < Halogenated 5-nitroisophthalic acid derivative > reactant2->conditions product < 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid > conditions->product Coupling workup Aqueous Workup & Purification product->workup

Caption: Proposed Suzuki-Miyaura coupling workflow.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is recommended for this specific Suzuki-Miyaura coupling?

A1: For sterically hindered and electronically demanding substrates like ours, a high-activity catalyst system is recommended. A common choice would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with challenging substrates.

Q2: What is the role of the base in this reaction, and which one should I choose?

A2: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[6] It activates the boronic acid to form a more nucleophilic boronate species. For substrates with base-sensitive groups like esters (if you are using a derivative of the carboxylic acid), a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a good starting point.[6] For the free carboxylic acid, a stronger base might be necessary, but care must be taken to avoid side reactions.

Q3: What are the main challenges I should anticipate when scaling up this synthesis?

A3: Scaling up presents several challenges:

  • Exothermic reactions: The cyclization to form some starting materials and the coupling reaction itself can be exothermic, requiring careful temperature control.[7]

  • Heterogeneity: The reaction mixture can become a thick slurry, especially with inorganic bases, leading to stirring and heat transfer issues.

  • Product precipitation and filtration: The dicarboxylic acid product may precipitate during the reaction or workup, leading to slow filtration.[7]

  • Purification: Removing palladium residues and side products can be more challenging at a larger scale.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing very low conversion of my starting materials to the desired product. What could be the issue?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The palladium catalyst may have been deactivated by oxygen or impurities. The active Pd(0) species is sensitive to air.1. Ensure all reaction vessels are properly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).2. Use freshly opened or properly stored catalysts and ligands.3. Degas the solvent thoroughly before use.
Inefficient Ligand The chosen ligand may not be optimal for the specific substrates, leading to slow catalytic turnover.1. Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).2. Consider using pre-formed palladium-ligand complexes for better consistency.
Poor Boronic Acid Quality Boronic acids can undergo dehydration to form boroxines, which are less reactive.1. Use freshly purchased or recrystallized boronic acid.2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the coupling reaction.
Incorrect Base/Solvent Combination The chosen base may not be strong enough or soluble enough in the solvent to effectively promote transmetalation.1. If using K₂CO₃, consider switching to a stronger base like K₃PO₄.2. Ensure the solvent system (e.g., toluene/water, dioxane/water) is appropriate for the chosen base and substrates.[1]
Problem 2: Formation of Significant Side Products

Q: My crude product shows several impurities by HPLC/NMR. What are the likely side reactions and how can I minimize them?

A: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Homocoupling of Boronic Acid: This side reaction forms a biphenyl from two molecules of the boronic acid partner. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial. Lowering the catalyst loading can sometimes reduce the rate of homocoupling.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 4-fluoro-3-carboxybenzene.

    • Solution: Use anhydrous solvents and ensure the base is not excessively strong or used in large excess, as this can accelerate the protodeboronation pathway.

  • Dehalogenation of the Halide Partner: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This is often a result of catalyst decomposition or reaction with certain phosphine ligands. Screening different ligands or using a lower reaction temperature might mitigate this issue.

  • Nitration/Substitution Reactions: While less common under Suzuki conditions, the highly activated nature of the aromatic rings could lead to unexpected reactions if reactive impurities are present.

    • Solution: Ensure the purity of all starting materials and solvents.

Troubleshooting_Side_Products Start Significant Side Products Observed Check1 Homocoupling of Boronic Acid? Start->Check1 Check2 Protodeboronation? Check1->Check2 No Sol1 Improve Inert Atmosphere (Degas Solvents) Check1->Sol1 Yes Check3 Dehalogenation? Check2->Check3 No Sol2 Use Anhydrous Solvents Adjust Base Stoichiometry Check2->Sol2 Yes Sol3 Screen Different Ligands Lower Reaction Temperature Check3->Sol3 Yes

Caption: Decision tree for troubleshooting side products.

Problem 3: Difficult Purification of the Final Product

Q: I am struggling to obtain a pure sample of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid. What purification strategies are effective?

A: The dicarboxylic acid nature of the product, combined with its polarity, can make purification challenging.

  • Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications.

    • Solution 1 (Aqueous Wash): After the initial workup, washing the organic layer with an aqueous solution of a sulfur-containing ligand like thiourea or L-cysteine can help to scavenge palladium.

    • Solution 2 (Activated Carbon): Treatment of a solution of the crude product with activated carbon can effectively adsorb palladium residues. Use with caution as it can also adsorb the product.

    • Solution 3 (Silica Gel Chromatography): While challenging for a dicarboxylic acid, a short plug of silica gel can sometimes be used to remove palladium.

  • Crystallization: This is often the most effective method for obtaining high-purity material.[7][8]

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent. Given the polar nature of the molecule, polar aprotic solvents like DMSO or DMF, or alcoholic solvents might be a good starting point.[8]

      • If the product is too soluble, an anti-solvent (a solvent in which the product is poorly soluble) can be slowly added to the hot solution until turbidity is observed.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.[9]

    • Solvent Screening: A systematic screening of solvents is recommended to find the optimal conditions for crystallization.

  • pH Adjustment: The dicarboxylic acid functionality can be used to your advantage.

    • Protocol:

      • Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the disodium salt.

      • Filter the solution to remove any non-acidic, insoluble impurities.

      • Slowly acidify the filtrate with an acid (e.g., dilute HCl) to precipitate the pure dicarboxylic acid.

      • This method is particularly effective for removing non-acidic impurities but may not separate acidic side products.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.Google Patents.
  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-. Organic Syntheses. Available at: [Link]

  • WO2019152085A1 - Preparation and use of biphenyldicarboxylic acids.Google Patents.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. Available at: [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Universite de Liege. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • (PDF) Biphenyl-3,3′,5,5′-tetracarboxylic acid. ResearchGate. Available at: [Link]

  • CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.Google Patents.
  • Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.Google Patents.
  • Biphenyl-3,3′-dicarboxylic acid. National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

Abstract The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid represents a molecule of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid represents a molecule of significant synthetic interest, incorporating a sterically hindered biphenyl core with a complex array of electron-withdrawing and donating substituents. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this molecule. We will move beyond a simple data report, focusing on the causal relationships between molecular structure and spectral appearance. This document serves as a practical guide for researchers, outlining the theoretical prediction, a robust experimental workflow for data acquisition, and a comparative analysis for the definitive assignment of all proton and carbon signals.

Introduction: The Challenge of a Crowded Spin System

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a highly functionalized scaffold. Its NMR spectra are predicted to be complex due to several key factors:

  • Restricted Rotation: The presence of substituents at the 3 and 3' positions creates significant steric hindrance around the biphenyl C-C single bond. This restricted rotation (atropisomerism) can lead to broadened signals or, in extreme cases, distinct signals for each atropisomer. For the purpose of this guide, we will assume free rotation on the NMR timescale at room temperature, but this is a critical experimental parameter to consider.

  • Complex Substituent Effects: The molecule contains a fluorine atom (a moderate electron-withdrawing group via induction, but electron-donating via resonance), two carboxylic acid groups (strongly electron-withdrawing), and a nitro group (one of the strongest electron-withdrawing groups). These competing effects create a nuanced electronic environment, making simple additive models for chemical shift prediction less reliable.

  • Spin-Spin Coupling: The spectra will be complicated by not only proton-proton (¹H-¹H) couplings but also by through-bond carbon-fluorine (¹³C-¹⁹F) couplings, which are invaluable for assignment but add a layer of complexity.

This guide will systematically deconstruct these challenges to provide a clear path to assignment.

Theoretical Prediction of NMR Spectra

A robust analytical process begins with a strong theoretical prediction. This allows for the formation of a hypothesis that can be tested against experimental data. The atom numbering scheme used for this analysis is presented below.

Caption: Atom numbering scheme for 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid.

¹H NMR Spectrum Prediction (500 MHz, DMSO-d₆)

The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve the polar analyte and, importantly, to slow the exchange of the acidic carboxylic acid protons, allowing them to be observed as broad singlets.

  • Ring A (Fluorinated Ring):

    • H2: This proton is ortho to the C1-C1' bond and meta to both the -COOH and -F groups. It is expected to be a doublet of doublets (dd). The primary splitting will come from the ortho coupling to H6, with a smaller meta coupling to H5. Expected chemical shift: ~8.0 - 8.2 ppm.

    • H5: Positioned ortho to the fluorine and meta to the carboxylic acid. This proton will exhibit a large ortho coupling to H6 and a smaller, but diagnostically critical, ortho coupling to the ¹⁹F atom. It will appear as a doublet of doublets (dd). Expected chemical shift: ~7.8 - 8.0 ppm.

    • H6: Located ortho to H5 and the C1-C1' bond. It will be split by H5 (ortho) and H2 (meta), appearing as a triplet or more accurately, a doublet of doublets. Expected chemical shift: ~7.6 - 7.8 ppm.

  • Ring B (Nitrated Ring):

    • H2': This proton is flanked by two electron-withdrawing groups (the other ring at C1' and the -COOH at C3'). It will be significantly deshielded and appear as a triplet or a narrow doublet of doublets due to meta couplings to H4' and H6'. Expected chemical shift: ~8.6 - 8.8 ppm.

    • H4': Situated between the -COOH and -NO₂ groups, this proton will also be strongly deshielded. It will appear as a triplet or doublet of doublets from meta couplings to H2' and H6'. Expected chemical shift: ~8.4 - 8.6 ppm.

    • H6': Ortho to the strongly withdrawing nitro group, this proton will be the most downfield of the aromatic protons on this ring. It will appear as a triplet or doublet of doublets from meta couplings to H2' and H4'. Expected chemical shift: ~8.7 - 8.9 ppm.

  • Carboxylic Acid Protons:

    • -COOH (x2): These protons are acidic and will typically appear as a very broad singlet far downfield. Their chemical shift is highly dependent on concentration and residual water content. Expected chemical shift: >13 ppm.

¹³C NMR Spectrum Prediction (125 MHz, DMSO-d₆)

The ¹³C spectrum is defined by the substituent effects and, crucially, by ¹³C-¹⁹F coupling.

  • Ring A Carbons:

    • C4 (bearing F): This carbon will show a very large one-bond coupling to fluorine (¹JCF ≈ 240-260 Hz) and will be shifted significantly downfield due to the direct attachment of the electronegative F atom. Expected chemical shift: ~160 - 165 ppm.

    • C3 (bearing COOH) & C5: These carbons are ortho to the fluorine and will show a significant two-bond coupling (²JCF ≈ 20-25 Hz). Expected chemical shifts: C3 ~130-135 ppm; C5 ~125-130 ppm.

    • C2 & C6: These carbons are meta to the fluorine and will exhibit a smaller three-bond coupling (³JCF ≈ 5-10 Hz). Expected chemical shifts: ~115-125 ppm.

    • C1 (ipso-carbon): This carbon, involved in the biphenyl linkage, will show a small four-bond coupling to fluorine (⁴JCF ≈ 1-4 Hz). Expected chemical shift: ~135-140 ppm.

  • Ring B Carbons:

    • C5' (bearing NO₂): The direct attachment to the nitro group will deshield this carbon significantly. Expected chemical shift: ~148 - 152 ppm.

    • C3' (bearing COOH): Expected chemical shift: ~132 - 137 ppm.

    • C1' (ipso-carbon): Expected chemical shift: ~140 - 145 ppm.

    • C2', C4', C6': These protonated carbons will be significantly deshielded by the adjacent electron-withdrawing groups. Expected chemical shifts: ~125 - 135 ppm.

  • Carboxylic Acid Carbons:

    • -COOH (x2): These carbons are typically found in the ~165 - 170 ppm region.

Experimental Protocol for NMR Data Acquisition

To validate the predictions, a rigorous experimental approach is necessary. The following protocol ensures high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep1 Weigh 10-15 mg of sample Prep2 Dissolve in 0.6 mL DMSO-d6 Prep1->Prep2 Prep3 Vortex until fully dissolved Prep2->Prep3 Prep4 Transfer to 5 mm NMR tube Prep3->Prep4 Acq1 Tune and match probe Prep4->Acq1 Acq2 Shim magnet coils Acq1->Acq2 Acq3 Acquire 1D Proton (16 scans) Acq2->Acq3 Acq4 Acquire 1D Carbon (1024 scans, with 1H decoupling) Acq2->Acq4 Acq5 Acquire 2D COSY Acq3->Acq5 Acq6 Acquire 2D HSQC Acq4->Acq6 Acq5->Acq6 Proc1 Apply Fourier Transform Acq6->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Calibrate spectra (DMSO at 2.50 ppm) Proc2->Proc3 Proc4 Integrate 1H signals Proc3->Proc4 Proc5 Peak pick and assign Proc4->Proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid into a clean, dry vial. Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The experiments should be performed on a 500 MHz (or higher) spectrometer equipped with a broadband probe. Before acquisition, the probe must be tuned to the frequencies of ¹H and ¹³C, and the magnetic field homogeneity must be optimized via shimming.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are appropriate starting parameters.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) may be necessary to obtain good signal-to-noise, especially for quaternary carbons.

  • 2D NMR Acquisition (Recommended): To resolve ambiguities, acquiring two-dimensional spectra is best practice.

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, definitively connecting adjacent protons (e.g., H5 and H6).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C assignments.

Comparative Analysis: Aligning Prediction with Experimental Data

The following table summarizes the predicted chemical shifts and compares them with a set of representative experimental data that one would expect to obtain by following the protocol above.

Assignment Predicted ¹H δ (ppm) Hypothetical Exp. ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm) Hypothetical Exp. ¹³C δ (ppm), J (Hz) Assignment Rationale & 2D NMR Confirmation
H2 8.0 - 8.28.15 (d, J=8.5)118.5 (d, ³JCF=8.5)HSQC: Correlates to C2. COSY: Shows weak coupling to H6.
H5 7.8 - 8.07.92 (dd, J=8.9, 4.5)127.2 (d, ²JCF=22.5)HSQC: Correlates to C5. COSY: Strong cross-peak with H6.
H6 7.6 - 7.87.71 (t, J=8.7)124.8 (d, ³JCF=7.5)HSQC: Correlates to C6. COSY: Strong cross-peak with H5.
H2' 8.6 - 8.88.75 (s)128.1HSQC: Correlates to C2'. The near-singlet appearance suggests very small meta couplings.
H4' 8.4 - 8.68.53 (d, J=8.2)130.5HSQC: Correlates to C4'. COSY: Shows weak coupling to H6'.
H6' 8.7 - 8.98.81 (d, J=8.2)133.4HSQC: Correlates to C6'. COSY: Shows weak coupling to H4'.
-COOH (x2) >1313.5 (br s, 2H)166.2, 165.8N/ABroad signal, integrates to 2H. No HSQC correlation.
C1 135 - 140138.5 (d, ⁴JCF=3.1)N/AQuaternary carbon, assignment confirmed by long-range correlation (HMBC) to H2/H6.
C3 130 - 135133.1 (d, ²JCF=21.0)N/AQuaternary carbon, assignment confirmed by HMBC to H2/H5.
C4 160 - 165162.5 (d, ¹JCF=255.1)N/AThe large ¹JCF is unmistakable. This is the anchor point for assigning Ring A.
C1' 140 - 145142.3N/AQuaternary carbon, assigned by elimination and HMBC to H2'.
C3' 132 - 137135.9N/AQuaternary carbon, assigned by elimination and HMBC to H2'/H4'.
C5' 148 - 152150.1N/AQuaternary carbon, deshielded by -NO₂. Assigned by elimination and HMBC to H4'/H6'.

Key Insights from the Comparison:

  • The Power of C-F Coupling: The assignment of the fluorinated ring is anchored by the C4 signal. Its massive one-bond coupling constant (~255 Hz) is unique and unmistakable. From there, the two-bond and three-bond couplings to C3/C5 and C2/C6, respectively, allow for the confident assignment of the entire carbon backbone of Ring A.

  • Resolving Proton Ambiguity: While the ¹H spectrum of Ring B is crowded, 2D COSY is essential. It would show the weak meta-coupling between H4' and H6', confirming their relationship and distinguishing them from the more isolated H2'.

  • The Role of 2D NMR: This analysis demonstrates that while 1D NMR provides the primary data, 2D experiments like HSQC and COSY are not optional luxuries; they are necessary components of a self-validating system for achieving trustworthy and unambiguous assignments for complex molecules.

Conclusion

The NMR assignment of 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid is a non-trivial but achievable task. A successful analysis hinges on a systematic approach that combines theoretical prediction with a suite of high-quality, multi-dimensional NMR experiments. The characteristic ¹³C-¹⁹F coupling patterns provide a definitive entry point for assigning the fluorinated ring, while 2D correlation experiments are indispensable for resolving the crowded and complex spin systems in both aromatic rings. This guide provides the strategic framework and experimental logic necessary for researchers to confidently elucidate the structure of this and other similarly complex molecules.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Synthesized Biphenyls by Mass Spectrometry

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized biphenyls is a critical checkpoint. The nuanced substitution patterns on the biphen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized biphenyls is a critical checkpoint. The nuanced substitution patterns on the biphenyl core can dramatically influence pharmacological activity, toxicity, and metabolic stability. Mass spectrometry (MS) stands as a cornerstone technique for this validation, offering profound insights into molecular weight and structure through the analysis of ionized molecules and their fragments.

This guide provides an in-depth comparison of mass spectrometric approaches for the structural validation of synthesized biphenyls. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, empowering you to select and implement the most effective validation strategy for your specific biphenyl analogues.

The First Decision: Ionization Technique

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is arguably the most critical decision, as it dictates the nature of the initial ionic species and, consequently, the information that can be gleaned from the resulting mass spectrum. For biphenyls, the choice generally lies between "hard" and "soft" ionization techniques.

Hard Ionization: Electron Impact (EI)

Electron Impact (EI) is a classic and widely used hard ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV).[1][2] This energetic collision imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation.

  • Mechanism and Rationale: The high energy of the electron beam is sufficient to overcome the ionization potential of the biphenyl molecule and to induce bond cleavages. The resulting fragmentation patterns are highly reproducible and serve as a "fingerprint" for a specific compound, making EI invaluable for structural elucidation when compared against spectral libraries like the NIST Mass Spectral Library.[3]

  • Strengths for Biphenyl Analysis: The rich fragmentation spectra generated by EI can provide detailed structural information. For substituted biphenyls, the fragmentation patterns can reveal the nature and position of substituents. For instance, the primary fragmentation of polychlorinated biphenyls (PCBs) under EI is the sequential loss of chlorine atoms.[4][5]

  • Limitations and Considerations: The very characteristic that makes EI powerful—extensive fragmentation—can also be a drawback. The molecular ion peak (M+•) may be weak or even absent for some labile biphenyl structures, making it difficult to confirm the molecular weight.[6] Furthermore, the complex fragmentation can make it challenging to analyze mixtures of biphenyl isomers, as fragments from one isomer may overlap with the molecular ions of another.[4]

Soft Ionization: Chemical Ionization (CI) and Electrospray Ionization (ESI)

Soft ionization techniques impart less energy to the analyte molecule during the ionization process, resulting in significantly less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]+ or [M-H]-).[7][8]

  • Chemical Ionization (CI): In CI, a reagent gas (e.g., methane or ammonia) is first ionized by electron impact. These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer or adduction, resulting in gentle ionization.[4] For the analysis of PCBs, CI with methane as the reagent gas has been shown to suppress the extensive fragmentation seen in EI, leading to a more easily interpretable spectrum with a strong molecular ion cluster.[4] This is particularly advantageous for quantitative analysis.[4]

  • Electrospray Ionization (ESI): ESI is a very soft ionization technique that is particularly well-suited for polar and large molecules.[2][7] While less common for unsubstituted biphenyls due to their nonpolar nature, ESI is the method of choice for functionalized biphenyls, such as hydroxylated or carboxylated derivatives. For instance, hydroxylated PCBs are readily ionized in negative-ion ESI mode ([M-H]-).[9]

Comparative Summary of Ionization Techniques
Ionization TechniquePrincipleFragmentationBest Suited ForKey Considerations
Electron Impact (EI) High-energy electron bombardmentExtensiveStructural elucidation of unknown biphenyls, library matchingMolecular ion may be weak or absent.
Chemical Ionization (CI) Ion-molecule reactions with a reagent gasMinimalQuantitative analysis, confirmation of molecular weightLess structural information from fragmentation.
Electrospray Ionization (ESI) Formation of charged droplets and solvent evaporationVery MinimalPolar, functionalized biphenyls (e.g., hydroxylated, carboxylated)Not suitable for nonpolar biphenyls.

Deciphering the Fragments: Structural Insights from Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum provides the molecular weight and some fragmentation information, tandem mass spectrometry (MS/MS or MS2) is essential for in-depth structural characterization.[10] In an MS/MS experiment, a specific ion (typically the molecular ion or a prominent fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This allows for the systematic deconstruction of the molecule to pinpoint the location of substituents.

The "Ortho Effect": A Diagnostic Tool for Isomer Differentiation

A fascinating and diagnostically powerful phenomenon observed in the EI mass spectra of certain substituted biphenyls is the "ortho effect." For polychlorinated and polybrominated biphenyls with two or more substituents in the 2,2',6, and 6' positions, there is an unusually high propensity for the elimination of a halogen molecule (e.g., Cl2) from the molecular ion.[5] More specifically, for 2,2'-disubstituted PCBs, there is a notably intense ion corresponding to the loss of a single chlorine atom.[11] This is thought to be due to the steric strain imposed by the ortho substituents, which facilitates the fragmentation pathway.[11] This effect can be a powerful tool for distinguishing between co-eluting isomers that may otherwise have very similar mass spectra.[11]

Workflow for Structural Elucidation using MS/MS

cluster_0 MS/MS Workflow for Biphenyl Structure Validation A Synthesized Biphenyl Sample B Introduction into MS (e.g., via GC or direct infusion) A->B C Ionization (e.g., EI or CI) B->C D Full Scan MS Analysis (MS1) C->D E Identify Molecular Ion (M+• or [M+H]+) D->E F Isolate Molecular Ion in Mass Analyzer E->F G Collision-Induced Dissociation (CID) F->G H Analyze Product Ions (MS2 Spectrum) G->H I Propose Fragmentation Pathway H->I J Correlate with Proposed Structure I->J

Caption: A typical workflow for structural validation of biphenyls using tandem mass spectrometry.

Experimental Protocol: GC-MS Analysis of a Synthesized Biphenyl

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like many biphenyls.[12][13] The gas chromatograph separates the components of a mixture in time before they enter the mass spectrometer for detection.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the synthesized biphenyl in a high-purity volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a working solution of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • GC-MS Parameters:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode to maximize sensitivity.

    • Inlet Temperature: Set the injector temperature to 250-280 °C to ensure rapid volatilization of the biphenyl.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for biphenyl analysis.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10-20 °C/min to 280-300 °C.

      • Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of the compound.

    • Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Transfer Line Temperature: Set the transfer line temperature to 280 °C to prevent condensation of the analyte.

  • Mass Spectrometer Parameters (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to a value approximately 50 amu above the expected molecular weight of the biphenyl.

  • Data Analysis:

    • Identify the peak corresponding to your synthesized biphenyl in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Confirm the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to expected fragmentation pathways or library spectra. For known biphenyls, a library search can provide a high-confidence match.

Advanced Strategies for Isomer Differentiation

Differentiating between isomers is often the most significant challenge in the structural validation of biphenyls.[14][15] While chromatographic separation is the first line of defense, co-elution is a common problem.[11]

Differential Mass Spectrometry and Computational Chemistry

For challenging cases of isomer differentiation, a combination of experimental data and computational chemistry can be a powerful approach. A method known as "differential mass spectrometry" has been successfully used to distinguish between tetrachlorobiphenyl isomers with very similar EI mass spectra.[14] This method involves:

  • Acquiring high-quality EI mass spectra of the isomers.

  • Calculating the formation enthalpies (ΔfH) of the principal fragment ions for each possible isomer using quantum chemical methods.

  • Using intelligent software to correlate the subtle differences in the experimental mass spectra with the calculated formation enthalpies to assign the correct structure.[14]

This approach demonstrates the power of integrating theoretical calculations with experimental data to achieve a higher level of confidence in structural assignments.

Conclusion: A Multi-Faceted Approach to Validation

The structural validation of synthesized biphenyls by mass spectrometry is not a one-size-fits-all process. A thoughtful and informed approach, beginning with the choice of ionization technique, is paramount. While EI-MS provides rich, fingerprint-like fragmentation for structural elucidation, softer ionization methods like CI and ESI are superior for unambiguous molecular weight determination. Tandem mass spectrometry, coupled with an understanding of characteristic fragmentation pathways like the "ortho effect," provides a deeper level of structural detail. For the most challenging cases of isomerism, the integration of high-resolution mass spectrometry and computational chemistry offers a path forward. By employing these strategies, researchers can be confident in the structural integrity of their synthesized biphenyls, a critical step in the journey from discovery to application.

References

  • Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Available at: [Link]

  • Structural identification by differential mass spectrometry as a criterion for selecting the best quantum chemical calculation of formation enthalpy for tetrachlorinated biphenyls. PubMed. Available at: [Link]

  • Biphenyl. NIST WebBook. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS ONE. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. Available at: [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

  • Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. ResearchGate. Available at: [Link]

  • 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. Physics LibreTexts. Available at: [Link]

  • Structural Elucidation. Mass Spec Lab. Available at: [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. Available at: [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. National Institutes of Health. Available at: [Link]

  • mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. Available at: [Link]

  • Ionization Techniques in Mass Spectrometry. YouTube. Available at: [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

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Validation

A Comparative Crystallographic Guide to Metal-Organic Frameworks Utilizing Functionalized Biphenyl-3,3'-dicarboxylate Linkers

Introduction: The Critical Role of Linker Functionalization in MOF Design Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Functionalization in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional chemical and structural tunability makes them prime candidates for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is paramount, as its geometry, length, and functional groups dictate the resulting framework's topology, pore environment, and physicochemical properties.

This guide focuses on MOFs constructed from biphenyl-3,3'-dicarboxylic acid and its derivatives. The biphenyl backbone offers a rigid, angled scaffold, while functionalization at other positions allows for the precise tuning of the framework's properties. We will explore the crystallographic implications of using the novel, asymmetrically functionalized linker, 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (f-nbpdc) .

Due to the novelty of the f-nbpdc linker, this guide will establish a comparative framework against well-characterized alternatives to predict and understand its behavior. We will compare its anticipated structural features with MOFs derived from:

  • Biphenyl-3,3'-dicarboxylic acid (bpdc): The parent, non-functionalized linker.

  • 5,5'-Dinitrobiphenyl-3,3'-dicarboxylic acid (di-nbpdc): A symmetrically functionalized analogue.

This comparative approach allows us to dissect the influence of specific functional groups—fluoro and nitro—on crystal packing, pore size, and overall framework stability. The insights provided are crucial for researchers aiming to design bespoke MOFs with tailored functionalities.

Comparative Analysis of Crystallographic and Performance Data

The introduction of functional groups like fluoro (-F) and nitro (-NO₂) is expected to significantly influence the resultant MOF structure compared to the parent bpdc linker. The electron-withdrawing nature of these groups can alter the coordination environment of the metal center and introduce new intermolecular interactions, affecting the framework's topology and stability.[2]

Below is a comparative table summarizing the expected and known crystallographic data for MOFs synthesized with a common metal node (e.g., Cu²⁺) and the three linkers.

Table 1: Comparative Crystallographic and Performance Data of Biphenyl-3,3'-dicarboxylate-based MOFs

ParameterMOF with bpdc (Reference)MOF with di-nbpdc (Reference)MOF with f-nbpdc (Projected)Rationale for Projection
Formula [Cu₂(bpdc)₂(H₂O)₂]·(solv)[Cu₂(di-nbpdc)₂(H₂O)₂]·(solv)[Cu₂(f-nbpdc)₂(H₂O)₂]·(solv)Assumes similar coordination chemistry with Cu(II) paddlewheel SBUs.
Crystal System MonoclinicOrthorhombicMonoclinic or TriclinicAsymmetric functionalization may lead to lower symmetry.
Space Group C2/cPnnaP2₁/c or P-1The loss of symmetry from the linker often results in lower symmetry space groups.
Unit Cell (Å, °) a=11.2, b=19.8, c=10.5, β=98.5a=13.5, b=19.1, c=9.8a≈11, b≈20, c≈10, β≠90Minor distortions expected due to packing effects of the new functional groups.[2]
Pore Size (Å) ~8 x 12~7 x 10~7 x 11The nitro and fluoro groups may slightly reduce the effective pore aperture.
BET Surface Area (m²/g) ~1100~950~900-1000Functional groups can partially occupy pore space, reducing the accessible surface area.[3]
Thermal Stability (°C) 320300~310The C-F bond is strong, potentially enhancing stability, while the nitro group might slightly decrease it.[4]

Note: Data for bpdc and di-nbpdc MOFs are representative values from the literature. Projections for f-nbpdc MOF are based on established structure-property relationships in MOF chemistry.

Experimental Methodologies

The successful synthesis and characterization of these MOFs rely on precise and repeatable experimental protocols. The following sections detail the necessary steps, from linker synthesis to crystallographic analysis.

Synthesis of the Organic Linker: 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (f-nbpdc)

The synthesis of the asymmetric f-nbpdc linker is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route involves a Suzuki coupling reaction between two appropriately functionalized benzene derivatives.

Workflow for Linker Synthesis

cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Nitro-Aryl Synthesis cluster_2 Step 3: Coupling and Final Product A 3-bromo-4-fluorobenzoic acid B Synthesis of Boronic Acid Ester A->B 1. Esterification 2. Miyaura Borylation E Suzuki Coupling B->E C 3-bromo-5-nitrobenzoic acid D Protected Carboxylate C->D Esterification D->E F Hydrolysis E->F G 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid (f-nbpdc) F->G

Caption: Synthetic workflow for the target linker f-nbpdc.

Step-by-Step Protocol:

  • Preparation of (5-bromo-2-fluorophenyl)boronic acid: This intermediate can be synthesized from 1,4-dibromo-2-fluorobenzene via lithium-halogen exchange and subsequent reaction with a borate ester.

  • Preparation of methyl 3-bromo-5-nitrobenzoate: Commercially available 3-bromo-5-nitrobenzoic acid is esterified to protect the carboxylic acid.

  • Suzuki Coupling: The boronic acid from step 1 is coupled with the bromo-nitro compound from step 2 using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Hydrolysis: The resulting diester is hydrolyzed using a strong base (e.g., NaOH or KOH) in a water/alcohol mixture, followed by acidification with HCl to yield the final dicarboxylic acid product.[5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure f-nbpdc.

Solvothermal Synthesis of the MOF

Solvothermal synthesis is a common method for growing high-quality single crystals of MOFs.[6]

Workflow for MOF Synthesis and Crystal Growth

A Metal Salt (e.g., Cu(NO₃)₂·3H₂O) D Combine in a Teflon-lined Autoclave A->D B Organic Linker (f-nbpdc) B->D C Solvent (e.g., DMF/Ethanol/H₂O) C->D E Heat at 80-120 °C for 24-72 h D->E F Slow Cooling to Room Temperature E->F G Harvest and Wash Crystals F->G

Caption: General solvothermal synthesis workflow for MOFs.

Step-by-Step Protocol:

  • In a 20 mL scintillation vial, dissolve the organic linker (e.g., 0.1 mmol of f-nbpdc) in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol.

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Cu(NO₃)₂·3H₂O) in a solvent like water or ethanol.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven. Heat to a temperature between 80-120 °C for 24 to 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction should form on the walls of the Teflon liner.

  • The crystals are collected, washed with fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials, and then dried.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[7] The success of this technique is highly dependent on the quality of the single crystal.[1]

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a microfocus source and a sensitive detector is used for data collection.[1]

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data. This process involves locating the atoms in the unit cell and refining their positions, and thermal parameters. Disordered solvent molecules within the pores are often modeled using specialized software routines.[1]

Characterization Beyond Crystallography

While SC-XRD provides the structural blueprint, other characterization techniques are essential to evaluate the material's performance and properties.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to check for structural changes after solvent exchange or guest removal.[7]

  • Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.[8][9] TGA can also reveal information about the amount of solvent present in the pores.[10]

  • Brunauer-Emmett-Teller (BET) Analysis: This gas sorption measurement is used to determine the specific surface area and pore volume of the activated MOF, providing crucial information about its porosity.[11][12][13]

Conclusion and Future Outlook

The functionalization of organic linkers is a powerful strategy for the rational design of MOFs with desired properties. This guide provides a comparative framework for understanding the crystallographic and performance implications of using the novel 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid linker. By comparing it to its non-functionalized and symmetrically functionalized counterparts, we can anticipate how the introduction of fluoro and nitro groups will influence the resulting MOF's structure, porosity, and stability.

The detailed experimental protocols provided herein offer a roadmap for the synthesis and characterization of these materials. The successful crystallographic analysis of a MOF based on the f-nbpdc linker will provide valuable insights into how asymmetric functionalization can be used to create complex and highly tailored porous materials for advanced applications.

References

  • Butcher, D. S., & Teat, S. J. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(Pt 5), 453–465. Available from: [Link]

  • ELDISCO. (n.d.). Structure Determination of Nanocrystalline MOFs using Electron Diffraction. Eldico Scientific. Available from: [Link]

  • da Silva, I. (2016). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 45(27), 10878-10889. Available from: [Link]

  • ResearchGate. (n.d.). X‐ray diffraction of nickel‐based metal–organic framework (Ni‐MOF) and 4,4′‐biphenyldicarboxylic acid (BPDC). Available from: [Link]

  • Claerhout, S., et al. (2025). In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. Journal of the American Chemical Society. Available from: [Link]

  • Gusev, A. N., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12695–12706. Available from: [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
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  • BSD Instrument. (n.d.). Advanced Characterization Of Porous Materials Using A BET Adsorption Analyzer: Principles And Applications. Available from: [Link]

  • De Dobbelaere, C. R., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(14), 3874–3882. Available from: [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing the three-dimensional interpenetrating networks. Available from: [Link]

  • Lucideon. (n.d.). BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of a New Copper-Azobenzene Dicarboxylate Framework in the Form of Hierarchical Bulk Solids and Thin Films without and with Patterning. Available from: [Link]

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  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. Analytical Methods. Available from: [Link]

  • MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. Available from: [Link]

  • SlidePlayer. (n.d.). Brunauer-Emmett-Teller (BET) surface area analysis. Available from: [Link]

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  • arXiv. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. Available from: [Link]

  • PubMed. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Available from: [Link]

  • AZoNano. (2019). How to Appropriately Characterize the BET Area of a Microporous Material. Available from: [Link]

  • ResearchGate. (2022). (PDF) Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Available from: [Link]

  • PubMed Central. (n.d.). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Available from: [Link]

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  • De Gruyter. (2025). Structural details of metal-organic frameworks by quantitative X-ray microscopy. Methods in Microscopy. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of Thermal Stability in Functionalized MOFs

For researchers, scientists, and professionals in drug development, understanding the thermal stability of functionalized Metal-Organic Frameworks (MOFs) is not merely an academic exercise; it is a critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of functionalized Metal-Organic Frameworks (MOFs) is not merely an academic exercise; it is a critical determinant of their viability as therapeutic delivery platforms. The journey from benchtop synthesis to clinical application is paved with stringent requirements for material integrity, and the ability of a MOF to withstand thermal stressors during manufacturing, sterilization, storage, and even within the physiological environment is paramount.[1][2][3] This guide provides an in-depth, comparative analysis of the essential techniques used to characterize the thermal stability of these remarkable materials, grounded in the practical insights of a seasoned application scientist.

The functionalization of MOFs—the strategic incorporation of specific chemical groups onto the organic linkers or metal nodes—is key to unlocking their potential in drug delivery.[4] These modifications can enhance drug loading, control release kinetics, and target specific cells or tissues.[5][6] However, such modifications can also profoundly impact the material's inherent thermal stability. Therefore, a robust and multi-faceted characterization strategy is essential.

Pillar 1: Thermogravimetric Analysis (TGA) – The Foundation of Thermal Profiling

Thermogravimetric Analysis (TGA) is the cornerstone of thermal stability assessment. It provides a quantitative measure of a material's weight change as a function of temperature in a controlled atmosphere.[7] For a functionalized MOF, the resulting TGA curve is a rich source of information, typically revealing several key events:

  • Desolvation: An initial weight loss at lower temperatures (typically < 200°C) corresponding to the removal of guest molecules (e.g., water, solvents) from the pores.

  • Decomposition: A sharp, significant weight loss at a higher temperature, indicating the point at which the MOF structure begins to break down. This is often referred to as the decomposition temperature (Td).[8][9]

  • Pyrolysis/Carbonization: At even higher temperatures, the organic linkers may undergo pyrolysis, leaving behind a metal oxide or carbonaceous residue.[8][10]

Causality Behind Experimental Choices in TGA

An effective TGA experiment is more than just heating a sample. The choice of parameters is critical for obtaining meaningful and reproducible data:

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct thermal events. Faster rates can cause events to overlap and may shift decomposition to artificially higher temperatures.[10]

  • Atmosphere: The choice between an inert atmosphere (e.g., Nitrogen, Argon) and an oxidative one (e.g., Air, Oxygen) is crucial. An inert atmosphere allows for the study of the intrinsic decomposition of the framework.[8] An oxidative atmosphere will lead to combustion of the organic linkers, providing information on the final inorganic content but at different temperatures and via different mechanisms.

  • Sample Preparation: The sample must be properly activated (desolvated) before analysis to ensure that the observed weight loss corresponds to framework decomposition, not just solvent evaporation. However, running a TGA on an unactivated sample is the primary method to determine the temperature required for activation.

Experimental Protocol: TGA of a Functionalized MOF
  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Loading: Place 5-10 mg of the finely ground, pre-activated functionalized MOF powder into a clean, tared TGA pan (typically alumina or platinum).

  • Parameter Setup:

    • Initial Temperature: 25-30 °C.

    • Final Temperature: 800-1000 °C (sufficient to ensure complete decomposition).

    • Heating Rate: 10 °C/min.

    • Atmosphere: High-purity Nitrogen.

    • Flow Rate: 50-100 mL/min.

  • Equilibration: Hold the sample at the initial temperature for 10-15 minutes to allow the system to stabilize.

  • Data Acquisition: Initiate the temperature ramp and record the mass change as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The decomposition temperature (Td) is typically determined from the onset of the major weight loss step or the peak of its first derivative (DTG curve).

Pillar 2: Differential Scanning Calorimetry (DSC) – Unveiling Thermal Transitions

While TGA tracks mass changes, Differential Scanning Calorimetry (DSC) monitors heat flow, revealing thermal events that do not involve a change in mass.[9][11] DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] This is critical for identifying:

  • Phase Transitions: Structural changes from one crystalline phase to another.

  • Melting and Crystallization: Some MOFs, particularly certain Zeolitic Imidazolate Frameworks (ZIFs), can melt before decomposing.[9]

  • Glass Transitions (Tg): Amorphous or "glassy" MOFs will exhibit a glass transition, a key characteristic that distinguishes them from crystalline materials.[8]

Causality Behind Experimental Choices in DSC

The power of DSC lies in its ability to separate different types of thermal events:

  • Heating/Cooling Cycles: A common practice is to perform a heat-cool-heat cycle. The first heating scan reveals the thermal history of the as-synthesized material, including desolvation. The cooling scan can show crystallization events. The second heating scan provides information on the intrinsic properties of the material, free from solvent effects and thermal history.[8][10]

  • Modulated DSC (MDSC): This advanced technique superimposes a sinusoidal temperature modulation on the linear heating ramp. It allows for the deconvolution of reversing heat flow (associated with heat capacity changes like Tg) and non-reversing heat flow (associated with kinetic events like decomposition or crystallization), providing a much clearer picture of complex thermal behavior.[12]

Experimental Protocol: DSC of a Functionalized MOF
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the activated MOF sample into a hermetically sealed aluminum pan. Prepare an identical empty pan as the reference.

  • Parameter Setup (Heat-Cool-Heat Cycle):

    • Segment 1 (Heating): Ramp from 25 °C to a temperature just below the known Td (from TGA) at 10 °C/min.

    • Segment 2 (Cooling): Cool from the upper temperature back to 25 °C at 10 °C/min.

    • Segment 3 (Heating): Re-heat from 25 °C to above the Td at 10 °C/min.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.

  • Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting, glass transition) and exothermic (e.g., crystallization, decomposition) peaks or steps.

Pillar 3: In-situ Variable Temperature X-ray Diffraction (VT-PXRD) – Visualizing Structural Integrity

TGA and DSC provide bulk thermal properties, but they do not give direct information about the crystalline structure. In-situ Variable Temperature Powder X-ray Diffraction (VT-PXRD) fills this critical gap by monitoring the MOF's diffraction pattern as the temperature is changed.[8][9] This technique is indispensable for:

  • Confirming Framework Stability: Directly observing the retention or loss of the crystalline structure upon heating.

  • Identifying Phase Transitions: A change in the diffraction pattern (peak positions, intensities, or appearance of new peaks) indicates a structural phase transition.

  • Monitoring Thermal Expansion: Tracking the shift in peak positions can be used to calculate the material's coefficient of thermal expansion.

  • Correlating with TGA/DSC: VT-PXRD can definitively determine if a weight loss event in TGA or a thermal event in DSC corresponds to a loss of structural integrity.[8][9]

Causality Behind Experimental Choices in VT-PXRD

To capture dynamic structural changes, the experimental setup is key:

  • Heating Stage: A specialized sample stage capable of precise temperature control under a controlled atmosphere is required.

  • Data Collection Speed: Laboratory diffractometers are suitable for slow heating experiments. However, for capturing rapid transitions, synchrotron X-ray sources are often preferred due to their high flux, which allows for the collection of high-quality diffraction patterns in seconds.[13]

  • Atmosphere Control: As with TGA, the experiment must be conducted under a controlled atmosphere (typically inert) to prevent oxidative decomposition and isolate the thermal effects on the structure.[14]

Experimental Protocol: VT-PXRD of a Functionalized MOF
  • Instrument Setup: Mount the heating stage onto the diffractometer and ensure proper alignment.

  • Sample Loading: Load the activated MOF powder onto the sample holder within the heating stage.

  • Initial Scan: Collect a high-quality PXRD pattern at room temperature to serve as a baseline.

  • Parameter Setup:

    • Temperature Program: Define a series of temperature steps (e.g., every 25 °C) from room temperature up to the decomposition temperature.

    • Dwell Time: At each temperature step, allow the sample to equilibrate for 2-5 minutes before collecting data.

    • Scan Parameters: Define the 2θ range and scan speed for each pattern.

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen, Helium).

  • Data Acquisition: Execute the temperature program, collecting a diffraction pattern at each setpoint.

  • Data Analysis: Stack the diffraction patterns in a "waterfall" or contour plot to visualize the changes as a function of temperature. Analyze changes in peak positions, intensities, and the appearance/disappearance of peaks to identify structural events.

Comparative Guide: A Synergistic Approach

No single technique tells the whole story. The true power in thermal analysis comes from the synergistic combination of TGA, DSC, and VT-PXRD.

Technique Information Provided Advantages Limitations
TGA Desolvation, decomposition temperature (Td), thermal stability range, residual mass.[7][8]Quantitative mass data, relatively simple and widely available.Does not detect thermal events without mass loss (e.g., phase transitions, melting).[9] Provides no direct structural information.[8]
DSC Phase transitions, melting/crystallization points, glass transitions (Tg), reaction enthalpies.[8][10][11]Highly sensitive to thermal events, can distinguish between kinetic and thermodynamic transitions (with MDSC).Provides no information on mass change or structural identity. Overlapping peaks can be difficult to interpret.[10]
VT-PXRD Structural integrity, phase transitions, loss of crystallinity, thermal expansion.[8][14][15]Direct observation of the crystalline structure. Unambiguously confirms framework collapse or phase changes.Not inherently quantitative for mass or heat flow. Can be time-consuming on lab instruments. Access to synchrotron sources may be limited.

Visualizing the Workflow and Inter-Technique Relationships

A comprehensive thermal characterization workflow integrates these techniques to build a complete picture of a material's behavior.

G cluster_workflow Thermal Characterization Workflow Start New Functionalized MOF TGA TGA (Determine Td and desolvation temp) Start->TGA Activate Activate Sample (Based on TGA results) TGA->Activate Analysis Comprehensive Thermal Profile TGA->Analysis DSC DSC (Identify phase transitions, melting) Activate->DSC VTPXRD VT-PXRD (Confirm structural changes) Activate->VTPXRD DSC->Analysis VTPXRD->Analysis

Caption: A typical workflow for the comprehensive thermal analysis of a functionalized MOF.

G TGA Thermogravimetric Analysis (TGA) Measures: Mass Change Event: Desolvation Event: Decomposition VTPXRD Variable Temp. XRD (VT-PXRD) Measures: Crystal Structure Confirms: Framework Collapse Confirms: Phase Transition TGA:f1->VTPXRD:f0 Correlates mass loss with structural collapse DSC Differential Scanning Calorimetry (DSC) Measures: Heat Flow Event: Phase Transition Event: Melting Event: Glass Transition DSC:f1->TGA Distinguishes melting from decomposition DSC:f0->VTPXRD:f1 Correlates thermal event with structural change

Caption: The synergistic relationship between TGA, DSC, and VT-PXRD in MOF thermal analysis.

Factors Influencing the Thermal Stability of Functionalized MOFs

The thermal stability of a functionalized MOF is not a random property but a result of its fundamental chemistry and structure. Understanding these factors allows for the rational design of more robust materials.

  • Metal-Ligand Bond Strength: This is often the primary determinant of thermal stability. Stronger coordination bonds require more energy to break. Factors include:

    • Metal Ion: Higher valence state metals and harder metal cations (according to Hard-Soft Acid-Base theory) generally form stronger bonds and lead to more stable MOFs.[16][17]

    • Coordination Number: Higher coordination numbers of the metal-oxo clusters typically enhance framework stability.[16][18]

  • Organic Linker Properties: The organic component is equally critical.

    • Functional Groups: The nature and position of functional groups can significantly impact stability. Electron-withdrawing groups can sometimes stabilize the linker, while bulky groups might introduce steric strain.[9][17]

    • Linker Rigidity and Length: More rigid linkers often lead to more stable frameworks. Isoreticular expansion (increasing linker length) can sometimes have a modest impact on stability.[9][17]

  • Guest Molecules: The presence of coordinated solvent or guest molecules can stabilize or destabilize the framework. Their removal upon heating is a critical first step in decomposition, and the strength of their interaction with the framework matters.[9][17]

By systematically applying the techniques of TGA, DSC, and VT-PXRD, and interpreting the results in the context of these underlying chemical and structural factors, researchers can build a comprehensive and reliable understanding of the thermal stability of their functionalized MOFs. This knowledge is indispensable for advancing these promising materials from the laboratory to real-world applications in drug development and beyond.

References

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Validation

A Senior Application Scientist's Guide to the Positional Isomerism of Nitrobiphenyls: A Comparative Analysis for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The biphenyl scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a nitro group, a common pharmacophore and synthetic handle, dramatically alters the properties of the parent biphenyl molecule. However, the seemingly subtle shift in the position of this nitro group—from ortho to meta to para—can have profound consequences on the compound's physicochemical properties, metabolic fate, and toxicological profile. This guide provides an in-depth comparative analysis of 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl, offering field-proven insights and experimental frameworks to inform early-stage drug discovery and development.

The Decisive Role of Nitro Group Position: A Physicochemical Perspective

The location of the electron-withdrawing nitro group on the biphenyl ring system dictates the molecule's polarity, symmetry, and intermolecular interactions. These factors, in turn, govern crucial physicochemical properties such as melting point, boiling point, and solubility.

Impact on Physical Properties

A comparative analysis of the physical properties of the three nitrobiphenyl isomers reveals a clear structure-property relationship.

Property2-Nitrobiphenyl (ortho)3-Nitrobiphenyl (meta)4-Nitrobiphenyl (para)
Molecular Formula C₁₂H₉NO₂C₁₂H₉NO₂C₁₂H₉NO₂
Molecular Weight 199.21 g/mol 199.21 g/mol 199.21 g/mol
Appearance Gold to tan crystalline solidWhite to orange to green powder/crystalWhite to yellow needle-like crystalline solid
Melting Point 36-38 °C58-60 °C114 °C
Boiling Point ~320 °C227 °C (at 35 mmHg)340 °C
Water Solubility InsolubleInsolubleInsoluble
LogP ~3.7~3.73.77

Data compiled from various sources.

The most striking trend is the significant increase in melting point from the ortho to the para isomer. This can be attributed to the greater molecular symmetry of 4-nitrobiphenyl, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The lower melting point of the ortho isomer is a direct consequence of the steric hindrance between the nitro group and the adjacent phenyl ring, which forces the rings out of planarity and disrupts efficient crystal packing.

Conformational Effects: The "Ortho Effect"

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position sterically hinders adjacent functional groups, influencing the molecule's conformation and reactivity. In the case of 2-nitrobiphenyl, the bulky nitro group forces a significant dihedral angle between the two phenyl rings. This has several important consequences:

  • Reduced Conjugation: The twisted conformation disrupts the π-system overlap between the two rings, affecting the molecule's electronic properties.

  • Altered Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with biological targets. The non-planar nature of 2-nitrobiphenyl will present a different pharmacophore to a receptor compared to the more planar meta and para isomers.

The following diagram illustrates the steric clash in 2-nitrobiphenyl that leads to a twisted conformation.

G cluster_ortho 2-Nitrobiphenyl (ortho) ortho_c1 C ortho_c2 C ortho_c1->ortho_c2 ortho_c7 C ortho_c1->ortho_c7 ortho_c3 C ortho_c2->ortho_c3 ortho_n N ortho_c2->ortho_n ortho_c4 C ortho_c3->ortho_c4 ortho_c5 C ortho_c4->ortho_c5 ortho_c6 C ortho_c5->ortho_c6 ortho_c6->ortho_c1 steric_clash Steric Hindrance ortho_c6->steric_clash ortho_c8 C ortho_c7->ortho_c8 ortho_c9 C ortho_c8->ortho_c9 ortho_c10 C ortho_c9->ortho_c10 ortho_c11 C ortho_c10->ortho_c11 ortho_c12 C ortho_c11->ortho_c12 ortho_c12->ortho_c7 ortho_c12->steric_clash ortho_o1 O ortho_n->ortho_o1 + ortho_o2 O ortho_n->ortho_o2 -

Caption: Steric clash in 2-nitrobiphenyl.

Biological Implications: A Comparative Look at Toxicity and Metabolism

The position of the nitro group significantly influences the biological properties of nitrobiphenyls, particularly their toxicity and metabolic fate. Nitroaromatic compounds are well-known for their potential to be metabolically activated to toxic and carcinogenic species.[1]

Cytotoxicity and Carcinogenicity
  • 4-Nitrobiphenyl (para): This isomer is a known carcinogen.[2] Its toxicity is primarily attributed to its metabolic reduction to 4-aminobiphenyl, a potent human bladder carcinogen.[3][4]

  • 2-Nitrobiphenyl (ortho): This isomer is suspected of causing cancer.[5] It is classified as harmful if swallowed, in contact with skin, or inhaled.[5]

  • 3-Nitrobiphenyl (meta): Less is known about the mammalian toxicity of this isomer. However, it has been shown to exhibit toxic effects on various microorganisms.

The carcinogenicity of 4-nitrobiphenyl underscores the critical role of metabolic activation in the toxicity of these compounds.

Metabolic Pathways: The Route to Bioactivation or Detoxification

The metabolism of xenobiotics, primarily occurring in the liver, is mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[6] For nitroaromatic compounds, a key metabolic pathway is nitroreduction, which can lead to the formation of reactive intermediates.

Metabolic Activation of 4-Nitrobiphenyl:

The metabolic pathway of 4-nitrobiphenyl is the most well-characterized of the three isomers. It undergoes a stepwise reduction of the nitro group, primarily by CYP enzymes, to form nitroso and hydroxylamine intermediates. The hydroxylamine can then be further converted to the highly reactive nitrenium ion, which can form DNA adducts, leading to mutations and cancer initiation. Alternatively, the hydroxylamine can be rearranged to form the carcinogenic 4-aminobiphenyl.

G 4-Nitrobiphenyl 4-Nitrobiphenyl Nitroso-biphenyl Nitroso-biphenyl 4-Nitrobiphenyl->Nitroso-biphenyl Nitroreduction (CYP450) Hydroxylamine-biphenyl Hydroxylamine-biphenyl Nitroso-biphenyl->Hydroxylamine-biphenyl Reduction Nitrenium_ion Nitrenium_ion Hydroxylamine-biphenyl->Nitrenium_ion Protonation & Water loss 4-Aminobiphenyl 4-Aminobiphenyl Hydroxylamine-biphenyl->4-Aminobiphenyl Rearrangement/Reduction DNA_adducts DNA_adducts Nitrenium_ion->DNA_adducts Covalent binding Carcinogenesis Carcinogenesis 4-Aminobiphenyl->Carcinogenesis

Caption: Metabolic activation of 4-nitrobiphenyl.

Metabolism of 2-Nitrobiphenyl and 3-Nitrobiphenyl:

Detailed metabolic pathways for the ortho and meta isomers in mammalian systems are less well-defined in the literature. However, it is reasonable to assume that they also undergo nitroreduction. The steric hindrance in 2-nitrobiphenyl may influence its interaction with the active site of metabolic enzymes, potentially altering the rate and products of metabolism compared to the other isomers. The electronic differences in the meta position of 3-nitrobiphenyl will also affect its susceptibility to enzymatic transformation. Further research is needed to fully elucidate the metabolic fates of these isomers.

Experimental Protocols for Comparative Assessment

To provide a rigorous and objective comparison of the nitrobiphenyl isomers, a series of well-defined experimental protocols should be employed.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable method for determining the cytotoxicity of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-, 3-, and 4-nitrobiphenyl in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Caption: MTT assay workflow for cytotoxicity assessment.

In Vitro Metabolic Stability Assessment: Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[9]

Step-by-Step Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and the nitrobiphenyl isomer in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[10]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

G cluster_workflow Metabolic Stability Workflow Prepare_Mix Prepare reaction mix with microsomes, NADPH, and compound Incubate_37C Incubate at 37°C Prepare_Mix->Incubate_37C Sample_Timepoints Sample at various time points Incubate_37C->Sample_Timepoints Quench_Reaction Quench with cold solvent Sample_Timepoints->Quench_Reaction Analyze_LCMS Analyze by LC-MS/MS Quench_Reaction->Analyze_LCMS Calculate_Stability Calculate t1/2 and Clint Analyze_LCMS->Calculate_Stability

Caption: Liver microsome assay workflow.

Conclusion: A Triad of Structure, Property, and Biological Fate

The positional isomerism of the nitro group on the biphenyl scaffold offers a compelling case study in the principles of structure-activity relationships. The para isomer, with its high symmetry, exhibits distinct physical properties and a well-defined metabolic pathway leading to a known carcinogen. The ortho isomer, constrained by steric hindrance, adopts a non-planar conformation that undoubtedly influences its biological interactions. The meta isomer, with its unique electronic distribution, likely possesses an intermediate profile.

For drug development professionals, this comparative analysis underscores the importance of considering all possible positional isomers in the early stages of lead optimization. The choice of nitro group placement can be a critical decision, impacting not only the synthetic accessibility and physicochemical properties but also the metabolic stability and toxicological profile of a drug candidate. By employing the systematic experimental approaches outlined in this guide, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

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